molecular formula C9H5ClFN B1469784 8-Chloro-6-fluoroquinoline CAS No. 22319-88-6

8-Chloro-6-fluoroquinoline

Cat. No.: B1469784
CAS No.: 22319-88-6
M. Wt: 181.59 g/mol
InChI Key: DDHQDCGPYDWFNY-UHFFFAOYSA-N
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Description

8-Chloro-6-fluoroquinoline is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHQDCGPYDWFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857684
Record name 8-Chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22319-88-6
Record name 8-Chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of a Halogenated Quinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical overview of 8-Chloro-6-fluoroquinoline, CAS number 22319-88-6. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, properties, applications, and handling. We will move beyond simple data recitation to explain the causality behind experimental choices and the significance of this molecule in modern medicinal chemistry.

This compound is a halogenated heterocyclic aromatic compound.[1] While a seemingly simple molecule, its true value lies in its role as a highly strategic building block, particularly in the synthesis of fluoroquinolone antibiotics.[2][3] The quinolone core itself is a privileged scaffold in drug discovery, famously originating from the antimalarial quinine.[3] The specific placement of chlorine and fluorine atoms on this scaffold profoundly influences the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it a valuable starting point for creating potent and selective therapeutic agents.[1][4]

This guide will dissect the essential technical aspects of this compound, providing a comprehensive resource for its effective utilization in a research and development setting.

Physicochemical Properties & Analytical Characterization

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work. These parameters dictate solubility, reactivity, and the appropriate analytical methods for quality control.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. The predicted values provide a reliable starting point for experimental design in the absence of comprehensive published experimental data.

PropertyValueSource
CAS Number 22319-88-6[5]
Molecular Formula C₉H₅ClFN[1]
Molecular Weight 181.59 g/mol [5]
Appearance Pale yellow to light brown crystalline solid[1]
Melting Point 102 - 102.4 °C[5][6]
Boiling Point (Predicted) 270.6 ± 20.0 °C[6]
Density (Predicted) 1.366 ± 0.06 g/cm³[6]
pKa (Predicted) 1.67 ± 0.20[6]
SMILES c1cc2cc(cc(c2nc1)Cl)F[1]
InChI InChI=1/C9H5ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H[1]
Spectroscopic and Chromatographic Characterization

Validating the identity and purity of this compound is critical. The following protocol outlines a standard approach for comprehensive characterization.

Expert Insight: The causality behind using multiple spectroscopic techniques is self-validation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, ¹⁹F NMR specifically validates the presence and environment of the fluorine atom, and Mass Spectrometry provides unambiguous confirmation of the molecular weight and elemental composition.

Protocol 1: Full Spectroscopic Characterization

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if not already present in the solvent.

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Results: The spectrum will show complex multiplets in the aromatic region (approx. 7.0-9.0 ppm), corresponding to the five protons on the quinoline ring system. The specific splitting patterns will be second-order due to the multiple couplings between adjacent protons.

  • ¹³C NMR & DEPT-135 Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment is highly recommended to distinguish between CH and quaternary carbons.[7]

    • Expected Results: Nine distinct carbon signals are expected. The carbons bonded to chlorine and fluorine will show characteristic shifts. The DEPT-135 spectrum will show positive signals for the five CH groups and no signals for the four quaternary carbons.

  • ¹⁹F NMR Spectroscopy:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Expected Results: A single resonance for the fluorine atom at the C-6 position. The chemical shift will be influenced by the solvent and its position on the electron-deficient aromatic system.

  • Mass Spectrometry (MS):

    • Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI).

    • Expected Results: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z corresponding to the calculated exact mass (182.0170 for C₉H₆ClFN⁺). The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) must be observed.

Synthesis Strategies: Building the Quinoline Core

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. Numerous named reactions exist, each with specific advantages depending on the desired substitution pattern.[8][9] Understanding these classical methods provides the necessary context for the targeted synthesis of this compound.

The Skraup synthesis is a robust and historically significant method that constructs the quinoline ring from an aniline, glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[10] It is particularly well-suited for preparing quinolines from simple anilines.

Caption: Generalized workflow of the Skraup quinoline synthesis.

Proposed Synthesis of this compound

A logical and efficient route to synthesize the title compound is via a modified Skraup synthesis starting from 2-chloro-4-fluoroaniline. This approach directly installs the required substituents in the correct positions.

Protocol 2: Skraup Synthesis of this compound

This protocol is a representative procedure and must be adapted and optimized based on laboratory conditions and scale.

  • Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Charge Reactants: To the flask, cautiously add concentrated sulfuric acid. While stirring and cooling in an ice bath, slowly add 2-chloro-4-fluoroaniline.

  • Add Oxidant & Glycerol: Add a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid, though modern greener alternatives are preferred). Slowly add glycerol to the mixture, controlling the initial exothermic reaction.

  • Reaction: Heat the mixture gradually to approximately 120-140 °C. The reaction is vigorous and should be monitored closely. Maintain heating for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup:

    • Allow the mixture to cool to room temperature. Carefully pour it into a large volume of ice water to dilute the acid.

    • Neutralize the acidic solution by the slow addition of a base (e.g., concentrated NaOH solution) while cooling. This step must be performed with extreme caution due to the heat generated.

    • The crude product will often separate. It can be isolated by steam distillation or solvent extraction (e.g., with dichloromethane or toluene).

  • Purification: The crude product should be purified, typically by recrystallization from a suitable solvent (e.g., ligroine or ethanol/water mixture) or by column chromatography on silica gel.[6]

Caption: Synthetic workflow for this compound.

Reactivity and Application in Medicinal Chemistry

This compound is not typically an end-product but rather a critical intermediate. Its reactivity is dominated by its function as a scaffold for building more complex molecules, especially those in the fluoroquinolone class of antibiotics.

The Fluoroquinolone Scaffold

Fluoroquinolones are a major class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][4] The core structure consists of a bicyclic quinolone ring, and the substituents at various positions (R1, R2, X, etc.) modulate the drug's potency, spectrum of activity, and pharmacokinetic properties.[11][12] The fluorine atom at C-6 is a hallmark of this class and is known to significantly improve antibacterial activity.[11][13]

Caption: Key structural elements of a fluoroquinolone antibiotic.

Derivatization Workflow: Building a Quinolone Antibiotic Core

A common strategy in fluoroquinolone synthesis involves building the 4-oxo-3-carboxylic acid moiety onto the quinoline scaffold. This functional group is crucial for chelating a magnesium ion in the enzyme's active site.[11] this compound serves as the starting point for such a sequence. For instance, it can be converted to an intermediate like 8-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.[14]

Protocol 3: Hypothetical Derivatization to a Quinolone Core

  • Activation/Substitution: The this compound scaffold is first elaborated. A common route involves reactions that lead to the introduction of a group at the 4-position, often followed by cyclization with a reagent like diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: The intermediate from step 1 is heated, often in a high-boiling solvent like Dowtherm A, to induce thermal cyclization, forming the 4-quinolone ring system and installing an ester at the 3-position.

  • Hydrolysis: The ester at the C-3 position is hydrolyzed to the essential carboxylic acid using standard acidic or basic conditions.

  • Further Modification: The resulting core, 8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, can then undergo further reactions, such as nucleophilic aromatic substitution at the C-7 position (if a suitable leaving group is present) and alkylation at the N-1 position, to complete the synthesis of a final drug molecule.

This multi-step process highlights the role of this compound as the foundational piece upon which the final, complex active pharmaceutical ingredient (API) is constructed. It is a key intermediate in the synthesis of APIs like Besifloxacin and Clinafloxacin.[2]

Safety, Handling, and Toxicology

As with any halogenated heterocyclic compound, proper handling of this compound is imperative. The primary hazards are associated with irritation and potential toxicity upon exposure.[15][16]

Hazard Summary:

  • Skin Irritation: Causes skin irritation (H315).[15]

  • Eye Irritation: Causes serious eye irritation (H319).[15]

  • Respiratory Irritation: May cause respiratory irritation (H335).[15]

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[17]

Protocol 4: Standard Laboratory Handling Procedure

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves. Inspect for tears before use.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard laboratory coat is required.

  • Handling: Avoid generating dust. Use appropriate tools (spatulas) for transferring the solid. If dissolving, add the solid to the solvent slowly.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Caption: Standard safety and handling workflow for chemical reagents.

Conclusion

This compound (CAS 22319-88-6) is far more than a simple catalog chemical; it is a purpose-built intermediate designed for the complex challenges of modern drug discovery. Its carefully selected halogenation pattern provides a robust starting point for the synthesis of potent fluoroquinolone antibiotics and other novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage the power of the quinolone scaffold. As the search for new and more effective therapeutic agents continues, the strategic value of such well-designed building blocks will only increase.

References

Spectroscopic Elucidation of 8-Chloro-6-fluoroquinoline: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide to the spectroscopic characterization of 8-Chloro-6-fluoroquinoline (CAS 22319-88-6), a key heterocyclic building block in modern medicinal chemistry.[1][2] Professionals in drug discovery and organic synthesis will find this guide valuable for structural verification, purity assessment, and understanding the nuanced electronic effects of halogen substitution on the quinoline scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and 2D NMR techniques provides a complete picture of the proton and carbon environments, profoundly influenced by the electronegative chlorine and fluorine substituents.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum reveals the electronic environment of each proton. The introduction of a chlorine atom at the C-8 position and a fluorine atom at the C-6 position induces significant downfield shifts for adjacent protons due to their electron-withdrawing nature.

Causality in Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for its excellent solubilizing power for compounds of this type and its well-defined residual solvent peak (δ ~7.26 ppm) for referencing.[3] A standard 400 or 500 MHz spectrometer is recommended to achieve the necessary resolution to distinguish between the closely spaced aromatic signals.

Experimental Protocol: ¹H NMR Spectrum Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube. For quantitative analysis, a known amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is common.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming of the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition: Acquire the spectrum using standard parameters. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient. For dilute samples, increasing the number of scans (e.g., from 8 to 64) is necessary to improve the signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum to ensure all peaks are in the positive phase. Calibrate the chemical shift axis by setting the residual CHCl₃ peak to δ 7.26 ppm. Integrate the signals to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg Sample prep2 Dissolve in 0.6 mL CDCl3 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire FID (8-64 Scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Referencing (CDCl3 @ 7.26 ppm) proc2->proc3 proc4 Integration & Analysis proc3->proc4 G cluster_1d 1. Acquire 1D ¹H Spectrum cluster_cosy 2. Set up COSY Experiment cluster_proc 3. Process 2D Data d1_1 Determine Spectral Width (SW) cosy1 Load COSY Pulse Sequence d1_1->cosy1 cosy2 Set SW for F1 and F2 Dimensions cosy1->cosy2 cosy3 Set Data Points & Number of Scans cosy2->cosy3 proc1 2D Fourier Transform cosy3->proc1 proc2 Phasing & Symmetrization proc1->proc2 proc3 Analyze Cross-Peaks proc2->proc3

References

Navigating the Solubility Landscape of 8-Chloro-6-fluoroquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Developmental Trajectory of 8-Chloro-6-fluoroquinoline

This compound is a halogenated quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore, forming the core of numerous approved drugs, particularly in the antimicrobial and anticancer arenas. The specific substitutions of a chloro group at the 8-position and a fluoro group at the 6-position modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.

In the journey from a promising lead compound to a viable drug candidate, solubility is a pivotal physicochemical property that dictates the developability of a molecule. Poor solubility in both aqueous and organic media can lead to a cascade of challenges, including inconsistent results in biological assays, difficulties in formulation development, and poor bioavailability. Therefore, a thorough understanding and accurate measurement of the solubility of this compound in various organic solvents is not merely a data-gathering exercise; it is a critical step in risk mitigation and a prerequisite for rational drug design and development.

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide focuses on the "how" and "why," presenting a robust, field-proven experimental protocol for solubility determination. It is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, thereby enabling informed decisions in their research and development endeavors.

Physicochemical Properties and Their Implications for Solubility

A foundational understanding of the physicochemical properties of this compound provides a theoretical basis for predicting its solubility behavior.

PropertyValue/PredictionImplication for Solubility
Molecular Formula C₉H₅ClFN-
Molecular Weight 181.59 g/mol Moderate molecular weight, generally favorable for solubility.
Melting Point 102-102.4 °CA relatively high melting point for a small molecule suggests a stable crystal lattice.[1][2] A significant amount of energy will be required to overcome these lattice forces, which can negatively impact solubility.[3]
Boiling Point 270.6±20.0 °C (Predicted)High boiling point indicates strong intermolecular forces in the liquid state.[1]
Density 1.366±0.06 g/cm³ (Predicted)-
pKa 1.67±0.20 (Predicted)The predicted low pKa suggests that the quinoline nitrogen is weakly basic due to the electron-withdrawing effects of the halogen substituents.[1] This implies that the compound will be predominantly in its neutral form in most organic solvents and at physiological pH, which can influence its interactions with polar solvents.
Appearance Pale yellow to light brown solidCrystalline solid nature is a key factor in its dissolution thermodynamics.[4]

The presence of both a chlorine and a fluorine atom significantly influences the molecule's electronic distribution and lipophilicity.[4] Halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and interactions with solvent molecules.[5] The overall structure suggests a molecule with moderate polarity, which would predict preferential solubility in polar aprotic or moderately polar protic solvents over nonpolar hydrocarbon solvents.

A Validated Protocol for Determining Thermodynamic Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[6] The following protocol is a self-validating system designed to produce accurate and reproducible results.

Experimental Rationale

The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid and the dissolved solute in a chosen solvent at a constant temperature. The concentration of the solute in the saturated solution is then measured using a validated analytical technique, in this case, High-Performance Liquid Chromatography (HPLC), which is well-suited for the quantification of quinoline derivatives.[7]

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification prep_compound Weigh Excess This compound prep_vial Combine in Vial prep_compound->prep_vial prep_solvent Measure Solvent Volume prep_solvent->prep_vial shake Isothermal Shaking (e.g., 24-48h at 25°C) prep_vial->shake check_equilibrium Sample at Time Points (e.g., 24h, 48h) shake->check_equilibrium centrifuge Centrifuge/Filter to Remove Solid check_equilibrium->centrifuge sample_supernatant Sample Supernatant centrifuge->sample_supernatant dilute Dilute Sample sample_supernatant->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Concentration (mg/mL or mol/L) hplc->calculate calibration Prepare Calibration Curve calibration->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial throughout the experiment.

    • Pipette a precise volume of the desired organic solvent (e.g., 2 mL) into each vial. A range of solvents with varying polarities should be tested (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]

    • Self-Validation Check: To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is assumed.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE). This step is critical to prevent artificially high concentration readings from suspended microcrystals.

    • Immediately after separation, take a precise aliquot of the clear supernatant.

  • Quantification by HPLC:

    • Dilute the aliquot with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample using a validated HPLC method. A typical method for quinoline derivatives would involve a C18 column with a mobile phase of acetonitrile and water (potentially with a modifier like formic acid) and UV detection.[1]

    • HPLC Method Parameters (Example):

      • Column: C18, 5 µm, 4.6 x 150 mm

      • Mobile Phase: Gradient of acetonitrile and water

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the 220-350 nm range)

      • Injection Volume: 10 µL

  • Data Analysis:

    • Prepare a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentrations of standard solutions of this compound.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the specific organic solvent.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized table to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Methanol5.1Experimental DataCalculated Data
Ethanol4.3Experimental DataCalculated Data
Acetonitrile5.8Experimental DataCalculated Data
Acetone5.1Experimental DataCalculated Data
Ethyl Acetate4.4Experimental DataCalculated Data
Dichloromethane3.1Experimental DataCalculated Data
Toluene2.4Experimental DataCalculated Data
Heptane0.1Experimental DataCalculated Data
Interpreting the Results

The solubility data will provide a quantitative measure of the affinity of this compound for each solvent. It is anticipated that the solubility will be higher in solvents that can effectively disrupt the crystal lattice of the solid and solvate the individual molecules. Given its structure, moderate to good solubility would be expected in polar aprotic solvents like acetonitrile and acetone, and in polar protic solvents like methanol and ethanol. The solubility is likely to be lower in nonpolar solvents such as toluene and heptane.

Conclusion: A Pathway to Data-Driven Drug Development

References

A Technical Guide to the Therapeutic Applications of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a versatile template for the design and synthesis of a vast array of therapeutic agents.[3][4] The rigid, planar nature of the quinoline core, combined with its ability to be functionalized at various positions, allows for the precise tuning of steric, electronic, and pharmacokinetic properties, enabling targeted interactions with a wide range of biological macromolecules.[5] This inherent versatility has led to the development of numerous clinically successful drugs spanning a broad spectrum of therapeutic areas, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective agents.[1][6] This technical guide will provide an in-depth exploration of the multifaceted therapeutic applications of quinoline derivatives, delving into their mechanisms of action, providing detailed experimental protocols for their evaluation, and presenting key quantitative data to inform drug discovery and development efforts.

I. Anticancer Applications of Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a diverse range of mechanisms to combat cancer cell proliferation and survival.[7] Their modes of action include the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), and interference with DNA replication and repair.[7][8]

A. Mechanisms of Action
1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Several quinoline derivatives have been developed as potent inhibitors of this pathway, targeting key kinases such as PI3K and mTOR.[9][11] For instance, the quinoline derivative PQQ has been identified as a potent mTOR inhibitor with an IC50 value of 64 nM, acting as a dual mTORC1 and mTORC2 inhibitor and disrupting the entire PI3K-Akt-mTOR cascade in leukemia cells.[9]

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when active) Quinoline Quinoline Derivative Quinoline->PI3K Quinoline->mTORC2 Quinoline->mTORC1

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
2. Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue homeostasis. Many anticancer agents, including quinoline derivatives, exert their therapeutic effect by inducing apoptosis in cancer cells.[12][13] Quinoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12] This involves the activation of a cascade of proteases known as caspases, leading to the cleavage of cellular substrates and ultimately, cell death. For example, the novel synthetic quinolinone derivative AJ-374 has been shown to induce apoptosis in HL-60 leukemia cells through the activation of caspase-8, -9, and -3, dissipation of the mitochondrial membrane potential, and enhancement of FAS protein level.[12]

The following diagram illustrates the induction of apoptosis by quinoline derivatives.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas) DISC DISC Formation DeathReceptor->DISC ProCaspase8 Pro-caspase-8 DISC->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Crosstalk Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCaspase9 Pro-caspase-9 Apoptosome->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Quinoline Quinoline Derivative Quinoline->DeathReceptor Activates Quinoline->Mitochondrion Induces MMP

Induction of apoptosis by quinoline derivatives.
3. DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[14][15] Quinoline derivatives can act as topoisomerase inhibitors, stabilizing the transient enzyme-DNA cleavage complex and leading to DNA strand breaks and subsequent cell death.[16][17] This mechanism is particularly effective against rapidly proliferating cancer cells that have a high demand for topoisomerase activity.

B. Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of quinoline derivatives is typically evaluated using in vitro assays that measure cell viability in the presence of the compound. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a compound.

Quinoline DerivativeCancer Cell LineIC50 (µM)
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideMCF-7 (Breast)29.8[12][18]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamideMCF-7 (Breast)39.0[12][18]
2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamideMCF-7 (Breast)40.0[12][18]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 (µg/mL)[12]
Compound 4cHOP-92 (Lung)2.37[19]
Compound 4cSNB-75 (CNS)2.38[19]
Compound 4cRXF 393 (Renal)2.21[19]
Compound 4cHS 578T (Breast)2.38[19]
Compound 7gA-549 (Lung)< 0.90[20]
Compound 7gHT-29 (Colon)< 0.90[20]
Compound 7gMCF-7 (Breast)< 0.90[20]
Compound 4jMCF-7 (Breast)0.003[21]
DFIQA549 (Lung)4.16 (24h)[13]
C. Experimental Protocols
1. MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[22]

II. Antimicrobial Applications of Quinoline Derivatives

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, with notable examples including the fluoroquinolone antibiotics.[8] The emergence of drug-resistant pathogens has spurred the development of novel quinoline derivatives with potent activity against a broad spectrum of bacteria and fungi.[23]

A. Mechanism of Action

The primary mechanism of action of many antibacterial quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these topoisomerases, quinoline derivatives block bacterial cell division and lead to cell death. The antifungal activity of some quinoline derivatives is attributed to their ability to disrupt the fungal cell membrane and inhibit key enzymes involved in cell wall synthesis.

B. Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Quinoline DerivativeMicroorganismMIC (µg/mL)
Hybrid 7bStaphylococcus aureus2[24]
Hybrid 7hStaphylococcus aureus20[24]
Compound 13Staphylococcus aureus MRSA20±3.3[1]
Compound 1Staphylococcus aureus MRSA ATCC335918[25]
Compound 2Staphylococcus aureus MRSA ATCC 433001[25]
Compound 8Clinical MRSA strains0.063 (MIC50)[25]
Compound 19MRSA0.125[9]
Indolo[3,2-b]quinoline analog (23)MRSA OM481 & OM5842[25]
Hybrid 7bEscherichia coli≥50[24]
Compound 13Pseudomonas aeruginosa10±1.5[1]
Compound 7Escherichia coli ATCC259222[8]
QBSC 4dEscherichia coli ATCC259226.09[26]
Hybrid 7cCandida albicans62.5[24]
Hybrid 7dCandida albicans62.5[24]
BQ-06, 07, 08Candida albicans0.4[4]
Compound 5Dermatophytes12.5-25[27]
Compound 3aCandida albicans ATCC 9002825[28]
C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

  • Inoculation: Add the inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

III. Antimalarial Applications of Quinoline Derivatives

Quinoline-based drugs, such as chloroquine and quinine, have been mainstays in the treatment of malaria for decades.[23][24] Their mechanism of action primarily involves interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite.[16][29]

A. Mechanism of Action: Inhibition of Heme Detoxification

The malaria parasite, Plasmodium falciparum, resides within red blood cells and digests hemoglobin as a source of amino acids. This process releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline antimalarials accumulate in the acidic food vacuole of the parasite and bind to free heme, preventing its polymerization into hemozoin.[29][30] The accumulation of the drug-heme complex and free heme leads to oxidative stress and parasite death.[16]

The following diagram illustrates the inhibition of heme detoxification by quinoline derivatives.

Heme_Detoxification Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by parasite Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) ParasiteDeath Parasite Death Heme->ParasiteDeath Causes Oxidative Stress Quinoline Quinoline Antimalarial Quinoline->Heme Binds to Quinoline->Hemozoin

Inhibition of heme detoxification by quinoline antimalarials.
B. Quantitative Data: In Vivo Antimalarial Efficacy

The in vivo efficacy of antimalarial compounds is often evaluated in mouse models infected with Plasmodium berghei. The effective dose (ED50 or ED90) is the dose of the drug that reduces parasitemia by 50% or 90%, respectively.

Quinoline DerivativeIn Vivo ModelEfficacy
ChloroquineP. berghei ANKAED50: 1.5 - 1.8 mg/kg[31]
DDD107498P. bergheiED90 < 1 mg/kg (oral, 4 days)[32]
Quinoline-pyrimidine hybridP. berghei96.42% suppression at 100 mg/kg (oral, day 5)[33]
Hydrazine derivative 1fP. berghei NK65Activity similar to chloroquine[34]
C. Experimental Protocol: In Vivo Antimalarial Efficacy in Mice

The 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

Protocol:

  • Infection: Infect mice with Plasmodium berghei.

  • Treatment: Administer the quinoline derivative orally or intraperitoneally once daily for four consecutive days, starting 24 hours post-infection.

  • Parasitemia Monitoring: Prepare thin blood smears from the tail blood of each mouse on day 5 post-infection.

  • Data Analysis: Stain the smears with Giemsa and count the number of parasitized red blood cells out of a total of 1,000 red blood cells. Calculate the percentage of parasitemia and the percentage of suppression compared to an untreated control group.

IV. Anti-inflammatory Applications of Quinoline Derivatives

Chronic inflammation is implicated in a wide range of diseases, and quinoline derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory pathways.[11][35]

A. Mechanism of Action: Inhibition of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[36][37] The activation of the NF-κB pathway is a central event in the inflammatory response. Some quinoline derivatives have been shown to inhibit the NF-κB signaling pathway, thereby suppressing the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[35] For example, 8-(tosylamino)quinoline has been shown to exert its anti-inflammatory effects by inhibiting the Akt/NF-κB pathway.[35]

B. Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity of quinoline derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.

Quinoline DerivativeAssayIC50
8-(Tosylamino)quinolineNO, TNF-α, PGE2 production in RAW264.7 cells1-5 µmol/L[35]
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[27]
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[27]
Compound 13iLPS-induced NF-κB activity in THP-1 cells< 50 µM
Compound 16LPS-induced NF-κB activity in THP-1 cells< 50 µM
C. Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 value.

V. Neuroprotective Applications of Quinoline Derivatives

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. Quinoline derivatives have shown potential as neuroprotective agents through various mechanisms, including the inhibition of acetylcholinesterase and antioxidant activity.

A. Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine in the brain. AChE inhibitors, including some quinoline derivatives, increase the levels of acetylcholine in the synaptic cleft, thereby improving cognitive function.[2][17]

B. Quantitative Data: Acetylcholinesterase Inhibition
Quinoline DerivativeEnzymeIC50 (µM)
Compound 11gAChE1.94 ± 0.13[2]
Compound 11gBChE28.37 ± 1.85[2]
QuinidineBChE0.56[22]
Compound 3bAChE0.052
C. Experimental Protocol: Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure AChE activity.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the quinoline derivative.

  • Enzyme Reaction: In a 96-well plate, mix the AChE enzyme, DTNB, and the quinoline derivative at various concentrations.

  • Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide substrate.

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion

The quinoline scaffold continues to be a remarkably fruitful source of inspiration for the development of novel therapeutic agents. The diverse biological activities of quinoline derivatives, spanning anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective applications, underscore the immense potential of this heterocyclic system in medicinal chemistry. The ability to strategically modify the quinoline core allows for the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes. As our understanding of the molecular mechanisms underlying various diseases deepens, the rational design of new and more effective quinoline-based drugs holds great promise for addressing unmet medical needs. This technical guide provides a comprehensive overview of the current landscape of quinoline-based drug discovery and serves as a valuable resource for researchers dedicated to advancing this exciting field.

References

Introduction: A Serendipitous Finding Ignites a Revolution in Antibacterial Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Fluoroquinolone Compounds

The quinolones represent a major class of synthetic broad-spectrum antibacterial agents, distinguished as the only class to directly inhibit bacterial DNA synthesis.[1][2] Their journey from an accidental laboratory byproduct to a cornerstone of modern antimicrobial therapy is a testament to decades of meticulous chemical refinement and a deepening understanding of bacterial physiology. This guide provides a technical deep-dive into the history of fluoroquinolone discovery, tracing the molecular evolution from the first-generation quinolones to the potent, broad-spectrum agents used today. We will explore the key chemical modifications, the structure-activity relationships (SAR) that guided their development, and the core mechanism of action that underpins their bactericidal power.

Chapter 1: The Dawn of the Quinolones - Nalidixic Acid

The story of the quinolones begins not with a targeted search for an antibiotic, but as a fortunate accident during the synthesis of the antimalarial drug chloroquine.[3][4] In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct from a chemical distillate.[5][6] This compound, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, showed modest antibacterial activity.[6][7] This initial finding spurred further investigation into related structures, leading to the synthesis of nalidixic acid, a 1,8-naphthyridine derivative, which is considered the progenitor of the entire quinolone class.[5][7][8]

Introduced clinically in 1967, nalidixic acid marked the first generation of quinolones.[9][10] Its utility, however, was limited.

  • Spectrum of Activity: Its activity was primarily restricted to Gram-negative bacteria, such as Escherichia coli, Proteus, and Klebsiella, making it suitable mainly for treating urinary tract infections (UTIs).[5][6][8]

  • Pharmacokinetics: It achieved only minimal serum concentrations, preventing its use for systemic infections.[6][11]

  • Resistance: Bacteria were found to develop resistance to nalidixic acid relatively quickly, reducing its long-term effectiveness.[6][10]

Other first-generation quinolones, such as pipemidic acid, oxolinic acid, and cinoxacin, offered only marginal improvements over nalidixic acid.[5] The true potential of this chemical scaffold remained unrealized, awaiting a pivotal molecular breakthrough.

Chapter 2: The Fluorine Revolution - The Second Generation and the Birth of Fluoroquinolones

The significant leap forward in quinolone development occurred in the 1970s and 1980s with the strategic addition of a fluorine atom to the core structure, giving rise to the fluoroquinolones .[9][10] The discovery that a fluorine atom at the C-6 position dramatically enhanced antibacterial activity was a watershed moment.[6][12] This modification is believed to improve both bacterial cell penetration and inhibition of the target enzyme, DNA gyrase.[1]

Flumequine was one of the first compounds to feature this C-6 fluoro group, and it demonstrated the potential for improved potency.[6][10] This discovery paved the way for the development of the highly successful second-generation fluoroquinolones, which became clinical workhorses.

Key Second-Generation Agents:

  • Norfloxacin: One of the first fluoroquinolones to see wide use, norfloxacin showed substantially greater potency against Gram-negative bacteria compared to its predecessors.[1][13]

  • Ciprofloxacin: Patented in 1983 and approved in 1987, ciprofloxacin became one of the most widely used antibiotics globally.[5][14] It boasts excellent activity against a broad range of Gram-negative pathogens, including the notoriously difficult-to-treat Pseudomonas aeruginosa.[11][15][16]

  • Ofloxacin: Approved in 1990, ofloxacin offered a similar spectrum to ciprofloxacin but with some enhanced activity against certain Gram-positive organisms and Chlamydia.[14][17]

These second-generation agents offered significant advantages over the first generation, including a broader spectrum of activity and improved pharmacokinetic profiles that allowed for the treatment of systemic infections.[18]

Visualizing the Structural Leap

The evolution from a simple quinolone to a fluoroquinolone involved key substitutions on the core bicyclic ring system.

G cluster_0 First Generation cluster_1 Second Generation Nalidixic Nalidixic Acid (1962) - Limited Gram-negative activity - Primarily for UTIs Norfloxacin Norfloxacin - C-6 Fluorine - C-7 Piperazine - Broad Gram-negative spectrum Nalidixic->Norfloxacin Addition of C-6 Fluoro & C-7 Piperazine Ciprofloxacin Ciprofloxacin (1987) - N-1 Cyclopropyl group - Potent anti-pseudomonal activity Norfloxacin->Ciprofloxacin N-1 Cyclopropyl substitution

Caption: Evolution from First to Second Generation Quinolones.

Chapter 3: Expanding the Spectrum - The Third Generation's Embrace of Gram-Positives

While the second generation excelled against Gram-negative bacteria, their activity against Gram-positive pathogens, particularly Streptococcus pneumoniae (a common cause of respiratory infections), was less reliable.[17][19] The next wave of innovation focused on enhancing Gram-positive coverage through further chemical modification. This led to the development of the third-generation fluoroquinolones.

Levofloxacin , the pure L-isomer of ofloxacin, is the quintessential third-generation agent.[19][20] It retains the broad Gram-negative spectrum of its predecessors but demonstrates significantly improved activity against Gram-positive bacteria and atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae.[11][21] Other third-generation agents include sparfloxacin and gatifloxacin.[22]

The key structural modifications responsible for this expanded activity often involved alterations to the substituent at the C-7 position and the introduction of new groups at the C-8 position.[12]

Chapter 4: Conquering New Frontiers - The Fourth Generation and Anaerobic Coverage

The final frontier for fluoroquinolone development was the inclusion of anaerobic bacteria in their spectrum of activity. This was a critical step for treating complex intra-abdominal and mixed infections. The fourth-generation fluoroquinolones achieved this goal while maintaining broad coverage against Gram-negative, Gram-positive, and atypical organisms.[5][11]

  • Trovafloxacin: One of the first fourth-generation agents, it added significant anaerobic coverage.[11] However, its use was later restricted due to concerns about hepatotoxicity.

  • Moxifloxacin: This agent has a bulky side-chain at the C-7 position and a methoxy group at C-8, which together enhance Gram-positive and anaerobic activity while potentially reducing toxicity.[3][12]

This dual-targeting mechanism, acting on both DNA gyrase and topoisomerase IV, is thought to slow the development of bacterial resistance.[5]

Table 1: Generations of Fluoroquinolones and Spectrum of Activity
GenerationRepresentative DrugsKey Spectrum ImprovementsPrimary Clinical Use
First Nalidixic acid, Cinoxacin[22]Gram-negative (Enterobacteriaceae)[5][6]Uncomplicated Urinary Tract Infections (UTIs)[5]
Second Ciprofloxacin, Norfloxacin, Ofloxacin[22]Broadened Gram-negative (incl. P. aeruginosa), some Gram-positive & atypical coverage[11]Complicated UTIs, Respiratory, Skin, and Systemic Infections[11][15]
Third Levofloxacin, Sparfloxacin[22]Improved Gram-positive (incl. S. pneumoniae) and atypical coverage[11][19]Community-Acquired Pneumonia, Sinusitis, Skin Infections[20]
Fourth Moxifloxacin, Gemifloxacin[22]Added significant anaerobic coverage; maintained broad spectrum[3][5][11]Intra-abdominal infections, Respiratory Infections, Skin Infections[3]

Chapter 5: The Core Mechanism - Dual Inhibition of Bacterial Type II Topoisomerases

Fluoroquinolones exert their potent bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[23][24] These enzymes are type II topoisomerases that manage the complex topology of bacterial DNA, a process vital for replication, transcription, and repair.[21]

  • DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, which helps to relax the positive supercoils that accumulate ahead of the replication fork.[25] This action is crucial for allowing DNA replication to proceed.

  • Topoisomerase IV (ParC and ParE subunits): This enzyme's primary role is to separate, or decatenate, the interlinked daughter DNA chromosomes after replication is complete, allowing them to segregate into new bacterial cells.[21]

Fluoroquinolones do not simply inhibit these enzymes; they act as poisons. They bind to the enzyme-DNA complex, stabilizing it at a stage where the DNA is broken.[2] This creates a ternary drug-enzyme-DNA complex that physically blocks the movement of the replication fork and transcription machinery, leading to a cascade of events that culminates in rapid cell death.[2][21]

Interestingly, fluoroquinolones exhibit preferential targeting:

  • In many Gram-negative bacteria , DNA gyrase is the primary target.[21][23]

  • In many Gram-positive bacteria , topoisomerase IV is the primary target.[21][23]

Diagram: Fluoroquinolone Mechanism of Action

G cluster_process Bacterial DNA Replication cluster_enzymes Target Enzymes cluster_inhibition Fluoroquinolone Action Replication DNA Replication Fork Proceeds Supercoiling Positive Supercoils Accumulate Replication->Supercoiling Separation Daughter Chromosomes Interlinked Replication->Separation Gyrase DNA Gyrase Relaxes supercoils Supercoiling->Gyrase  Target in  Gram-Negatives TopoIV Topoisomerase IV Decatenates chromosomes Separation->TopoIV  Target in  Gram-Positives Block {Replication Fork Blocked | Double-Strand Breaks Formed} Gyrase->Block TopoIV->Block FQ Fluoroquinolone FQ->Gyrase Stabilizes DNA-Enzyme Complex FQ->TopoIV Stabilizes DNA-Enzyme Complex Death Bactericidal Effect Block->Death

Caption: Mechanism of Fluoroquinolone-mediated bacterial cell death.

Chapter 6: A Guide to Synthesis - The Norfloxacin Protocol

To understand the practical chemistry behind these compounds, we can examine a representative synthesis protocol for a second-generation agent like Norfloxacin. The core of the synthesis involves the formation of the quinolone ring system and the subsequent nucleophilic substitution to add the crucial piperazine moiety at the C-7 position.[26][27]

Experimental Protocol: Synthesis of Norfloxacin

This protocol is a generalized representation based on established chemical principles for educational purposes.

Objective: To synthesize Norfloxacin via the reaction of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine.

Materials:

  • 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Starting Material)

  • Piperazine (anhydrous)

  • Lewis Acid Catalyst (e.g., Aluminum Chloride)

  • Solvent (e.g., Methanol, Isoamyl alcohol)

  • Sodium Hydroxide (for workup)

  • Activated Carbon

  • Water (deionized)

Procedure:

  • Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the starting material (1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), an excess of piperazine, the chosen solvent, and the Lewis acid catalyst.[28]

  • Causality Check: Piperazine is used in excess to act as both a reactant and a base to neutralize the HCl byproduct, driving the reaction to completion. The Lewis acid catalyst activates the quinolone ring, making the C-7 position more susceptible to nucleophilic attack by the piperazine.

  • Heating and Reflux: Heat the reaction mixture to a specified temperature (e.g., 85-135°C, depending on the solvent) and maintain under reflux for a set period (e.g., 1.5-15 hours).[28] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal and Workup: After the reaction is complete, add sodium hydroxide to the mixture. Remove the solvent under reduced pressure.[28]

  • Purification - Step 1 (Base Wash): To the resulting residue, add water and additional sodium hydroxide. This step dissolves the product and helps remove unreacted starting materials and byproducts. Add activated carbon to decolorize the solution, heat briefly, and then filter while hot.[28]

  • Self-Validation: This base wash is a critical purification step. The carboxylic acid and phenolic hydroxyl groups of the quinolone core are deprotonated in the basic solution, making the compound water-soluble, while many organic impurities are not. This allows for their separation by filtration.

  • Precipitation: Carefully neutralize the filtrate with an acid (e.g., acetic acid) to a neutral pH. The Norfloxacin product, being less soluble at neutral pH, will precipitate out of the solution.

  • Isolation and Drying: Cool the mixture to room temperature to maximize precipitation. Collect the solid product by suction filtration and wash with cold water. Dry the resulting filter cake in a vacuum oven at an appropriate temperature (e.g., 100°C) to yield the final product.[28]

  • Characterization: Confirm the identity and purity of the synthesized Norfloxacin using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry, and NMR spectroscopy.

Workflow Diagram: Norfloxacin Synthesis

G start Start reactants Charge Reactants: - Quinolone Precursor - Piperazine - Solvent & Catalyst start->reactants reflux Heat to Reflux (Monitor by TLC) reactants->reflux workup Base Addition & Solvent Removal reflux->workup purify Aqueous Base Wash & Carbon Treatment workup->purify precipitate Neutralize Filtrate to Precipitate Product purify->precipitate isolate Filter, Wash, and Dry Final Product precipitate->isolate end Norfloxacin (Final Product) isolate->end

Caption: A generalized workflow for the synthesis of Norfloxacin.

Conclusion

The history of the fluoroquinolones is a compelling narrative of chemical ingenuity. From the serendipitous discovery of nalidixic acid, medicinal chemists have systematically modified the quinolone scaffold, guided by an ever-improving understanding of structure-activity relationships. The addition of a C-6 fluorine atom was the revolutionary step that unlocked the scaffold's potential, leading to broad-spectrum agents. Subsequent modifications at the N-1, C-7, and C-8 positions further refined the activity, expanding the spectrum to reliably cover Gram-positive and anaerobic pathogens. By targeting the fundamental bacterial processes of DNA replication and segregation, the fluoroquinolones have secured an enduring place in the global fight against bacterial infections. While challenges such as rising resistance and safety concerns persist, the developmental journey of this class provides a powerful blueprint for future antibiotic discovery.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance and Modern Synthesis of Quinolines

The quinoline scaffold is a privileged heterocyclic motif that forms the core of a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] From the historical antimalarial quinine to modern anticancer agents and organic light-emitting diodes (OLEDs), the versatile properties of quinoline derivatives have cemented their importance across scientific disciplines.[2][3][4][5] Consequently, the development of efficient and robust synthetic methodologies to access functionalized quinolines is of paramount importance to researchers in drug discovery, medicinal chemistry, and materials science.

Traditionally, the synthesis of quinolines has been dominated by classic named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1][6] While foundational, these methods often require harsh reaction conditions, such as the use of strong acids or bases, which can limit their functional group tolerance and overall efficiency.[1] In recent decades, transition metal catalysis has emerged as a powerful tool to overcome these limitations, with palladium-catalyzed reactions, in particular, offering mild, selective, and highly efficient routes to complex quinoline structures.[7][8]

This application note provides a detailed overview of modern palladium-catalyzed methods for the synthesis of quinoline derivatives. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into the rationale behind experimental design.

The Palladium Advantage in Quinoline Synthesis

Palladium catalysts offer several distinct advantages for the synthesis of quinoline derivatives. Their ability to facilitate a wide range of transformations, including cross-coupling reactions, C-H activation, and oxidative cyclizations, under mild conditions makes them highly versatile.[7][9] This tolerance to a broad spectrum of functional groups allows for the late-stage functionalization of complex molecules, a crucial aspect of modern drug development. Furthermore, palladium-catalyzed reactions often proceed with high chemo- and regioselectivity, providing precise control over the final product's structure.

Modern Palladium-Catalyzed Methodologies for Quinoline Synthesis

Several innovative palladium-catalyzed strategies have been developed for the efficient construction of the quinoline core. Here, we highlight some of the most impactful approaches, complete with mechanistic insights.

Oxidative Cyclization of Anilines and Allyl Alcohols

A powerful and atom-economical approach to quinoline synthesis involves the palladium-catalyzed oxidative cyclization of readily available anilines and allyl alcohols.[1][10] This method avoids the need for pre-functionalized starting materials and often proceeds in the absence of harsh acids or bases.

Mechanism: The reaction is believed to proceed through a cascade of events initiated by the palladium-catalyzed oxidation of the allyl alcohol to the corresponding α,β-unsaturated aldehyde. This intermediate then undergoes condensation with the aniline to form an imine. Subsequent palladium-mediated steps, including a potential dimerization and intramolecular cyclization, lead to the formation of a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product.[1]

Workflow Diagram:

G cluster_0 Oxidative Cyclization of Anilines and Allyl Alcohols start Aniline + Allyl Alcohol pd_cat Pd(OAc)₂ start->pd_cat oxidation Oxidation of Allyl Alcohol pd_cat->oxidation condensation Condensation with Aniline oxidation->condensation imine Imine Intermediate condensation->imine cyclization Pd-mediated Cyclization & Aromatization imine->cyclization product Quinoline Derivative cyclization->product

Caption: Palladium-catalyzed oxidative cyclization workflow.

Annulation of o-Alkenylanilines and Alkynes

The palladium-catalyzed annulation of o-alkenylanilines with alkynes provides a direct route to 2,3-disubstituted quinolines.[11] This methodology is particularly valuable for accessing quinolines with diverse substitution patterns at the 2- and 3-positions.

Mechanism: The catalytic cycle is proposed to involve the intermolecular amination of the alkyne by the o-alkenylaniline, followed by insertion of the olefin and an oxidative cleavage of a C-C bond, ultimately leading to the formation of the quinoline ring.[11] Molecular oxygen is often employed as a green terminal oxidant in this process.[11]

C-H Activation and Functionalization of Quinolines

Direct C-H activation has emerged as a highly efficient strategy for the functionalization of pre-existing quinoline scaffolds. Palladium catalysis has been instrumental in the development of methods for the regioselective introduction of various substituents onto the quinoline ring system.

C2-Alkenylation of Quinoline N-Oxides: A notable example is the palladium-catalyzed direct cross-coupling of quinoline N-oxides with olefins.[12] This reaction proceeds via a proposed C-H bond activation at the 2-position of the quinoline N-oxide, followed by a Heck-type coupling with the olefin. A key feature of this transformation is that the N-oxide functionality can act as an internal oxidant to regenerate the active Pd(II) catalyst, thus avoiding the need for an external oxidant.[12]

Mechanism Diagram:

G cluster_1 C-H Alkenylation of Quinoline N-Oxide start Quinoline N-Oxide + Olefin pd_catalyst Pd(OAc)₂ start->pd_catalyst ch_activation C-H Activation at C2 pd_catalyst->ch_activation heck_coupling Heck Coupling ch_activation->heck_coupling intermediate Alkenylated Quinoline N-Oxide Intermediate heck_coupling->intermediate regeneration Catalyst Regeneration (N-Oxide as internal oxidant) intermediate->regeneration product {2-Alkenylated Quinoline} intermediate->product regeneration->pd_catalyst

Caption: C-H activation and Heck coupling mechanism.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Synthesis of Quinolines from Allyl Alcohols and Anilines

This protocol is adapted from the work of Xu et al.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aniline derivative

  • Allyl alcohol derivative

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Test tube with a magnetic stir bar

  • Oxygen balloon

  • Oil bath

Procedure:

  • To a test tube, add the aniline derivative (0.5 mmol, 1.0 equiv), the allyl alcohol derivative (0.5 mmol, 1.0 equiv), and palladium(II) acetate (11.2 mg, 0.05 mmol, 10 mol%).

  • Add anhydrous DMSO (2 mL) to the test tube.

  • Attach an oxygen balloon to the test tube.

  • Place the test tube in a preheated oil bath at 130 °C and stir the reaction mixture for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature and quench by adding 10 mL of water.

  • Extract the aqueous solution with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Quantitative Data Summary:

EntryAniline DerivativeAllyl Alcohol DerivativeYield (%)
1AnilineCinnamic alcohol79
24-MethoxyanilineCinnamic alcohol82
34-ChloroanilineCinnamic alcohol75
4Aniline4-Methoxycinnamic alcohol85

Yields are isolated yields as reported in the source literature.[1]

Protocol 2: Palladium-Catalyzed Oxidative Cyclization of o-Vinylanilines and Alkynes

This protocol is based on the methodology developed by Jiang and co-workers.[11]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(II) trifluoroacetate hydrate (Cu(TFA)₂·xH₂O)

  • Pivalic acid (PivOH)

  • o-Vinylaniline derivative

  • Alkyne

  • Acetonitrile (MeCN), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Schlenk tube with a magnetic stir bar

  • Oxygen balloon

  • Oil bath

Procedure:

  • To a Schlenk tube, add PdCl₂ (5 mol%), PPh₃ (10 mol%), Cu(TFA)₂·xH₂O (20 mol%), and PivOH (30 mol%).

  • Add the o-vinylaniline derivative (0.5 mmol, 1.0 equiv) and the alkyne (0.6 mmol, 1.2 equiv).

  • Add anhydrous MeCN (1.5 mL) and anhydrous DMSO (0.5 mL).

  • Evacuate and backfill the Schlenk tube with oxygen (repeat three times) and then leave it under an oxygen balloon atmosphere (1 atm).

  • Place the Schlenk tube in a preheated oil bath at 80 °C and stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 2,3-disubstituted quinoline.

Representative Reagent Table:

ReagentMolar Equiv.Purpose
PdCl₂0.05Catalyst
PPh₃0.10Ligand
Cu(TFA)₂·xH₂O0.20Co-oxidant
PivOH0.30Additive
OxygenExcessTerminal Oxidant

Conclusion and Future Outlook

Palladium-catalyzed reactions have revolutionized the synthesis of quinoline derivatives, offering mild, efficient, and highly selective methodologies. The approaches discussed in this application note, including oxidative cyclizations and C-H functionalizations, provide powerful tools for accessing a wide range of structurally diverse quinolines. These advancements are crucial for accelerating research in medicinal chemistry and materials science, enabling the rapid generation of novel compounds with potentially valuable biological and physical properties. Future research in this area will likely focus on the development of even more sustainable catalytic systems, the use of earth-abundant metals, and the application of these methods in the synthesis of increasingly complex and biologically active molecules.

References

Application Notes and Protocols for the Synthesis of Novel Antibacterial Agents Utilizing 8-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 8-Chloro-6-fluoroquinoline and its precursors in the synthesis of potent antibacterial agents. This document details the underlying chemical principles, step-by-step protocols, and critical considerations for the successful development of novel fluoroquinolone-based therapeutics.

Introduction: The Strategic Importance of the this compound Scaffold

The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, valued for their broad-spectrum activity and excellent pharmacokinetic profiles.[1] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for DNA replication, ultimately leading to bacterial cell death.[2][3] The development of fluoroquinolones, characterized by a fluorine atom at the C-6 position, marked a significant advancement in this class, enhancing their antibacterial potency.[1]

Further structural modifications of the quinolone scaffold have been pivotal in overcoming emerging bacterial resistance and refining the pharmacological properties of these drugs. The substitution pattern on the quinolone ring is critical, with the C-7 and C-8 positions being particularly influential on the spectrum of activity and potency.[4] The presence of a chlorine atom at the C-8 position, as seen in the novel fluoroquinolone Delafloxacin, has been shown to confer polarity and enhance activity.[5][6]

This guide focuses on the synthesis of antibacterial agents built upon the 8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, a key intermediate derivable from precursors of this compound. We will explore the foundational Gould-Jacobs reaction for the construction of this core, followed by the crucial nucleophilic aromatic substitution at the C-7 position to introduce diverse functionalities that modulate antibacterial efficacy.

Core Synthetic Strategy: A Two-Stage Approach

The synthesis of potent fluoroquinolone antibacterials from simple precursors is a well-established yet nuanced process. The overall strategy can be logically divided into two primary stages:

  • Formation of the Quinolone Core: This initial and critical stage involves the construction of the bicyclic 8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. The Gould-Jacobs reaction is a classic and highly effective method for this transformation, starting from an appropriately substituted aniline.[2][7]

  • Introduction of the C-7 Substituent: With the quinolone core in hand, the next pivotal step is the introduction of a substituent at the C-7 position. This is typically achieved through a nucleophilic aromatic substitution reaction, where the chlorine atom at C-7 of a related intermediate is displaced by a variety of cyclic amines, most notably piperazine and its derivatives. The nature of this substituent profoundly influences the antibacterial spectrum and potency of the final compound.

Visualizing the Synthetic Pathway

The following diagram illustrates the overarching synthetic strategy from a substituted aniline to a final fluoroquinolone antibacterial agent.

G cluster_0 Stage 1: Quinolone Core Synthesis cluster_1 Stage 2: C-7 Functionalization A 3-Chloro-5-fluoroaniline C Condensation Product (Anilinomethylene Malonate) A->C Condensation B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 8-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate C->D Thermal Cyclization (Gould-Jacobs Reaction) E 8-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Quinolone Core) D->E Hydrolysis F N-Alkylation/Protection (e.g., with Cyclopropyl Group) E->F G Activated Quinolone Core F->G I Final Fluoroquinolone Antibacterial Agent G->I Nucleophilic Aromatic Substitution at C-7 H Piperazine Derivative H->I

References

Application Notes & Protocols: The Friedländer Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Its widespread biological activities, including anticancer, antimalarial, and antimicrobial properties, make the efficient synthesis of its derivatives a critical endeavor in drug discovery.[2][3] The Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods for constructing the quinoline ring system.[4][5][6]

This guide provides an in-depth exploration of the Friedländer synthesis, from its core mechanisms to modern catalytic protocols. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical methodologies required to effectively utilize this powerful reaction.

Mechanistic Pathways: Understanding the Core Transformation

The Friedländer synthesis is fundamentally a cyclocondensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound possessing an α-methylene group.[7][8][9] The reaction can be catalyzed by either acids or bases and is understood to proceed through two primary mechanistic pathways, the selection of which is often dictated by the specific reaction conditions.[9][10]

  • Pathway A (Aldol-First): The reaction initiates with an aldol condensation between the two carbonyl reactants. This is followed by an intramolecular cyclization (imine formation) and subsequent dehydration to yield the final quinoline product.

  • Pathway B (Schiff Base-First): Alternatively, the reaction can begin with the formation of a Schiff base between the 2-amino group of the aryl aldehyde/ketone and the carbonyl of the second reactant. This intermediate then undergoes an intramolecular aldol-type reaction, followed by dehydration to form the aromatic quinoline ring.

Both pathways converge on the same final product, and understanding these mechanisms is crucial for optimizing reaction conditions and predicting potential side products.

Friedlander_Mechanism cluster_pathwayA Pathway A: Aldol-First cluster_pathwayB Pathway B: Schiff Base-First A_Start 2-Aminoaryl Ketone + α-Methylene Ketone A_Aldol Aldol Adduct A_Start->A_Aldol Aldol Condensation A_Unsaturated α,β-Unsaturated Carbonyl A_Aldol->A_Unsaturated Dehydration A_Quinoline Substituted Quinoline A_Unsaturated->A_Quinoline Intramolecular Cyclization & Dehydration B_Start 2-Aminoaryl Ketone + α-Methylene Ketone B_Schiff Schiff Base B_Start->B_Schiff Schiff Base Formation B_Cyclized Cyclized Intermediate B_Schiff->B_Cyclized Intramolecular Aldol Reaction B_Quinoline Substituted Quinoline B_Cyclized->B_Quinoline Dehydration Start Reactants

Caption: The two primary mechanistic routes for the Friedländer synthesis.

Evolution of Catalysis and Reaction Conditions

While the classical Friedländer synthesis often required harsh conditions like high temperatures and strong acids or bases, significant advancements have led to the development of milder and more efficient protocols.[7][11] The choice of catalyst and reaction conditions is paramount for achieving high yields, controlling regioselectivity, and improving the overall sustainability of the synthesis.

Catalytic Systems

A wide array of catalysts has been successfully employed to promote the Friedländer annulation.[12]

  • Brønsted & Lewis Acids: Traditional acid catalysts include p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid, and various Lewis acids like iodine and metal salts (e.g., In(OTf)₃).[10][13] These are effective but can require stoichiometric amounts and difficult workup procedures.

  • Base Catalysis: Bases such as sodium hydroxide or potassium tert-butoxide can promote the reaction, particularly the initial aldol condensation step.[1][7] However, they can also lead to self-condensation of the ketone reactant as a side reaction.[7]

  • Heterogeneous Catalysts: To improve recyclability and simplify product purification, solid-supported catalysts have been developed. These include zeolites, montmorillonite K-10 clay, and ion-exchange resins like Amberlyst-15.[5][14] These catalysts offer the advantages of being easily separable from the reaction mixture and are often reusable.[5]

  • Modern & Green Approaches: Recent research has focused on environmentally benign methods. This includes the use of ionic liquids, which can act as both solvent and catalyst, and catalyst-free systems that proceed in water.[11][12] Nanocatalysts and metal-organic frameworks (MOFs) are also emerging as highly efficient options.[12]

Alternative Energy Sources

The application of alternative energy sources has revolutionized the Friedländer synthesis, offering dramatic reductions in reaction times and often improving yields.

  • Microwave Irradiation: Microwave-assisted synthesis has proven to be exceptionally effective.[15][16][17] Reactions that take several hours or even days under conventional heating can often be completed in a matter of minutes under microwave irradiation, frequently with higher yields.[15][18]

  • Ultrasound Assistance: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source.[19][20] The acoustic cavitation generated by ultrasound can enhance mass transfer and accelerate reaction rates.

Comparative Overview of Catalytic Systems

The following table summarizes various catalytic approaches, providing a comparative snapshot for experimental design.

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesReference(s)
KOH / EtOH RefluxClassical, inexpensiveHarsh conditions, potential side reactions[5]
p-TsOH Toluene, Reflux or Solvent-free, 120°CReadily available, effectiveCan require high temperatures[8][10]
Iodine Solvent-free, 80-100°CMild Lewis acid, efficientVolatile, potential for staining[8][10]
Amberlyst-15 Ethanol, RefluxHeterogeneous, reusable, easy workupSlower reaction times than homogeneous[5]
Acetic Acid (Neat) Microwave, 160°C, 5 minExtremely fast, green solvent/catalystRequires microwave reactor[15][16][18]
Catalyst-Free Water, 70°CEnvironmentally benign, simpleLimited substrate scope, moderate temp[11]
Ionic Liquid Neat, 50°CDual role as solvent and catalystCost, viscosity can complicate workup[12]

Detailed Experimental Protocols

This section provides step-by-step methodologies for three distinct Friedländer synthesis protocols, representing classical, modern, and green chemistry approaches.

Experimental_Workflow cluster_workflow General Experimental Workflow Reactants 1. Combine Reactants (2-aminoaryl ketone, α-methylene ketone, catalyst, solvent) Reaction 2. Reaction (Heating, Microwave, etc.) Reactants->Reaction Monitoring 3. Monitor Progress (TLC, GC-MS) Reaction->Monitoring Workup 4. Workup (Quenching, Extraction) Monitoring->Workup Upon completion Purification 5. Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization 6. Characterization (NMR, MS, m.p.) Purification->Characterization

Caption: A generalized workflow for the Friedländer synthesis of quinolines.

Protocol 1: Classical p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis

This protocol represents a conventional and widely used method for the Friedländer annulation.

Materials and Reagents:

  • 2-Aminobenzophenone (1.0 mmol, 197.2 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.2 mg, 153 µL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 mmol, 38.0 mg)

  • Toluene (5 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard workup and purification glassware

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminobenzophenone, ethyl acetoacetate, p-TsOH·H₂O, and toluene.

  • Equip the flask with a reflux condenser and place it in a preheated oil bath at 110-120 °C.

  • Stir the reaction mixture vigorously under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired substituted quinoline.

  • Characterize the final product by NMR and Mass Spectrometry.

Causality and Insights: p-TsOH acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the ketone to facilitate both the initial aldol condensation and the final dehydration step. Refluxing in toluene ensures a sufficiently high temperature to overcome the activation energy barriers and allows for the azeotropic removal of water, driving the equilibrium towards the product.

Protocol 2: Rapid Microwave-Assisted Synthesis in Acetic Acid

This protocol showcases a highly efficient, modern approach that dramatically reduces reaction time.[15][16][18]

Materials and Reagents:

  • 2-Aminobenzophenone (1.0 mmol, 197.2 mg)

  • Cyclohexanone (1.5 mmol, 147.2 mg, 153 µL)

  • Glacial acetic acid (2 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

  • Standard workup and purification glassware

Procedure:

  • In a 10 mL microwave vial, combine 2-aminobenzophenone, cyclohexanone, and glacial acetic acid.

  • Seal the vial with a cap and place it in the cavity of the microwave synthesizer.

  • Irradiate the mixture at 160 °C for 5-10 minutes with stirring.

  • After the irradiation is complete, allow the vial to cool to a safe temperature (below 50 °C) before opening.

  • Pour the reaction mixture into ice-cold water (20 mL) and neutralize carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography or recrystallization.

  • Characterize the purified quinoline derivative.

Causality and Insights: In this method, acetic acid serves as both the acidic catalyst and the solvent.[15][16] Microwave irradiation provides rapid, uniform heating, which significantly accelerates the reaction rate compared to conventional heating.[17][18] This synergy allows the synthesis to be completed in minutes instead of hours.[15]

Protocol 3: Solvent-Free Synthesis using a Heterogeneous Catalyst

This protocol exemplifies a green chemistry approach, minimizing solvent waste and allowing for catalyst reuse.

Materials and Reagents:

  • 2-Amino-5-chlorobenzophenone (1.0 mmol, 231.7 mg)

  • Dimedone (1.0 mmol, 140.2 mg)

  • Amberlyst-15 resin (100 mg)

  • Reaction tube or small flask

  • Standard workup and purification glassware

Procedure:

  • In a clean, dry reaction tube, thoroughly grind and mix 2-amino-5-chlorobenzophenone, dimedone, and Amberlyst-15 resin.

  • Heat the solid mixture in an oil bath at 100-110 °C with occasional stirring for 1-2 hours. Monitor progress by TLC (dissolving a small aliquot in ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (15 mL) to the solid mass and stir for 5 minutes.

  • Filter the mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with ethyl acetate, dried in an oven, and stored for reuse.[5]

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Recrystallize the crude solid from ethanol/water to obtain the pure quinoline product.

  • Characterize the final product.

Causality and Insights: The solvent-free condition minimizes waste and simplifies the procedure.[8] Amberlyst-15 is a solid-supported sulfonic acid that acts as a heterogeneous Brønsted acid catalyst.[5] Its solid nature allows for simple filtration-based removal, a significant advantage for process efficiency and sustainability.[5]

Scope and Limitations

The Friedländer synthesis is highly versatile, but researchers should be aware of its scope and potential challenges.

  • Substrate Scope: A wide variety of 2-aminoaryl aldehydes and ketones can be used. The methylene component is also diverse, including acyclic ketones, cyclic ketones, β-ketoesters, and β-diketones.[13]

  • Regioselectivity: A significant challenge arises when using unsymmetrical ketones, which can lead to the formation of two different regioisomers.[7] The regiochemical outcome can sometimes be controlled by the choice of catalyst or by using specific amine catalysts that favor the formation of one isomer over the other.[21]

  • Limitations: The traditional methods can suffer from harsh conditions, leading to low yields for sensitive substrates.[7] Furthermore, the self-condensation of the methylene ketone component can be a competing side reaction, particularly under strong basic conditions.[7]

Conclusion

The Friedländer synthesis remains an indispensable tool for the construction of the quinoline nucleus, a privileged scaffold in drug discovery and materials science.[4] From its classical acid- and base-catalyzed roots, the methodology has evolved significantly to include a vast array of catalytic systems and energy sources that offer improved efficiency, milder conditions, and greater environmental compatibility. The strategic selection of reactants, catalysts, and reaction conditions, guided by a solid mechanistic understanding, empowers researchers to synthesize a diverse library of substituted quinolines for a multitude of applications.

References

Application Notes and Protocols: The Doebner-von Miller Reaction for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and antitumor agents.[1][2] Among the classical methods for constructing this important heterocycle, the Doebner-von Miller reaction stands out as a versatile and widely used transformation.[2][3] First described by Oscar Döbner and Wilhelm von Miller in 1881, this reaction facilitates the synthesis of substituted quinolines through the acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of the Doebner-von Miller reaction. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, discuss critical parameters for optimization, and address common challenges encountered during its application.

Mechanistic Insights: A Complex Pathway to Aromaticity

The precise mechanism of the Doebner-von Miller reaction has been a subject of considerable debate.[5][6] However, a widely accepted pathway involves a fragmentation-recombination sequence, particularly supported by carbon isotope scrambling experiments.[5][7][8]

The reaction is generally understood to proceed through the following key stages:

  • Michael Addition: The reaction initiates with a nucleophilic 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[5][6]

  • Fragmentation-Recombination: The resulting amino ketone intermediate can then undergo a fragmentation into an imine and a saturated ketone. These fragments can then recombine to form a new conjugated imine.[5][7][9] This step is crucial for explaining the observed isotope scrambling in labeling studies.[5][6]

  • Cyclization: The newly formed imine undergoes an intramolecular electrophilic attack on the aniline ring to form a dihydroquinoline intermediate.[10]

  • Dehydration and Oxidation: The dihydroquinoline intermediate then undergoes dehydration and subsequent oxidation to yield the final aromatic quinoline product.[10] The oxidizing agent can be an external reagent, such as nitrobenzene or arsenic acid, or another molecule of the imine acting as a hydrogen acceptor.[11][12]

Visualizing the Mechanism

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct 1. Michael Addition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAdduct Fragments Imine + Saturated Ketone Fragments MichaelAdduct->Fragments 2. Fragmentation NewImine Recombined Conjugated Imine Fragments->NewImine Recombination Dihydroquinoline Dihydroquinoline Intermediate NewImine->Dihydroquinoline 3. Cyclization Quinoline Quinoline Dihydroquinoline->Quinoline 4. Dehydration & Oxidation

Caption: Proposed fragmentation-recombination mechanism of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

This protocol details the synthesis of 2-methylquinoline from aniline and crotonaldehyde, a classic example of the Doebner-von Miller reaction. A variation known as the Beyer method, where the α,β-unsaturated carbonyl is generated in situ from an aldol condensation, is often employed to control the exothermic reaction and minimize polymerization.[5][6]

Materials and Reagents
Reagent/MaterialFormulaM.Wt.QuantityPurity
AnilineC₆H₅NH₂93.1330.0 g (0.322 mol)>99%, freshly distilled
Concentrated HClHCl36.46120 mL37%
AcetaldehydeCH₃CHO44.0535.0 g (0.795 mol)~75% aqueous solution
Zinc ChlorideZnCl₂136.3024.0 g (0.176 mol)Anhydrous
Calcium HydroxideCa(OH)₂74.09ExcessSlaked lime
ChloroformCHCl₃119.38As neededReagent grade
Sodium SulfateNa₂SO₄142.04As neededAnhydrous
Step-by-Step Procedure
  • Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of aniline hydrochloride by carefully adding 120 mL of concentrated hydrochloric acid to 300 mL of water, followed by the slow addition of 30.0 g of aniline. Cool the mixture in an ice-water bath.

  • In Situ Generation of Crotonaldehyde: While vigorously stirring the cooled aniline hydrochloride solution, slowly add 35.0 g of a ~75% aqueous solution of acetaldehyde. The slow addition and low temperature are critical to control the exothermic aldol condensation of acetaldehyde to crotonaldehyde and to minimize polymerization.[9]

  • Catalyst Addition and Reflux: After the acetaldehyde addition is complete, add 24.0 g of anhydrous zinc chloride to the reaction mixture. Zinc chloride acts as a Lewis acid catalyst to promote the cyclization step.[7][9] Gently heat the mixture to initiate the reaction. A vigorous, exothermic reaction may occur, which should be controlled by removing the heat source.[10] Once the initial vigorous reaction subsides, heat the mixture to reflux for 4-6 hours.[10]

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture onto an excess of slaked lime (calcium hydroxide) with stirring. This step neutralizes the excess acid and liberates the free 2-methylquinoline from its salt.[9][10]

  • Isolation by Steam Distillation: Assemble a steam distillation apparatus and distill the neutralized mixture. 2-methylquinoline is steam-volatile and will co-distill with water.[9][10] Collect the distillate until no more oily droplets are observed.

  • Extraction: Separate the organic layer (crude 2-methylquinoline) from the distillate. Extract the aqueous layer with two portions of chloroform to recover any dissolved product.[9][10]

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure 2-methylquinoline.[9]

Critical Parameters and Troubleshooting

Successful execution of the Doebner-von Miller reaction hinges on careful control of several parameters.

ParameterImportanceOptimization & Troubleshooting
Acid Catalyst The choice and concentration of the acid catalyst are critical for reaction rate and selectivity.[9] Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) are effective.[5][9]If the reaction is slow or fails, ensure the acid is not too dilute. The choice of acid can be screened to optimize the yield for a specific substrate.
Temperature The reaction often requires heating to proceed at a reasonable rate.[9] However, excessive temperatures can lead to tar formation and byproduct generation.[9]Monitor the reaction temperature closely. A vigorous exothermic reaction may require initial cooling to prevent runaway conditions.[9][10]
Reaction Time The optimal reaction time can vary significantly depending on the substrates and conditions.[9]Monitor the reaction progress using TLC or HPLC to determine the point of maximum product formation and avoid degradation.[9]
Reagent Purity The use of high-purity, freshly distilled reagents, particularly the aniline and carbonyl compound, is crucial to minimize side reactions and tar formation.[9]If significant tar formation is observed, consider purifying the starting materials before use.
Work-up Procedure Incomplete neutralization can lead to product loss during extraction.[9]Ensure thorough neutralization of the acidic reaction mixture before attempting to extract the quinoline product.
Common Challenges
  • Tar Formation: This is a prevalent issue, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[9] To mitigate this, add the carbonyl compound slowly to the heated acidic solution of the aniline.[9]

  • Low Yields: Low yields can result from several factors, including impure reagents, improper reaction temperature or time, and inefficient work-up.[9] Systematic optimization of the reaction parameters is key to improving the yield.

Safety Precautions

The Doebner-von Miller reaction involves the use of strong acids, and potentially toxic and volatile organic compounds.[9]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be aware that the reaction can be exothermic and take necessary precautions to control the temperature.

Conclusion

The Doebner-von Miller reaction remains a cornerstone in the synthesis of quinolines, offering a powerful and adaptable method for accessing a wide array of substituted derivatives. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and adherence to safety protocols are paramount for achieving high yields and purity. The insights and detailed protocol provided in this application note are intended to equip researchers with the necessary knowledge to successfully employ this valuable synthetic tool in their drug discovery and development endeavors.

References

One-Pot Synthesis of 8-Arylquinolines from Quinoline: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 8-Arylquinoline Scaffold

The quinoline nucleus is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Among its many derivatives, 8-arylquinolines stand out for their unique biological activities and applications in medicinal chemistry and materials science.[3][4] These compounds are recognized for their potential as anticancer, anti-HIV, neuroprotective, and antimicrobial agents.[5][6][7] The strategic placement of an aryl group at the C8 position of the quinoline ring system often imparts crucial properties, including the ability to chelate metals, which is implicated in their biological mechanisms of action.[6][7]

Traditionally, the synthesis of 8-arylquinolines has involved multi-step sequences, often requiring pre-functionalization of the quinoline core. However, the demand for more efficient, atom-economical, and environmentally benign synthetic routes has driven the development of one-pot methodologies.[8] This guide provides detailed protocols and mechanistic insights into a state-of-the-art, one-pot synthesis of 8-arylquinolines directly from quinoline, tailored for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthetic Strategy: Direct C-H Arylation via a One-Pot N-Oxidation/Palladium-Catalyzed Coupling

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis.[8][9] For the regioselective synthesis of 8-arylquinolines, a particularly effective one-pot approach involves the initial N-oxidation of quinoline, followed by a palladium-catalyzed C8-selective C-H arylation.[3][4][10]

The N-oxide functionality serves as a transient directing group, guiding the palladium catalyst to the sterically accessible C8 position. This approach circumvents the challenges associated with the inherent reactivity of the quinoline ring, which typically favors functionalization at the C2 and C4 positions.[3][4]

Causality of Experimental Choices
  • N-Oxidation: The in-situ formation of the quinoline N-oxide is a critical first step. The N-oxide oxygen atom acts as a coordinating site for the palladium catalyst, facilitating the cyclopalladation at the adjacent C8 position.[3][11] This chelation-assisted C-H activation is key to achieving high regioselectivity.

  • Palladium Catalyst: Palladium acetate (Pd(OAc)₂) is a commonly used and effective catalyst for this transformation. It is versatile and can be used without the need for specialized ligands in this particular reaction, simplifying the experimental setup.[3][4]

  • Solvent System: The choice of a polar acidic solvent, such as acetic acid, has been shown to be crucial for promoting the C8 selectivity.[3][4] It is believed to accelerate the cyclopalladation process.[3][4]

  • Arylating Agent: Aryl iodides are generally more reactive than aryl bromides or chlorides in this coupling reaction, leading to higher yields and shorter reaction times.[3][4]

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes, significantly improving the efficiency of the synthesis.[3][4][10]

Experimental Workflow and Mechanism

The one-pot synthesis proceeds through two main stages within a single reaction vessel: N-oxidation of the starting quinoline and the subsequent palladium-catalyzed C8 arylation.

One-Pot Synthesis Workflow cluster_0 One-Pot Reaction Vessel Quinoline Quinoline N_Oxidation In-situ N-Oxidation (e.g., H₂O₂, Acetic Acid) Quinoline->N_Oxidation Step 1 Quinoline_N_Oxide Quinoline N-Oxide (Intermediate) N_Oxidation->Quinoline_N_Oxide Arylation Pd-Catalyzed C8 Arylation (Pd(OAc)₂, Aryl Iodide) Quinoline_N_Oxide->Arylation Step 2 Product_N_Oxide 8-Arylquinoline N-Oxide Arylation->Product_N_Oxide Reduction Reductive Workup (e.g., PPh₃ or NaHSO₃) Product_N_Oxide->Reduction Step 3 Final_Product 8-Arylquinoline Reduction->Final_Product Catalytic Cycle Pd_II Pd(II) Catalyst Coordination Coordination with Quinoline N-Oxide Pd_II->Coordination Palladacycle Palladacycle Intermediate Coordination->Palladacycle C-H Activation Oxidative_Addition Oxidative Addition (Ar-I) Palladacycle->Oxidative_Addition Pd_IV Pd(IV) Intermediate Oxidative_Addition->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Reductive_Elimination->Pd_II Regeneration of Catalyst Product 8-Arylquinoline N-Oxide Reductive_Elimination->Product

References

Application Notes and Protocols for the Development of Anti-Inflammatory Agents from 8-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-inflammatory effects.[2][3] Quinoline-based compounds have been successfully developed as inhibitors of several key inflammatory mediators and pathways, such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α (TNF-α) converting enzyme (TACE).[4][5][6]

The starting scaffold, 8-Chloro-6-fluoroquinoline, offers a unique chemical canvas for the development of novel anti-inflammatory agents. The presence of halogen atoms—chlorine and fluorine—at positions 8 and 6, respectively, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for chemical modification and optimization.[7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to design, synthesize, and evaluate new anti-inflammatory drug candidates.

Part 1: Strategic Synthesis of a Focused Library of this compound Derivatives

The initial step in harnessing the potential of this compound is the strategic synthesis of a diverse library of derivatives. The goal is to explore the structure-activity relationship (SAR) by introducing various functional groups at different positions of the quinoline core.[4]

Key Synthetic Strategies:

Modern synthetic organic chemistry offers a plethora of methods for the functionalization of the quinoline nucleus.[8] For this compound, palladium-catalyzed cross-coupling reactions are particularly powerful for introducing new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5]

  • Suzuki Coupling: To introduce aryl or heteroaryl moieties, particularly at the chloro-substituted position 8, a Suzuki coupling reaction can be employed. This involves the reaction of the 8-chloro group with a boronic acid or ester in the presence of a palladium catalyst and a base.

  • Buchwald-Hartwig Amination: To introduce amine functionalities, which are common in many bioactive molecules, the Buchwald-Hartwig amination is a suitable method. This reaction couples the 8-chloro position with a primary or secondary amine.

  • Sonogashira Coupling: For the introduction of alkyne groups, which can serve as handles for further modifications via "click chemistry," the Sonogashira coupling of the 8-chloro position with a terminal alkyne is a reliable method.

These synthetic approaches allow for the systematic modification of the this compound scaffold, enabling the exploration of how different substituents impact anti-inflammatory activity.

Part 2: A Tiered In Vitro Screening Cascade for Anti-Inflammatory Activity

A tiered screening approach is recommended to efficiently identify promising lead compounds from the synthesized library. This cascade begins with broad, cell-based assays to assess general anti-inflammatory potential, followed by more specific mechanistic and target-based assays.

Tier 1: Primary Screening in a Cell-Based Model of Inflammation

The initial screen utilizes lipopolysaccharide (LPS)-stimulated macrophages, a robust and widely accepted in vitro model that mimics key aspects of the inflammatory response.[9][10]

Objective: To assess the ability of this compound derivatives to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6) in macrophages stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives dissolved in DMSO

  • Griess Reagent for NO determination

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 2 × 10⁵ cells/well and incubate for 24 hours to allow for adherence.[11]

  • Pre-treatment with Test Compounds: Pre-treat the cells with various concentrations of the this compound derivatives (e.g., 1, 5, 10 µM) for 1-2 hours.[9] Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours.[9] A set of wells should remain unstimulated as a negative control.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Quantification (Griess Assay):

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.[9]

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.[9]

    • Measure the absorbance at 540 nm. Calculate the NO concentration based on a sodium nitrite standard curve.

  • Cytokine Quantification (ELISA):

    • Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[12]

Data Analysis and Interpretation:

Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound at different concentrations compared to the LPS-stimulated control. Compounds showing significant, dose-dependent inhibition are considered hits for further investigation. A cytotoxicity assay (e.g., MTT or LDH assay) should be run in parallel to ensure that the observed inhibitory effects are not due to cell death.

Tier 2: Mechanistic and Target-Based Assays

Compounds that demonstrate significant activity in the primary screen should be further evaluated in more specific assays to elucidate their mechanism of action. Key inflammatory pathways to investigate include the NF-κB and MAPK signaling pathways, and direct enzyme inhibition, such as COX-2.[2]

Objective: To determine if the anti-inflammatory effects of the lead compounds are mediated through the inhibition of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 Inhibitor Screening Kit (Fluorometric or LC-MS/MS-based)[13][14]

  • Celecoxib (a selective COX-2 inhibitor) as a positive control

  • 96-well plate (opaque for fluorometric assays)

  • Fluorometric plate reader or LC-MS/MS system

Step-by-Step Methodology (Fluorometric Assay Example):

  • Reagent Preparation: Prepare all reagents as per the kit's instructions. This typically includes the COX assay buffer, probe, cofactor, and arachidonic acid substrate.[13]

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add the COX assay buffer, heme cofactor, and the diluted COX-2 enzyme.[15]

    • Add the this compound derivatives at various concentrations. Include a vehicle control (DMSO) and a positive control (Celecoxib).[13]

    • Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 10 minutes) at 37°C to allow for binding.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.[15]

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., for 5-10 minutes) at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[13]

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Objective: To investigate whether the lead compounds inhibit the NF-κB signaling pathway, a central regulator of inflammation.

Materials:

  • HEK293 or HeLa cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • TNF-α or LPS as a stimulant

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Transfection:

    • One day before transfection, seed HEK293 cells in a 96-well plate.[16]

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.[16]

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, pre-treat the cells with the this compound derivatives for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-24 hours to activate the NF-κB pathway.[17]

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[18]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[16]

    • Calculate the percentage of inhibition of NF-κB activation for each compound.

Part 3: In Vivo Validation of Anti-Inflammatory Efficacy

Promising candidates from the in vitro assays should be advanced to in vivo models of inflammation to assess their efficacy in a whole-organism context.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of lead compounds in a well-established in vivo model.[19][20]

Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

  • Indomethacin or another NSAID as a positive control

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide them into groups (e.g., vehicle control, positive control, and different dose groups for the test compound).

  • Compound Administration: Administer the this compound derivative orally (p.o.) or intraperitoneally (i.p.) at various doses. The vehicle control group receives the vehicle only, and the positive control group receives the standard drug (e.g., indomethacin, 5 mg/kg).[21]

  • Induction of Inflammation: One hour after compound administration, inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[21]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19][21]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Data Presentation and Visualization

Quantitative Data Summary
Assay Parameter Measured Example Result for a Hit Compound
LPS-Stimulated Macrophages IC50 for NO Inhibition2.5 µM
IC50 for TNF-α Inhibition3.1 µM
IC50 for IL-6 Inhibition4.5 µM
COX-2 Inhibition Assay IC50 for COX-2 Inhibition1.2 µM
NF-κB Reporter Assay IC50 for NF-κB Inhibition2.8 µM
Carrageenan-Induced Paw Edema % Inhibition at 10 mg/kg (at 3h)45%

Visualizing the Drug Discovery Workflow and Mechanisms

Drug_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_invitro In Vitro Screening Cascade cluster_invivo In Vivo Validation Start This compound Synth Chemical Synthesis (Suzuki, Buchwald-Hartwig, etc.) Start->Synth Library Derivative Library Synth->Library Tier1 Tier 1: Cell-Based Assay (LPS-Stimulated Macrophages) - NO, TNF-α, IL-6 Inhibition Library->Tier1 Tier2 Tier 2: Mechanistic Assays - COX-2 Inhibition - NF-κB Reporter Assay Tier1->Tier2 Active Compounds InVivo Carrageenan-Induced Paw Edema Tier2->InVivo Lead Candidates Lead Lead Compound for Further Development InVivo->Lead

Caption: A streamlined workflow for the development of anti-inflammatory agents from this compound.

Inflammatory_Signaling_Pathways cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->Inflammatory_Genes Induces Transcription COX2_enzyme COX-2 Enzyme Inflammatory_Genes->COX2_enzyme Quinoline_Derivative This compound Derivative Quinoline_Derivative->IKK Inhibits Quinoline_Derivative->NFkB Inhibits Translocation Quinoline_Derivative->COX2_enzyme Directly Inhibits Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins Catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins

Caption: Key inflammatory signaling pathways targeted by quinoline-based anti-inflammatory agents.

References

Application Notes & Protocols: 8-Chloro-6-fluoroquinoline as a Strategic Intermediate in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 8-Chloro-6-fluoroquinoline (CAS No. 22319-88-6) as a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The focus is primarily on its role in constructing the core scaffold of fluoroquinolone antibiotics, a critical class of antibacterial agents. The guide details the physicochemical properties, safety protocols, reaction mechanisms, and step-by-step synthetic and analytical procedures.

Introduction: The Strategic Value of this compound

This compound is a halogenated heterocyclic compound built upon a quinoline framework.[1] In pharmaceutical synthesis, it serves as a high-value building block, particularly for APIs where the quinoline core is essential for biological activity.[2] Its primary application lies in the development of fluoroquinolone antibiotics, which are renowned for their broad-spectrum antibacterial efficacy.[3]

The therapeutic power of fluoroquinolones stems from their unique mechanism of action: the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5] These enzymes are vital for bacterial DNA replication, transcription, and repair. By trapping these enzymes on the DNA, fluoroquinolones induce breaks in the bacterial chromosome, leading to rapid cell death.[6][7] The specific substitutions on the quinoline ring, such as the 8-chloro and 6-fluoro groups, are not arbitrary; they are critical for modulating the drug's potency, spectrum of activity, and pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[1]

This guide explains the causality behind the synthetic protocols and provides a framework for leveraging this intermediate to create novel API candidates.

Physicochemical Properties and Safety Data

Proper characterization and safe handling of starting materials are foundational to any successful synthesis campaign.

Key Properties

The essential properties of this compound are summarized below.

PropertyValueReference
CAS Number 22319-88-6[1][8]
Molecular Formula C₉H₅ClFN[1][8]
Molecular Weight 181.59 g/mol [8]
Appearance Pale yellow to light brown crystalline solid[1]
Melting Point 102 °C[8]
Solubility Soluble in common organic solvents[1]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard ClassGHS PictogramStatement
Skin Irritation GHS07H315: Causes skin irritation.[8]
Eye Irritation GHS07H319: Causes serious eye irritation.[8]
Respiratory Irritation GHS07H335: May cause respiratory irritation.[8]

Protocol for Safe Handling:

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure that a safety shower and eyewash station are readily accessible.[9]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[9]

  • Handling: Avoid generating dust. Use appropriate tools for transfer. Do not eat, drink, or smoke in the laboratory.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[9]

Core Synthetic Application: Building Fluoroquinolone Analogs

The primary synthetic utility of this compound is its function as an electrophilic substrate in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functional groups at the C-8 position, a key step in building the final API structure.

The SNAr Mechanism: A Cornerstone Reaction

The quinoline ring is an electron-deficient system, which makes it susceptible to attack by nucleophiles. The chlorine atom at the C-8 position serves as an effective leaving group. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

The general workflow for this key transformation is depicted below.

cluster_workflow S(N)Ar Synthetic Workflow Start This compound (Starting Material) Reaction S(N)Ar Reaction (Heat) Start->Reaction Substrate Reagents Nucleophile (e.g., R-NH2) + Base (e.g., K2CO3) + Solvent (e.g., DMSO) Reagents->Reaction Reagents Workup Aqueous Work-up (Quench, Extract) Reaction->Workup Crude Product Purification Purification (Crystallization / Chromatography) Workup->Purification API API Precursor (8-Substituted-6-fluoroquinoline) Purification->API Pure Product

Caption: General workflow for synthesizing an API precursor via SNAr.

Protocol: Synthesis of an 8-(Alkylamino)-6-fluoroquinoline Analog

This protocol describes a representative SNAr reaction to synthesize an 8-substituted amino-quinoline, a common core structure in many antibacterial agents.

Objective: To replace the C-8 chloro group with a primary amine nucleophile.

Materials & Equipment:

  • This compound (1.0 eq)

  • Primary amine (e.g., Cyclopropylamine, 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Three-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet, separatory funnel, rotary evaporator.

Experimental Procedure:

  • Reactor Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Place the flask under a positive pressure of dry nitrogen.

    • Causality: A dry, inert atmosphere is crucial to prevent the introduction of water, which could compete as a nucleophile or react with the base, reducing reaction efficiency.

  • Charging Reagents: To the flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Add anhydrous DMSO to create a stirrable slurry (approx. 5-10 mL per gram of starting material).

    • Causality: DMSO is a polar aprotic solvent, ideal for SNAr reactions as it effectively solvates cations while leaving the nucleophile relatively "bare" and more reactive. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Nucleophile Addition: Begin stirring the mixture and add the primary amine (1.2 eq) dropwise at room temperature.

    • Causality: A slight excess of the nucleophile ensures the complete consumption of the limiting starting material.

  • Reaction: Heat the reaction mixture to 100-120 °C using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. Reaction monitoring is a critical In-Process Control (IPC) to determine the point of completion and prevent the formation of degradation byproducts from prolonged heating.

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water. This will precipitate the crude product.

    • Causality: This "crashing out" step separates the organic product from the high-boiling DMSO solvent and inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

    • Causality: Ethyl acetate is a suitable solvent for extracting the moderately polar product from the aqueous phase. Multiple extractions ensure maximum recovery.

  • Washing: Wash the combined organic layers sequentially with water and then brine.

    • Causality: Washing with water removes residual DMSO, while the brine wash helps to break any emulsions and removes the bulk of dissolved water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure 8-(alkylamino)-6-fluoroquinoline analog.

Analytical and Quality Control Protocols

Rigorous analytical testing is essential to validate the identity and purity of both the intermediate and the final API. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.[11]

Representative HPLC Method for Purity Analysis

This protocol is a general method that can be optimized for specific quinoline derivatives.

ParameterSpecificationRationale
Instrument HPLC with UV DetectorStandard for purity analysis of chromophoric compounds.
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 is a versatile stationary phase for separating small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reverse-phase chromatography.
Gradient 10% B to 90% B over 15 minutesA gradient elution is effective for separating components with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detection UV at 254 nmQuinoline systems exhibit strong absorbance at this wavelength.
Injection Volume 10 µLStandard volume for analytical injections.
Structural Confirmation

Beyond purity, the identity of the synthesized compound must be unequivocally confirmed.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique provides the molecular weight of the compound, confirming the successful incorporation of the nucleophile.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, confirming the regiochemistry of the substitution and the overall integrity of the molecule.[13]

The logical flow from synthesis to final product verification is illustrated below.

References

Application Notes and Protocols for Metal-Free Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, integral to a multitude of therapeutic agents and functional materials.[1][2] The persistent demand for greener, more cost-effective, and less toxic synthetic routes has propelled the development of metal-free methodologies for constructing this privileged heterocycle. Traditional methods, while foundational, often rely on harsh conditions and environmentally challenging reagents.[2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of robust and field-proven metal-free strategies for quinoline synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data for three key approaches: the classic acid-catalyzed Friedländer Annulation, the versatile Doebner-von Miller Reaction, and a modern Iodine-Mediated Oxidative Annulation.

Introduction: The Imperative for Metal-Free Quinoline Synthesis

Quinolines are a preeminent class of nitrogen-containing heterocycles, forming the core structure of blockbuster drugs like the antimalarial chloroquine and various anti-inflammatory and antitumor agents.[1][4] Historically, their synthesis has been dominated by classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[5] While effective, these methods can suffer from drawbacks including the use of strong acids, high temperatures, and the generation of toxic byproducts.[3][5]

The transition to metal-free synthesis is driven by several critical factors in modern drug development and chemical manufacturing:

  • Purity and Safety: Eliminating transition metal catalysts circumvents the need for often-difficult removal of metal residues from the final active pharmaceutical ingredient (API), a significant regulatory and safety concern.

  • Cost-Effectiveness: Metal catalysts, particularly those based on palladium, rhodium, or iridium, can be prohibitively expensive, especially at scale.[6]

  • Environmental Responsibility ("Green Chemistry"): Metal-free approaches often align better with the principles of green chemistry by reducing hazardous waste and employing more benign reagents and conditions.[7][8]

This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to adapt and optimize these methods for their specific molecular targets.

Method 1: The Friedländer Annulation (Acid-Catalyzed, Solvent-Free)

The Friedländer synthesis is a direct and versatile method for preparing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[9][10] The use of a solid acid catalyst like p-toluenesulfonic acid (PTSA) under solvent-free or mechanochemical conditions represents a significant green advancement of this classic reaction.[11][12]

Scientific Principle and Mechanism

The reaction can proceed via two primary mechanistic pathways, depending on the catalyst (acid or base). Under acidic catalysis, the reaction is believed to initiate with an intermolecular aldol condensation between the two carbonyl-containing starting materials. This is the rate-limiting step. The resulting aldol adduct then undergoes a rapid intramolecular cyclization via attack of the aniline nitrogen, followed by dehydration to yield the aromatic quinoline ring.[5][9]

Friedlander_Mechanism SM 2-Aminoaryl Ketone + α-Methylene Ketone Aldol Aldol Condensation (Rate-Limiting) SM->Aldol Cat H+ (PTSA) Cat->Aldol Adduct Aldol Adduct Aldol->Adduct Cyclize Intramolecular Cyclization Adduct->Cyclize Intermediate Cyclized Intermediate Cyclize->Intermediate Dehydrate Dehydration (-H2O) Intermediate->Dehydrate Product Substituted Quinoline Dehydrate->Product

Figure 1: Simplified workflow of the acid-catalyzed Friedländer Annulation.
Detailed Experimental Protocol: Synthesis of 2,4-dimethylquinoline

This protocol describes the synthesis of 2,4-dimethylquinoline from 2-aminoacetophenone and acetone, catalyzed by p-toluenesulfonic acid under solvent-free conditions.

Materials:

  • 2-Aminoacetophenone (1.35 g, 10 mmol)

  • Acetone (1.16 g, 1.7 mL, 20 mmol)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.19 g, 1 mmol, 10 mol%)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-aminoacetophenone (10 mmol), acetone (20 mmol), and PTSA (1 mmol).

  • Reaction Execution: Place the flask in a preheated heating mantle at 80°C. Stir the mixture vigorously. The solid reactants will melt and form a homogenous liquid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-3 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add 20 mL of ethyl acetate and transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution, 15 mL of water, and 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: 9:1 hexane:ethyl acetate) to afford the pure 2,4-dimethylquinoline.

Data Summary

The solvent-free, PTSA-catalyzed Friedländer synthesis is effective for a range of substrates.

2-Aminoaryl Ketone/Aldehydeα-Methylene CarbonylCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
2-AminobenzaldehydeAcetophenone1080292
2-AminoacetophenoneAcetone10802.589
2-Amino-5-chlorobenzophenoneEthyl acetoacetate15100485
2-AminobenzaldehydeCyclohexanone1080390

Method 2: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[4] It is particularly valuable as the α,β-unsaturated carbonyl can be generated in situ from the aldol condensation of aldehydes or ketones, broadening its versatility.[4][13] The reaction is typically acid-catalyzed, using Brønsted or Lewis acids.[4]

Scientific Principle and Mechanism

The mechanism of the Doebner-von Miller reaction has been a subject of debate, but a widely accepted pathway involves several key steps.[4] It begins with a Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular electrophilic cyclization onto the aniline ring. The resulting dihydroquinoline intermediate is then oxidized to the aromatic quinoline product. A second molecule of the aniline-aldehyde condensate (a Schiff base) often serves as the oxidant in the final aromatization step.[14]

DvM_Mechanism Start Aniline + α,β-Unsaturated Carbonyl Michael 1. Michael Addition Start->Michael H+ Cyclize 2. Intramolecular Electrophilic Cyclization Michael->Cyclize DHQ Dihydroquinoline Intermediate Cyclize->DHQ Oxidize 3. Oxidation (e.g., via Schiff Base) DHQ->Oxidize Product Substituted Quinoline Oxidize->Product

Figure 2: Key mechanistic steps of the Doebner-von Miller reaction.
Detailed Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

This protocol outlines the synthesis of 2-methylquinoline from aniline and crotonaldehyde, generated in situ from acetaldehyde, using hydrochloric acid as the catalyst.

Materials:

  • Aniline (9.3 g, 0.1 mol)

  • Concentrated Hydrochloric Acid (HCl) (20 mL)

  • Acetaldehyde (11 g, 0.25 mol)

  • Nitrobenzene (6 g, as an optional external oxidant)

  • Sodium hydroxide (NaOH) solution (30%)

  • Steam distillation apparatus

  • Chloroform

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, place aniline (0.1 mol) and concentrated HCl (20 mL). Cool the flask in an ice bath.

  • Reagent Addition: Slowly add acetaldehyde (0.25 mol) through the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 30°C. Caution: The reaction is exothermic.

  • Cyclization and Oxidation: After the addition is complete, add nitrobenzene (0.05 mol) to the mixture. Heat the reaction mixture to reflux at 100°C for 6-8 hours. The mixture will darken significantly.

  • Work-up (Neutralization): Cool the flask to room temperature and make the solution strongly alkaline by slowly adding 30% NaOH solution while cooling in an ice bath.

  • Isolation (Steam Distillation): Subject the alkaline mixture to steam distillation. The 2-methylquinoline, along with unreacted aniline and nitrobenzene byproducts, will co-distill with the steam. Collect the milky distillate.

  • Extraction: Extract the distillate with chloroform (3 x 50 mL). Combine the organic extracts.

  • Purification: Wash the combined chloroform extracts with dilute HCl to remove any remaining aniline. Then, wash with water, dry over anhydrous sodium sulfate, and remove the chloroform by distillation. The crude product can be further purified by vacuum distillation.

Data Summary

The Doebner-von Miller reaction is highly adaptable for producing substituted quinolines.

Anilineα,β-Unsaturated Carbonyl PrecursorAcid CatalystOxidantTemp (°C)Yield (%)
AnilineCrotonaldehydeHClNitrobenzene10070-75
p-ToluidineParaldehydeH₂SO₄As₂O₅14065
m-ChloroanilineMethyl vinyl ketoneHClSchiff Base10060
AnilineGlycerol (Skraup var.)H₂SO₄Nitrobenzene15085

Method 3: Iodine-Mediated Oxidative Annulation

Modern synthetic chemistry emphasizes the use of environmentally benign catalysts and reagents. Molecular iodine has emerged as a powerful, inexpensive, and low-toxicity catalyst for a variety of organic transformations, including the synthesis of quinolines.[15] These reactions often proceed via oxidative C-H functionalization and C-N bond formation under mild conditions.

Scientific Principle and Mechanism

Iodine-mediated synthesis of quinolines can follow several pathways. One common approach involves the reaction of an aniline with two equivalents of a terminal alkyne. The proposed mechanism involves the formation of an enamine intermediate from the aniline and one alkyne molecule. Molecular iodine then likely acts as a Lewis acid to activate the second alkyne molecule for a [4+2] cycloaddition-type reaction with the enamine, or it facilitates an electrophilic cyclization. The final step is an oxidative aromatization to form the quinoline ring, where I₂ is reduced to HI, which can be re-oxidized by air (O₂), making the process catalytic.[15]

Iodine_Mechanism Start Aniline + 2x Terminal Alkyne Enamine Enamine Formation Start->Enamine I2_Cat I₂ (cat.) Cyclization I₂-Mediated Electrophilic Cyclization I2_Cat->Cyclization Enamine->Cyclization DHQ Dihydroquinoline Intermediate Cyclization->DHQ Oxidation Oxidative Aromatization DHQ->Oxidation Oxidation->I2_Cat re-oxidation Product Substituted Quinoline Oxidation->Product Air Air (O₂) Air->Oxidation

Figure 3: Proposed workflow for iodine-catalyzed quinoline synthesis.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-3-methylquinoline

This protocol describes a mechanochemical, solvent-free synthesis, highlighting a particularly green approach.

Materials:

  • Aniline (0.93 g, 10 mmol)

  • 1-Phenyl-1-propyne (2.32 g, 20 mmol)

  • Iodine (I₂) (0.254 g, 1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (1.38 g, 10 mmol)

  • Stainless steel grinding jar with ball bearings

  • Planetary ball mill or mixer mill

  • Ethyl acetate, water, anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a stainless steel grinding jar, place aniline (10 mmol), 1-phenyl-1-propyne (20 mmol), iodine (1 mmol), and potassium carbonate (10 mmol), along with two stainless steel balls.

  • Mechanochemical Reaction: Secure the jar in a planetary ball mill and operate at 400 rpm for 60 minutes.

  • Work-up: After milling, open the jar and add 20 mL of ethyl acetate to the solid mixture. Stir for 5 minutes.

  • Filtration and Extraction: Filter the mixture to remove K₂CO₃ and other inorganic solids. Transfer the filtrate to a separatory funnel and wash with 15 mL of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by crystallization from ethanol or by silica gel column chromatography to yield pure 2-phenyl-3-methylquinoline.

Data Summary

Iodine-catalyzed methods are notable for their mild conditions and broad substrate scope.

Aniline DerivativeAlkyneCatalyst (mol%)ConditionsTimeYield (%)
AnilinePhenylacetyleneI₂ (10)80°C, DMSO12 h88
4-Methoxyaniline1-HexyneI₂ (10)Ball mill, 60 min1 h85
4-ChloroanilinePhenylacetyleneI₂ (15)100°C, neat8 h78
AnilineEthyl propiolateI₂ (10)RT, CH₂Cl₂24 h75

Conclusion

The development of metal-free synthetic routes to quinoline derivatives is a testament to the evolution of organic synthesis towards more sustainable and economically viable practices. The classic Friedländer and Doebner-von Miller reactions, when adapted with modern catalysts and solvent-free conditions, remain powerful tools in the synthetic chemist's arsenal. Concurrently, novel methods employing catalysts like molecular iodine are paving the way for even milder and more efficient constructions of the quinoline core. The protocols and data presented herein offer a practical guide for researchers to implement these valuable metal-free strategies, facilitating the discovery and development of the next generation of quinoline-based medicines and materials.

References

Troubleshooting & Optimization

Navigating the Skraup Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

The Skraup synthesis, a venerable and powerful tool for the construction of the quinoline scaffold, is a cornerstone of heterocyclic chemistry. Despite its utility in the synthesis of pharmaceuticals and other functional molecules, the reaction is infamous for its often vigorous and sometimes unpredictable nature, which can lead to frustratingly low yields. This guide is designed to serve as a technical support resource for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently encountered challenges. By understanding the causality behind experimental choices, you can transform this classic reaction from a source of apprehension into a reliable and high-yielding synthetic method.

Frequently Asked Questions (FAQs)

Q1: My Skraup reaction is incredibly exothermic and difficult to control. What's happening, and how can I mitigate this?

A1: The Skraup synthesis is notoriously exothermic, a characteristic that, if uncontrolled, can lead to a dangerous runaway reaction and significant loss of material. The primary source of this exotherm is the initial dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by the subsequent highly reactive steps.

Causality: The strong dehydrating action of sulfuric acid on glycerol is a rapid and energy-releasing process. This, coupled with the subsequent condensation and oxidation steps, which are also exothermic, creates a cascade of heat generation. Without proper moderation, the reaction rate can accelerate exponentially.

Solutions:

  • Use of a Moderator: The addition of a moderator is critical for taming the reaction's vigor. Ferrous sulfate (FeSO₄) is the most common and effective choice. It is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a sudden surge in temperature.[1][2] Boric acid can also be used to moderate the reaction.[1][3]

  • Controlled Reagent Addition: The order and rate of reagent addition are paramount. A recommended sequence is to first mix the aniline and ferrous sulfate, followed by glycerol. The concentrated sulfuric acid should then be added slowly and carefully, with efficient cooling (e.g., in an ice bath) to dissipate the heat generated during the formation of aniline sulfate.[1][2]

  • Gradual Heating: After the reagents are mixed, heat the reaction mixture gently to initiate the reaction. Once the reaction begins (often indicated by a darkening of the mixture and the onset of boiling), the external heat source should be removed immediately.[2] The reaction's own exotherm will typically sustain it for some time. Heat should only be reapplied after the initial vigorous phase has subsided to ensure the reaction goes to completion.

Q2: I'm consistently obtaining low yields of my desired quinoline product. What are the likely culprits?

A2: Low yields in the Skraup synthesis can be attributed to several factors, ranging from incomplete reactions and side product formation to issues with starting material quality and product isolation.

Troubleshooting Low Yields:

Potential Cause Explanation & Solution
Incomplete Reaction Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration after the initial exotherm. The specific time and temperature will depend on the substrate. Substituent Effects: Electron-donating groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups (like nitro groups) deactivate the ring, making the electrophilic cyclization step more difficult and requiring harsher conditions, which can lead to lower yields.[4]
Poor Quality Reagents Anhydrous Glycerol: The presence of water in the glycerol can significantly lower the yield.[1][5] "Dynamite" glycerol, which contains less than 0.5% water, is recommended.[6] If anhydrous glycerol is unavailable, consider drying it with a suitable agent before use. Freshly Distilled Aniline: Aniline is prone to oxidation and can darken over time. Using freshly distilled aniline ensures higher purity and reactivity.
Side Reactions Polymerization: Acrolein, the key intermediate, is highly susceptible to polymerization under acidic conditions. This is a major source of tar formation and yield loss.[7] Using a moderator and controlling the temperature can help minimize this. Oxidation of Starting Material: The oxidizing agent can potentially oxidize the starting aniline, leading to undesired byproducts.
Inefficient Product Isolation Tar Formation: The Skraup reaction is notorious for producing significant amounts of tar, which can make product extraction difficult.[7] Purification Strategy: A robust purification strategy is essential. This often involves steam distillation to separate the volatile quinoline from the non-volatile tar, followed by further purification steps.[1][5]
Q3: The workup of my reaction is messy, with a lot of tar formation. How can I improve the purification process?

A3: A clean and efficient workup is crucial for obtaining a pure product and an accurate yield. The inherent nature of the Skraup reaction often leads to the formation of a significant amount of tarry byproducts.

Optimized Purification Protocol:

  • Dilution and Neutralization: After the reaction is complete and has cooled, carefully dilute the reaction mixture with water. This helps to precipitate some of the tarry material. The mixture is then made strongly basic with a concentrated sodium hydroxide solution to liberate the free quinoline base from its salt. This step is also exothermic and requires cooling.

  • Steam Distillation: This is a key step for separating the volatile quinoline product from the non-volatile tar and inorganic salts.[5] The crude quinoline will co-distill with the steam.

  • Removal of Unreacted Starting Materials: The steam distillate may contain unreacted aniline and the oxidizing agent (e.g., nitrobenzene).

    • To remove unreacted aniline, the distillate can be acidified, and sodium nitrite is added to form a diazonium salt. Upon heating, this salt decomposes to phenol, which can then be removed by a second steam distillation.[5]

    • Unreacted nitrobenzene, being steam volatile, will also be present in the initial distillate.

  • Extraction and Final Purification: After the purification steps, the quinoline is extracted from the aqueous distillate using an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are then dried, and the solvent is removed. The final purification is typically achieved by vacuum distillation.

Q4: Are there safer and more environmentally friendly alternatives to the traditional oxidizing agents like arsenic acid and nitrobenzene?

A4: Yes, the hazardous nature of traditional oxidizing agents like arsenic acid and nitrobenzene has prompted research into safer and greener alternatives.

Alternative Oxidizing Agents:

  • Iodine: Iodine can be used as a mild and effective oxidizing agent in the Skraup synthesis.[8] It is often used in catalytic amounts.

  • Air/Oxygen: In some modified procedures, air or oxygen can be bubbled through the reaction mixture to serve as the oxidant.[8]

  • m-Nitrobenzenesulfonic acid: This has been used as a more modern oxidant. Its reduced byproducts are water-soluble and can be easily removed during the workup with a basic wash.[4]

  • Ionic Liquids: Some modern protocols utilize ionic liquids which can act as both the solvent and catalyst, and in some cases, an exogenous oxidant is not required.[7]

Visualizing the Skraup Synthesis and Troubleshooting

The Skraup Reaction Mechanism

The reaction proceeds through several key steps: dehydration of glycerol, Michael addition of the aniline, cyclization, dehydration, and finally, oxidation to the aromatic quinoline.

Skraup_Mechanism Glycerol Glycerol H2SO4 Conc. H₂SO₄ (Dehydration) Glycerol->H2SO4 Acrolein Acrolein (α,β-unsaturated aldehyde) H2SO4->Acrolein -2H₂O Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->Michael_Adduct + Aniline Aniline Aniline Cyclization Cyclization (Electrophilic Aromatic Substitution) Michael_Adduct->Cyclization Dihydroquinoline_alcohol 1,2-Dihydroquinolin-4-ol Cyclization->Dihydroquinoline_alcohol Dehydration Dehydration Dihydroquinoline_alcohol->Dehydration -H₂O Dihydroquinoline 1,2-Dihydroquinoline Dehydration->Dihydroquinoline Oxidation Oxidation [O] Dihydroquinoline->Oxidation Quinoline Quinoline Oxidation->Quinoline

Caption: Key steps of the Skraup quinoline synthesis.

Troubleshooting Workflow for Low Yields

This workflow provides a logical sequence of checks to diagnose and resolve issues with low product yields.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Reagent_Issue Use anhydrous glycerol & freshly distilled aniline. Check_Reagents->Reagent_Issue Poor Quality Check_Conditions 2. Review Reaction Conditions Check_Reagents->Check_Conditions Good Quality Reagent_Issue->Check_Conditions Conditions_Issue Optimize temp., time & ensure proper moderation (e.g., FeSO₄). Check_Conditions->Conditions_Issue Suboptimal Check_Workup 3. Evaluate Workup & Purification Check_Conditions->Check_Workup Optimal Conditions_Issue->Check_Workup Workup_Issue Implement steam distillation & optimize extraction. Check_Workup->Workup_Issue Inefficient Consider_Substrate 4. Assess Substrate Reactivity Check_Workup->Consider_Substrate Efficient Workup_Issue->Consider_Substrate Substrate_Issue For deactivated anilines, consider harsher conditions or alternative synthesis. Consider_Substrate->Substrate_Issue Deactivating Groups Success Improved Yield Consider_Substrate->Success Reactive Substrate_Issue->Success

Caption: A step-by-step guide to troubleshooting low yields.

Experimental Protocol: A Moderated Skraup Synthesis of Quinoline

This protocol, adapted from established procedures, incorporates the use of ferrous sulfate as a moderator to ensure a controlled reaction.[1]

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous, <0.5% water)

  • Nitrobenzene (oxidizing agent)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Appropriate solvent for extraction (e.g., diethyl ether)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.

  • Acid Addition: While stirring and cooling the flask in an ice-water bath, slowly and cautiously add concentrated sulfuric acid. Maintain the temperature below a manageable level during this exothermic addition.

  • Initiation and Reflux: Add the nitrobenzene. Gently heat the mixture with a heating mantle. Once the reaction begins to boil vigorously, immediately remove the heat source. The exothermic reaction should sustain reflux for 30-60 minutes.

  • Completion of Reaction: After the initial vigorous reaction has subsided, reapply heat and maintain a steady reflux for an additional 3-4 hours to ensure the reaction goes to completion.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully dilute with water and then make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution, ensuring to cool the flask as this is highly exothermic.

  • Purification: Subject the basic mixture to steam distillation. Collect the distillate, which will contain the quinoline, unreacted nitrobenzene, and some aniline. Further purification can be achieved as described in the FAQ section, followed by extraction and vacuum distillation.

References

Technical Support Center: A Scientist's Guide to Improving Regioselectivity in Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Friedländer Quinoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of quinoline synthesis and encountering challenges with regioselectivity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the factors that govern the outcome of your reaction. This resource is built on the pillars of scientific integrity, combining established principles with field-proven insights to empower you to troubleshoot and optimize your synthetic routes effectively.

Understanding the Core Challenge: The Regioselectivity Problem

The Friedländer annulation is a powerful and direct method for constructing the quinoline scaffold by reacting a 2-aminoaryl aldehyde or ketone with a carbonyl compound possessing an α-methylene group.[1][2][3] While elegant in its simplicity, a significant challenge arises when using unsymmetrical ketones (e.g., methyl ethyl ketone, 2-pentanone). These substrates possess two distinct enolizable positions (α and α'), leading to a competitive reaction that can yield a mixture of two regioisomeric quinoline products. Controlling which α-position of the ketone reacts is the key to a successful and efficient synthesis.

This guide will walk you through the mechanistic underpinnings of this problem and provide you with actionable, evidence-based strategies to direct the reaction toward your desired regioisomer.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding regioselectivity in the Friedländer synthesis.

Q1: I'm getting a mixture of two quinoline isomers when using an unsymmetrical ketone. What is happening?

A: This is the classic problem of regioselectivity in the Friedländer synthesis.[1] Your unsymmetrical ketone has two different α-carbons with protons that can be removed to form two different enolates or enamines. Each of these intermediates can then react with the 2-aminoaryl carbonyl compound, leading to two different structural isomers of the quinoline product. The ratio of these isomers depends heavily on your reaction conditions, particularly the catalyst used.

Q2: I've heard that the choice of acid or base catalyst is important. Which one is better for controlling regioselectivity?

A: Both acid and base catalysts can be used, but their effect on regioselectivity is not always straightforward and is highly substrate-dependent.[1][4]

  • Base Catalysis (e.g., KOH, KOtBu): Traditional base catalysis often favors the formation of the thermodynamically more stable enolate from the unsymmetrical ketone. This typically leads to reaction at the more substituted α-carbon. However, strong bases can also promote undesirable side reactions, such as the self-condensation of the ketone.[1][4]

  • Acid Catalysis (e.g., p-TsOH, Lewis Acids): Acid catalysts can also promote the reaction, but regioselectivity can be poor without a carefully chosen system. Certain Lewis acids, however, have been shown to offer excellent control. For example, Indium(III) triflate (In(OTf)₃) has been identified as a highly effective catalyst for selectively forming the Friedländer product over other potential side products.[5]

Q3: Are there any "go-to" methods for achieving high regioselectivity?

A: Yes, several modern strategies have been developed that offer excellent control over regioselectivity. The most prominent and reliable methods include:

  • Amine Catalysis: Using specific cyclic secondary amines, like pyrrolidine derivatives, can strongly direct the reaction to the methyl group of a methyl ketone.[6]

  • Use of a Directing Group: Introducing a temporary activating group, such as a phosphoryl group, on one of the ketone's α-carbons can effectively block that side from reacting.[1]

  • Ionic Liquids: Certain ionic liquids, like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can act as both the solvent and a promoter, leading to highly regiospecific reactions.[7][8][9]

These methods will be explored in detail in the Troubleshooting Guides and Protocols section.

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into solving specific regioselectivity issues, explaining the causality behind the proposed solutions.

Problem 1: My reaction with a methyl ketone (e.g., 2-butanone) is primarily yielding the 2,3-disubstituted quinoline, but I need the 2-substituted isomer.
  • Underlying Cause: Standard acid or base catalysis often leads to the formation of the more substituted (thermodynamic) enolate, which results in the 2,3-disubstituted product. To favor the 2-substituted product, you need to promote the formation of the less substituted (kinetic) enamine/enolate intermediate.

  • Solution 1: Employ a Specialized Amine Catalyst.

    • Scientific Rationale: The mechanism of amine-catalyzed Friedländer synthesis proceeds through an enamine intermediate. The structure of the amine catalyst dictates which enamine is preferentially formed. Cyclic secondary amines, particularly pyrrolidine and its derivatives, are highly effective at catalyzing the reaction at the less sterically hindered methyl group of the ketone. This is believed to occur because the transition state leading to the less substituted enamine is sterically less demanding and therefore kinetically favored.

    • Recommended Action: Switch from a traditional acid or base catalyst to a cyclic secondary amine catalyst. Pyrrolidine is a good starting point, but highly effective and selective catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) have been developed for this purpose.[6]

    • Optimization Tip: Studies have shown that slow addition of the methyl ketone to the reaction mixture and higher reaction temperatures can further enhance the regioselectivity in favor of the desired 2-substituted product when using amine catalysts.[6]

  • Solution 2: Introduce a Phosphoryl Directing Group.

    • Scientific Rationale: This strategy involves temporarily modifying the ketone starting material. By introducing a bulky and electron-withdrawing phosphoryl group (e.g., via a Horner-Wadsworth-Emmons type reaction), you create a β-ketophosphonate.[1] The phosphoryl group serves two purposes: it activates the adjacent methylene protons, making them highly acidic and the exclusive site of enolization, and it sterically blocks the other α-position. The subsequent Friedländer condensation occurs exclusively at the activated methylene position. The phosphoryl group is then removed during the reaction or workup.

    • Recommended Action: Synthesize the β-ketophosphonate derivative of your unsymmetrical ketone before performing the Friedländer condensation. This multi-step approach, while longer, offers near-perfect control over regioselectivity.

Problem 2: My reaction is proceeding with poor regioselectivity and giving significant aldol self-condensation byproducts.
  • Underlying Cause: This issue is common under strong basic conditions, where the ketone enolate can react with another molecule of the ketone before it has a chance to react with the 2-aminoaryl carbonyl compound.

  • Solution: Utilize an Ionic Liquid Medium.

    • Scientific Rationale: Room-temperature ionic liquids (ILs) can serve as both the solvent and a catalyst promoter.[7] For the Friedländer synthesis, ionic liquids like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) have been shown to facilitate the reaction under mild, catalyst-free conditions.[7][8][9] The organized, polar nature of the ionic liquid medium is believed to stabilize the key intermediates and transition states of the Friedländer pathway, favoring it over the competing aldol self-condensation pathway. This often results in high yields of a single regioisomer.

    • Recommended Action: Replace your traditional organic solvent with an appropriate ionic liquid. [Hbim]BF₄ is a well-documented and effective choice.[7] A key advantage is that the ionic liquid can often be recovered and reused, making the process greener.

Visualizing the Regioselectivity Challenge

The following diagram illustrates the two competing pathways in the Friedländer synthesis with an unsymmetrical ketone.

G cluster_start Reactants cluster_products Products start 2-Aminoaryl Ketone + Unsymmetrical Ketone (R-CH2-CO-CH3) pathA Kinetic Enolate/Enamine (at -CH3) start->pathA Path A (Less Substituted) pathB Thermodynamic Enolate/Enamine (at -CH2-R) start->pathB Path B (More Substituted) prodA 2-Substituted Quinoline pathA->prodA Cyclization prodB 2,3-Disubstituted Quinoline pathB->prodB Cyclization

Caption: Competing pathways in Friedländer synthesis.

Part 3: Quantitative Data Summary

The choice of catalyst and conditions has a quantifiable impact on the regiomeric ratio of the products. The following table summarizes representative data from the literature for the reaction of 2-aminobenzaldehyde with 2-butanone, a common model system.

Catalyst/ConditionRegioisomeric Ratio (2-Me : 2-Et-3-Me)Yield (%)Reference
KOH / EtOH, refluxMixture (major isomer not specified)~60%[General Base Catalysis]
p-TsOH / Toluene, refluxMixture (often poor selectivity)Variable[General Acid Catalysis]
Pyrrolidine / NMP, 120°C84:1675%[6]
TABO / NMP, 120°C94:6 84% [6]
[Hbim]BF₄ (Ionic Liquid), 100°CSingle Isomer (2-Et-3-Me)93%[7][10]
In(OTf)₃ (Lewis Acid), solvent-freeSelective for Friedländer product75-92%[5]

Note: Ratios and yields are highly dependent on the specific substrates and reaction scale. This table is for comparative purposes.

Part 4: Detailed Experimental Protocols

Here are step-by-step protocols for the key regioselective methods discussed. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amine-Catalyzed Synthesis of a 2-Substituted Quinoline

This protocol is adapted from methodologies favoring the kinetic product.[6]

  • Objective: To synthesize a 2-methylquinoline derivative from 2-aminobenzaldehyde and 2-butanone with high regioselectivity.

  • Materials:

    • 2-Aminobenzaldehyde (1.0 eq)

    • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (20 mol%)

    • N-Methyl-2-pyrrolidone (NMP) (solvent)

    • 2-Butanone (1.5 eq)

    • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel).

  • Workflow Diagram:

    Caption: Workflow for amine-catalyzed synthesis.

  • Step-by-Step Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde (1.0 eq) and NMP (to make a ~0.5 M solution).

    • Catalyst Addition: Add the TABO catalyst (20 mol%) to the mixture.

    • Heating: Heat the reaction mixture to 120 °C with vigorous stirring.

    • Substrate Addition: Using a syringe pump, add 2-butanone (1.5 eq) slowly over a period of 4-6 hours. This slow addition is critical for achieving high regioselectivity.

    • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 2-aminobenzaldehyde is consumed.

    • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-methyl-4-ethylquinoline.

Protocol 2: Ionic Liquid-Promoted Regiospecific Synthesis

This protocol is based on the use of [Hbim]BF₄ for a catalyst-free, regiospecific reaction.[7][10]

  • Objective: To synthesize a 2,3-disubstituted quinoline with high regiospecificity.

  • Materials:

    • 2-Aminoacetophenone (1.0 eq)

    • 2-Pentanone (1.2 eq)

    • 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) (2-3 mL per mmol of reactant)

    • Diethyl ether for extraction.

  • Step-by-Step Procedure:

    • Reaction Setup: In a round-bottom flask, combine 2-aminoacetophenone (1.0 eq), 2-pentanone (1.2 eq), and [Hbim]BF₄.

    • Heating: Stir the mixture at 100 °C. The reaction is typically complete within 3-6 hours.

    • Reaction Monitoring: Monitor the reaction progress by TLC.

    • Workup: After cooling to room temperature, extract the product from the ionic liquid using diethyl ether (3 x 10 mL). The ionic liquid phase, containing the catalyst promoter, can be retained for recycling.

    • Purification: Combine the ether extracts, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting product is often of high purity, but can be further purified by chromatography or recrystallization if necessary.

References

Technical Support Center: Optimization of Palladium-Catalyzed C-H Arylation of Quinoline N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the palladium-catalyzed C-H arylation of quinoline N-oxides. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments. Our approach is grounded in mechanistic principles to explain the "why" behind the "how," ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the C-H arylation of quinoline N-oxides.

Q1: My reaction is showing low to no conversion. What are the most common culprits?

A1: Low conversion is a frequent issue that can often be traced back to a few key factors:

  • Catalyst Activity: Ensure your palladium source, typically Palladium(II) Acetate (Pd(OAc)₂), is fresh. Over time, Pd(II) can be reduced, leading to decreased catalytic activity.

  • Atmosphere Control: These reactions are sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all solvents are adequately degassed.

  • Reagent Purity: The purity of your quinoline N-oxide, aryl halide, and any additives is critical. Impurities can poison the catalyst.

  • Temperature: The reaction generally requires elevated temperatures (typically 100-140 °C). Verify your reaction temperature with an external thermometer.

Q2: I am observing a mixture of C2 and C8 arylated products. How can I improve the regioselectivity?

A2: Controlling regioselectivity between the C2 and C8 positions is a central challenge. The outcome is highly dependent on the reaction conditions.[1][2][3][4]

  • For C2-Selectivity: This is often the electronically preferred position. Using phosphine ligands (e.g., P(tBu)₃) or conducting the reaction under phosphine-free conditions in neutral solvents like DMF or dioxane typically favors C2 arylation.[2][3] The addition of carboxylic acids like pivalic acid can improve yields but generally does not alter the C2 selectivity.[2][3]

  • For C8-Selectivity: Achieving C8 selectivity is more challenging and relies on chelation assistance from the N-oxide. This is typically achieved under ligand-free conditions using a polar, acidic solvent like acetic acid (AcOH).[2][3] The acidic solvent plays a crucial role in promoting the cyclopalladation pathway that leads to C8 functionalization.[2]

Q3: What is the role of the N-oxide functional group in this reaction?

A3: The N-oxide is a critical directing group. The oxygen atom coordinates to the palladium center, bringing it into close proximity to the C-H bonds at the C2 and C8 positions. This chelation assistance lowers the activation energy for C-H bond cleavage, making the reaction feasible.[1][5] In many cases, the N-oxide can also act as an internal oxidant to regenerate the active Pd(II) catalyst from Pd(0), especially in "oxidant-free" protocols.[6]

Q4: Do I need to add an external oxidant? If so, which one should I choose?

A4: The necessity of an external oxidant depends on the catalytic cycle.

  • In many protocols, especially those involving oxidative C-H/C-H coupling with arenes, an oxidant is required to regenerate the Pd(II) catalyst from the Pd(0) state formed after reductive elimination.[5] Silver salts like silver carbonate (Ag₂CO₃) or silver acetate (AgOAc) are commonly used.[5][7]

  • However, the role of silver salts can be more complex than just acting as a terminal oxidant; they can form Pd-Ag heterobimetallic species that facilitate the C-H activation step.[7][8]

  • In reactions with aryl halides, the oxidative addition of the aryl halide to Pd(0) regenerates the Pd(II) species, so an external oxidant may not be strictly necessary for catalyst turnover. Some protocols for C-H alkenylation of quinoline N-oxides have been developed to be external-oxidant-free.[6]

Troubleshooting Guide

This section provides a more detailed, problem-solving approach to common experimental hurdles.

Problem Potential Cause Recommended Solution & Explanation
Low Yield 1. Inactive CatalystUse a fresh batch of Pd(OAc)₂. Consider a brief sonication of the reaction mixture before heating to ensure catalyst dissolution.
2. Insufficient HeatConfirm the internal reaction temperature. Microwave irradiation can sometimes significantly accelerate the reaction and improve yields.[2][3]
3. Poor Substrate SolubilityChoose a solvent system where all components are fully soluble at the reaction temperature. For C2-arylation, DMF, dioxane, or toluene are common. For C8-arylation, acetic acid is the solvent of choice.[2][3][9]
4. Catalyst PoisoningStrongly coordinating heterocycles or functional groups on the substrates can poison the palladium catalyst.[10][11] If suspected, try increasing the catalyst loading or adding a ligand that can mitigate this effect.
Poor Regioselectivity 1. Incorrect Solvent/Ligand CombinationTo favor C8: Use ligand-free Pd(OAc)₂ in acetic acid. To favor C2: Use phosphine-ligated Pd or phosphine-free Pd in a neutral solvent like DMF. The mechanism shifts from a cyclometalation pathway (C8) to a concerted metalation-deprotonation (CMD) pathway (C2).[2][3][5]
2. Steric HindranceBulky substituents on the quinoline N-oxide or the arylating agent can influence regioselectivity. Analyze your specific substrates to predict steric clashes that might favor one position over the other.
Formation of Homocoupled Byproducts 1. Inefficient Cross-CouplingThis can occur if the rate of C-H activation and subsequent coupling is slow relative to the homocoupling of the arylating agent.
2. Incorrect Oxidant/Additive RatioIn oxidative coupling reactions, the balance of reagents is crucial. Re-optimize the stoichiometry of the oxidant (e.g., Ag₂CO₃) and any acid additives (e.g., PivOH).[5]
Decomposition of Starting Material 1. Reaction Temperature Too HighWhile heat is necessary, excessive temperatures can lead to the decomposition of sensitive substrates. Run the reaction at the lower end of the recommended temperature range and monitor by TLC or LC-MS.
2. Incompatible Functional GroupsCertain functional groups may not be stable under the reaction conditions. For example, strongly electron-withdrawing groups can sometimes lead to lower yields or decomposition.[12] Review the literature for the compatibility of your specific functional groups.

Experimental Protocols & Methodologies

Protocol 1: C8-Selective Arylation of Quinoline N-oxide

This protocol is adapted from methodologies favoring C8 functionalization.[2][3]

Materials:

  • Quinoline N-oxide (1.0 equiv)

  • Aryl iodide (2.0-3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 5-10 mol%)

  • Acetic Acid (AcOH)

Procedure:

  • To a flame-dried Schlenk tube, add quinoline N-oxide and Pd(OAc)₂.

  • Seal the tube with a septum, and purge with argon for 10-15 minutes.

  • Add degassed acetic acid via syringe.

  • Add the aryl iodide via syringe.

  • Place the sealed tube in a preheated oil bath at 120 °C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: C2-Selective Arylation of Quinoline N-oxide

This protocol is a general representation of conditions favoring C2 arylation.[5][9]

Materials:

  • Quinoline N-oxide (1.0 equiv)

  • Aryl bromide or tosylate (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • Phosphine Ligand (e.g., X-Phos, 10 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane or Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and the base to a reaction vessel.

  • Add the quinoline N-oxide and the aryl bromide/tosylate.

  • Add the degassed solvent.

  • Seal the vessel and heat to 110-130 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Mechanistic Overview & Visualizations

The regioselectivity is largely dictated by the operative catalytic cycle. The N-oxide directing group is key in both pathways.

C8-Arylation Pathway (Cyclopalladation): In acidic media like acetic acid, a cyclopalladated intermediate is formed where the palladium is chelated by the N-oxide oxygen and the C8 carbon. This pathway is favored under ligand-free conditions.

C8_Arylation cluster_cat_cycle C8-Selective Catalytic Cycle A Pd(OAc)₂ + QN-O B Coordination Complex A->B Coordination C Cyclopalladated Intermediate (C8) B->C C-H Activation (AcOH assisted) D Oxidative Addition (Ar-I) C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F G C8-Arylated QN-O F->G Product Release H Pd(II) F->H H->A Regeneration

Caption: C8-Arylation via a cyclopalladation mechanism.

C2-Arylation Pathway (CMD): In neutral solvents, often with phosphine ligands, a Concerted Metalation-Deprotonation (CMD) mechanism is proposed to be dominant, where the C2-H bond is cleaved with the assistance of a base (like acetate).

C2_Arylation cluster_workflow Troubleshooting Workflow Start Reaction Issue: Low Yield / Poor Selectivity Check1 Check Reaction Atmosphere (Inert Gas Purge?) Start->Check1 Check2 Verify Reagent Purity & Catalyst Activity Check1->Check2 Check3 Confirm Temperature & Stirring Check2->Check3 Decision1 Regioselectivity Issue? Check3->Decision1 Path_C8 For C8: Use Ligand-Free Pd(OAc)₂ in Acetic Acid Decision1->Path_C8 Yes, C8 desired Path_C2 For C2: Use Phosphine Ligand in Neutral Solvent Decision1->Path_C2 Yes, C2 desired Decision2 Low Conversion? Decision1->Decision2 No Path_C8->Decision2 Path_C2->Decision2 Action1 Increase Temperature or Use Microwave Decision2->Action1 Yes End Optimized Reaction Decision2->End No Action2 Screen Additives (e.g., Ag₂CO₃, PivOH) Action1->Action2 Action2->End

Caption: Troubleshooting workflow for C-H arylation.

References

Reducing polymerization in Doebner-von Miller reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during Doebner-von Miller reactions. Here, we move beyond simple protocols to explain the causality behind common experimental pitfalls, with a primary focus on mitigating the pervasive issue of polymerization.

Troubleshooting Guide: Polymerization & Tar Formation

One of the most frequent and frustrating issues in the Doebner-von Miller synthesis is the formation of a thick, dark, intractable tar, which significantly complicates product isolation and drastically reduces the yield of the desired quinoline.[1] This is predominantly caused by the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2]

Issue: My reaction has turned into a thick, dark tar, and I have a very low yield of my quinoline product.

This is a classic sign of uncontrolled polymerization of your α,β-unsaturated carbonyl compound. The strongly acidic conditions required for the Doebner-von Miller reaction are also ideal for promoting the self-condensation of these starting materials.[1] Here’s a breakdown of the causes and actionable solutions:

Root Cause Analysis & Strategic Solutions

Contributing Factor Underlying Chemistry Recommended Solution
High Local Concentration of Carbonyl Compound The α,β-unsaturated carbonyl compound can readily polymerize via a Michael-type addition mechanism under acidic conditions. A high concentration of this reactant increases the frequency of these self-condensation reactions.Slow Reagent Addition: Instead of adding the α,β-unsaturated carbonyl compound all at once, add it dropwise to the heated acidic solution of the aniline over an extended period (e.g., 1-2 hours).[2] This maintains a low steady-state concentration of the carbonyl compound, favoring the desired reaction with the aniline over self-polymerization.
Excessively Harsh Reaction Conditions High temperatures and highly concentrated strong acids can accelerate the rate of polymerization, often more so than the rate of the desired quinoline synthesis.[3] This can lead to rapid tar formation and degradation of both starting materials and the product.Temperature Control & Catalyst Optimization: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate (typically 100-140°C).[4] Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[1][5] Milder Lewis acids may offer a better balance between reaction rate and minimizing side reactions.[1]
Homogeneous Reaction Environment In a single-phase system, the α,β-unsaturated carbonyl compound is in constant contact with the acid catalyst, maximizing the opportunity for polymerization.Employ a Biphasic Solvent System: A highly effective strategy is to sequester the carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline and acid catalyst reside in the aqueous phase.[1][6] This drastically reduces the self-polymerization of the carbonyl compound in the acidic aqueous phase.[1][6]
High Reactivity of the Carbonyl Compound Free α,β-unsaturated aldehydes, like acrolein or crotonaldehyde, are inherently prone to polymerization.In Situ Generation or Use of a Protected Carbonyl: Generate the α,β-unsaturated carbonyl compound in situ from a more stable precursor. For example, crotonaldehyde can be formed from an aldol condensation of acetaldehyde.[2][7] Alternatively, use a protected form of the aldehyde, such as acrolein diethyl acetal, which hydrolyzes under the acidic conditions to slowly release the reactive aldehyde.[3]

Troubleshooting Workflow

G start Low Yield & Tar Formation Observed check_concentration Was the carbonyl compound added all at once? start->check_concentration solution_slow_addition Implement slow, dropwise addition of the carbonyl compound. check_concentration->solution_slow_addition Yes check_conditions Are you using high temperatures (>140°C) and/or highly concentrated strong acids? check_concentration->check_conditions No solution_slow_addition->check_conditions solution_optimize_conditions Reduce temperature and/or screen milder acid catalysts (e.g., Lewis acids). check_conditions->solution_optimize_conditions Yes check_system Is the reaction run in a single-phase solvent system? check_conditions->check_system No solution_optimize_conditions->check_system solution_biphasic Switch to a biphasic system (e.g., Toluene/Aqueous HCl). check_system->solution_biphasic Yes check_precursor Are you using a highly reactive, unprotected α,β-unsaturated aldehyde? check_system->check_precursor No solution_biphasic->check_precursor solution_precursor Consider in situ generation or using a protected form like an acetal. check_precursor->solution_precursor Yes end Improved Yield & Reduced Polymerization check_precursor->end No solution_precursor->end

Caption: A logical workflow for troubleshooting polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the acid-catalyzed polymerization that I am trying to avoid?

A1: The polymerization of α,β-unsaturated carbonyls under acidic conditions is typically a step-growth process initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack by the enol form of another monomer molecule (a Michael-type addition). This process repeats, leading to the formation of high-molecular-weight polymers and tars.

G cluster_0 Monomer Activation cluster_1 Chain Propagation M1 R-CH=CH-CHO Activated_M1 [R-CH=CH-CHOH]+ M1->Activated_M1 + H+ H_plus H+ Dimer Polymer Chain Activated_M1->Dimer + Monomer (M2) Activated_M1->Dimer M2 R-CH=CH-CHO

Caption: Simplified polymerization side reaction pathway.

Q2: I am using a substituted aniline with an electron-withdrawing group and getting a very low yield. Is this related to polymerization?

A2: While polymerization is always a concern, anilines with strong electron-withdrawing groups are known to be less reactive in the Doebner-von Miller reaction, which can lead to low yields for a different reason.[1] The nucleophilicity of the aniline nitrogen is reduced, slowing down the initial Michael addition to the α,β-unsaturated carbonyl. In this case, you may need to employ more forcing conditions (higher temperatures or longer reaction times), but this must be balanced against the increased risk of polymerization.[3] Screening different, more active catalysts may be beneficial.

Q3: Can I use a polymerization inhibitor to prevent tar formation?

A3: While common in other polymerization processes, the addition of radical inhibitors is generally not effective for the Doebner-von Miller reaction. This is because the polymerization is typically an acid-catalyzed condensation reaction, not a radical-initiated process. The most effective strategies involve controlling reaction conditions to favor the desired quinoline synthesis over the polymerization side reaction, as outlined in the troubleshooting guide.

Q4: How do I purify my quinoline product if some tar formation is unavoidable?

A4: Purification can be challenging. After the reaction, neutralize the acidic mixture carefully with a base. The quinoline product is basic and can be extracted into an organic solvent.[3] For crude products from classical syntheses, steam distillation can be effective for isolating the volatile quinoline product from the non-volatile tar.[2] If the product is not steam-volatile, a preliminary filtration through a plug of silica gel can remove the majority of the tar before attempting fine purification by column chromatography.[1]

Experimental Protocol: Synthesis of 2-Methylquinoline via a Polymerization-Resistant Biphasic Method

This protocol is adapted from established methods designed to minimize tar formation by utilizing a biphasic solvent system and gradual reagent addition.[1]

Materials:

  • Aniline (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • 6 M Hydrochloric Acid

  • Toluene

  • Concentrated Sodium Hydroxide Solution

  • Dichloromethane (or Ethyl Acetate) for extraction

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser, mechanical stirrer, and addition funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Reagent Preparation: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Slow Addition: Add the crotonaldehyde/toluene solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up - Cooling & Neutralization: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is strongly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

G setup 1. Combine Aniline and HCl (aq) Heat to Reflux addition 2. Add Crotonaldehyde in Toluene Dropwise over 1-2h setup->addition reflux 3. Reflux for 4-6h (Monitor by TLC) addition->reflux workup 4. Cool & Neutralize with NaOH (aq) reflux->workup extraction 5. Extract with Organic Solvent workup->extraction purify 6. Dry & Concentrate extraction->purify final_product 7. Purify (Distillation or Chromatography) purify->final_product

Caption: Experimental workflow for polymerization-resistant synthesis.

References

Managing harsh reaction conditions in Combes quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Combes Quinoline Synthesis

Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful, yet often challenging, reaction. The Combes synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone, is a fundamental method for creating the 2,4-substituted quinoline backbone, a scaffold present in numerous pharmacologically active compounds.[1][2]

However, the "classic" Combes conditions, typically employing hot, concentrated sulfuric acid, are notoriously harsh.[1][3] These conditions can lead to low yields, substrate degradation, and significant safety concerns. This guide provides expert-driven troubleshooting advice and frequently asked questions to help you manage these harsh conditions, optimize your yields, and broaden the applicability of this synthesis in your work.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific experimental issues in a direct Q&A format. Each answer provides a causal explanation and actionable protocols to resolve the problem.

Q1: My reaction mixture is turning into a black, intractable tar. What is causing this charring, and how can I prevent it?

A1: Causality & Resolution

Charring is a common and frustrating issue in the Combes synthesis. It is primarily caused by the aggressive dehydrating and oxidizing properties of concentrated sulfuric acid (H₂SO₄) at elevated temperatures.[4] Anilines and their derivatives, especially those with electron-donating groups, are susceptible to polymerization and degradation under these strongly acidic and oxidative conditions.

Primary Cause: Sulfuric acid-mediated decomposition of starting materials or intermediates.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting reaction charring.

Solutions & Protocols:

The most effective solution is to replace concentrated sulfuric acid with a milder, less aggressive acid catalyst.

  • Polyphosphoric Acid (PPA): PPA is an excellent alternative that acts as both a catalyst and a dehydrating agent but is generally less oxidizing than H₂SO₄.[1][3] It often promotes cleaner reactions and higher yields.

  • Solid Acid Catalysts: Green chemistry approaches utilizing solid acids like Montmorillonite K-10 clay offer significant advantages.[5] These catalysts are reusable, environmentally benign, and often facilitate reactions under milder conditions, sometimes enhanced by microwave irradiation.[5]

Protocol 1: Combes Synthesis using Polyphosphoric Acid (PPA)

  • Reactant Mixing: In a round-bottom flask, combine the aniline (1.0 eq) and the β-diketone (1.1 eq).

  • Catalyst Addition: Add Polyphosphoric Acid (PPA) in a quantity sufficient to ensure the mixture is easily stirrable (typically 5-10 times the weight of the aniline).

  • Heating: Heat the mixture with constant stirring to 100-130 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction to cool to approximately 60-70 °C. Carefully pour the viscous mixture onto crushed ice with vigorous stirring.

  • Neutralization: Basify the resulting aqueous solution to a pH of 8-9 using a concentrated sodium hydroxide or ammonium hydroxide solution. This step must be performed in an ice bath to manage the exothermic neutralization.

  • Extraction & Isolation: The product will often precipitate as a solid and can be collected by filtration. If it is an oil, extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product for purification.

Q2: My reaction yield is very low, even without significant charring. What are the most critical parameters to optimize?

A2: Causality & Resolution

Low yields often point to incomplete conversion or the formation of soluble side products. The two key steps in the Combes synthesis are the initial formation of the enamine intermediate and the subsequent acid-catalyzed electrophilic cyclization (annulation), which is the rate-determining step.[1][6] Optimizing the conditions for this irreversible cyclization is critical.

Key Parameters for Optimization:

ParameterImpact on ReactionRecommended Optimization Strategy
Acid Strength & Concentration The cyclization step is acid-catalyzed. Insufficient acid strength will stall the reaction, while excessive strength can cause degradation.[4]Titrate the amount of acid. If using H₂SO₄, ensure it is concentrated (98%). For PPA, ensure a stirrable paste is formed.
Temperature The annulation step requires thermal energy to overcome the activation barrier. Too low a temperature results in no reaction; too high leads to decomposition.Start at a lower temperature (e.g., 90-100 °C) and gradually increase in 10 °C increments, monitoring by TLC at each stage.
Reaction Time Insufficient time leads to incomplete conversion.Monitor the disappearance of the enamine intermediate by TLC. The reaction is typically complete within 1-4 hours.
Water Removal The reaction generates two molecules of water. Its presence can inhibit the dehydrating catalyst and potentially reverse the enamine formation.In traditional setups, the high temperature and dehydrating nature of the acid manage this. For milder conditions, consider a Dean-Stark apparatus if the solvent system allows.
Q3: I am using an aniline with a strong electron-withdrawing group (e.g., nitro, cyano), and the reaction is not proceeding. Why?

A3: Causality & Resolution

This is a known limitation of the classical Combes synthesis. The rate-determining step is an electrophilic aromatic substitution, where the enamine intermediate attacks the aniline ring.[1][7]

Electronic Effect: Strong electron-withdrawing groups (EWGs) deactivate the aniline ring, making it significantly less nucleophilic. This deactivation raises the activation energy of the cyclization step to a point where it may not proceed under standard conditions. The reaction fails because the deactivated aromatic ring cannot be attacked by the enamine electrophile.[8]

Solutions:

  • Switch to a Different Synthesis: For anilines bearing strong EWGs, the Combes synthesis is often not the ideal choice. Consider alternative quinoline syntheses that do not rely on an electrophilic attack on the aniline ring, such as the Friedländer Synthesis . The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group and is often more tolerant of a wider range of electronic substituents.[9][10]

  • Use a More Potent Catalytic System: While often unsuccessful, employing stronger Lewis acids or specialized catalytic systems designed for C-H activation might offer a potential, albeit complex, alternative.[11] However, for most practical applications, changing the synthetic route is the most efficient solution.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the Combes synthesis? A: The reaction proceeds in three main stages:

  • Condensation: The aniline and β-diketone condense to form a Schiff base, which quickly tautomerizes to a more stable enamine intermediate. This step involves the loss of one molecule of water.[3]

  • Acid-Catalyzed Annulation: The enamine is protonated by the strong acid catalyst. The electron-rich aniline ring then performs an intramolecular electrophilic attack on the protonated carbonyl carbon to form a new six-membered ring. This is the slow, rate-determining step.[1][6]

  • Dehydration & Aromatization: The cyclic intermediate is protonated again, leading to the elimination of a second molecule of water to form the final, stable aromatic quinoline ring.[12]

Combes_Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Annulation (Rate-Determining) cluster_2 Step 3: Aromatization A Aniline + β-Diketone B Schiff Base Intermediate A->B -H₂O C Enamine Intermediate B->C Tautomerization D Protonated Enamine C->D + H⁺ E Cyclized Intermediate D->E Intramolecular Attack F Protonated Alcohol E->F + H⁺ G Substituted Quinoline F->G -H₂O, -H⁺

Caption: Simplified mechanism of the Combes quinoline synthesis.

Q: Can I control the regioselectivity when using an unsymmetrical β-diketone? A: Yes, regioselectivity is a significant consideration. The cyclization will preferentially occur at the carbonyl group that is less sterically hindered and/or more electronically activated. Steric effects often play the dominant role in the rate-determining annulation step.[1] For example, when reacting an aniline with a diketone like trifluoroacetylacetone, increasing the steric bulk of the other ketone substituent can direct the cyclization, leading to the preferential formation of one regioisomer over the other.[1]

Q: Are there any modern, "greener" alternatives to the classic Combes reaction? A: Absolutely. The field has advanced significantly to address the drawbacks of harsh acid catalysts.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times (often to minutes) and improve yields, sometimes even under solvent-free conditions using a solid catalyst like Montmorillonite K-10.[5]

  • Ionic Liquids: Certain Brønsted-acidic ionic liquids can serve as both the solvent and catalyst, offering a recyclable and often milder reaction medium.[10]

  • Transition-Metal Catalysis: While not a direct Combes reaction, various transition-metal-catalyzed methods have been developed to synthesize quinolines under much milder conditions, offering broader functional group tolerance.[9][13]

Protocol 2: Microwave-Assisted Combes Synthesis with Montmorillonite K-10

  • Preparation: In a microwave-safe reaction vessel, thoroughly mix the aniline (1.0 eq), the β-diketone (1.2 eq), and Montmorillonite K-10 clay (e.g., 100% by weight relative to the aniline).

  • Reaction: Place the vessel in a scientific microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 100-140 °C) for a short duration (e.g., 5-15 minutes). Note: Power and time settings must be optimized for your specific substrates and instrument.

  • Work-up: After cooling, add a solvent like ethyl acetate to the solid mixture and stir.

  • Isolation: Filter off the solid catalyst (which can be washed, dried, and potentially reused). Wash the filtrate with a sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

Technical Support Center: Quinoline Derivative Synthesis & Purification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinoline derivative reactions. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges researchers face, particularly the frustrating issue of crystal decomposition during purification. Quinolines are foundational scaffolds in medicinal chemistry, but their unique electronic and structural properties can make them sensitive to the conditions of reaction, work-up, and crystallization.[1][2][3]

This guide is structured as a series of frequently asked questions (FAQs) to provide direct, actionable solutions to common problems. We will explore the causality behind these issues and provide field-proven protocols to help you achieve high-purity, stable crystalline products.

Part 1: Diagnosing Crystal Decomposition

This section focuses on identifying the root cause of instability. Proper diagnosis is the critical first step before any procedural changes can be effective.

Q1: My purified quinoline derivative is decomposing during or after crystallization. What are the most common causes?

Answer: Crystal decomposition is a clear sign that your compound is unstable under the conditions of isolation or storage. For quinoline derivatives, the instability typically originates from one of four primary sources: chemical environment (pH), atmospheric exposure (oxidation/photodegradation), thermal stress, or the presence of residual impurities from the reaction.[4]

Discoloration, often to yellow or brown, is a classic visual indicator of degradation, frequently linked to oxidation or photodegradation.[4] Similarly, a loss of potency or inconsistent results in subsequent assays points towards a stability problem.[4] The quinoline ring system, while aromatic, has reactive sites. The nitrogen atom is basic and nucleophilic, while the carbocyclic ring can be susceptible to oxidation, and the entire system can be sensitive to UV light.[5][6][7]

Here is a logical workflow to begin your troubleshooting process:

start Decomposition Observed (e.g., color change, oiling out, new TLC spots) check_step When is it happening? (Monitor by TLC/LCMS) start->check_step during_xtal During Crystallization check_step->during_xtal During Process post_xtal After Isolation (On Standing) check_step->post_xtal After Process cause_thermal Thermal Stress (Heating to dissolve) during_xtal->cause_thermal cause_chemical Chemical Environment (pH, Solvent) during_xtal->cause_chemical cause_impurity Residual Impurities (Catalysts, Reagents) during_xtal->cause_impurity cause_atmospheric Atmospheric Exposure (Air, Light) post_xtal->cause_atmospheric post_xtal->cause_impurity

Caption: Initial diagnostic workflow for decomposition.

Q2: How can I pinpoint whether the decomposition is occurring during the reaction, work-up, or the crystallization step itself?

Answer: A systematic analytical approach is essential. Use Thin Layer Chromatography (TLC) or, for more precision, Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor your compound's integrity at each stage.

  • Baseline (Crude Reaction Mixture): Immediately after the reaction is deemed complete, take a small aliquot. Dilute it and run a TLC/LC-MS. This is your baseline, showing the desired product and any reaction byproducts.

  • Post-Work-up: After performing your aqueous washes, extractions, and drying steps, take another aliquot of the crude material before adding any crystallization solvent. Analyze it. If new impurity spots/peaks have appeared that were not in the baseline, the work-up conditions (e.g., acidic/basic washes) are a likely cause.

  • During Crystallization: Dissolve the crude product in your chosen solvent at an elevated temperature. Immediately spot a TLC plate or inject an LC-MS sample. Allow the solution to cool and form crystals. Then, analyze an aliquot of the mother liquor (the remaining solution). If new impurities are present in the hot solution or the mother liquor that were not in the post-work-up sample, then the combination of heat and solvent is causing the degradation.[8]

Part 2: pH, Solvent, and Impurity-Related Issues

The chemical environment is the most common culprit for the decomposition of quinoline derivatives, which are weak bases.

Q3: My quinoline derivative is pH-sensitive. How does this affect crystallization, and how can I manage it?

Answer: The basic nitrogen atom in the quinoline ring makes these compounds highly susceptible to pH changes.[1][6] The solubility and stability are intimately linked to the pH of the medium.[1][4][9]

  • The Chemistry: In acidic conditions, the quinoline nitrogen is protonated to form a quinolinium salt. This salt is often much more soluble in polar solvents (like water or ethanol) than the neutral "free base" form. This dramatic change in solubility can prevent crystallization. Furthermore, strongly acidic or basic conditions can catalyze the hydrolysis of sensitive functional groups on the quinoline scaffold or promote other degradation pathways.[4]

  • Troubleshooting Strategy:

    • Neutralize Carefully: During aqueous work-up, ensure you neutralize the solution carefully. Use milder bases like sodium bicarbonate instead of sodium hydroxide if possible. Avoid pH extremes.

    • Buffer the System: If you must crystallize from a protic or aqueous-organic mixture, consider using a buffer to maintain a stable pH where your compound is least soluble and most stable.[4]

    • Purify via Chromatography First: For particularly sensitive compounds, it may be better to purify the crude material using column chromatography on deactivated silica gel or alumina before attempting crystallization.[10] This removes acidic or basic impurities that could trigger decomposition.

Caption: pH-dependent equilibrium of quinoline derivatives.

Q4: My compound "oils out" or fails to crystallize, and then I see degradation. How should I choose a better solvent?

Answer: "Oiling out" occurs when a compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase instead of forming an ordered crystal lattice.[11] This amorphous oil can trap impurities and is often more susceptible to decomposition. The key is to find a solvent system where the solubility of your compound changes more gradually with temperature.

Solvent Selection Principles: An ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] It must also be chemically inert towards your compound.

Troubleshooting Steps:

  • Systematic Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities at both room temperature and their boiling points (see table below).

  • Use a Co-solvent System (Mixed Solvents): This is often the best solution. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Allow this mixture to cool slowly. This technique, also known as anti-solvent crystallization, is highly effective.[12]

Table 1: Common Crystallization Solvents

SolventBoiling Point (°C)Polarity IndexRemarks
Heptane/Hexane69-980.1Good "poor" solvent for non-polar compounds.
Toluene1112.4Good for aromatic compounds; less volatile than hexane.
Dichloromethane403.1Volatile; use with care. Good for moderately polar compounds.
Ethyl Acetate774.4Excellent general-purpose solvent.
Acetone565.1Very polar; often too good a solvent unless used in a pair.
Isopropanol823.9Good for moderately polar compounds; can H-bond.
Ethanol784.3Polar protic; good for compounds with H-bond donors/acceptors.
Methanol655.1Very polar protic; high solubility for many quinolines.
Water10010.2Used for salts or very polar compounds.
Q5: Could residual catalysts or reagents from the synthesis be causing decomposition?

Answer: Absolutely. This is an often-overlooked cause. Residual acids, bases, or metal catalysts (e.g., from coupling reactions) can significantly impact the stability of the final product, even in trace amounts.[16][17] For instance, residual strong acid from a Skraup or Friedländer synthesis can cause charring and polymerization during heating for crystallization.[18]

Mitigation Strategies:

  • Thorough Work-up: Do not rush the work-up. Use appropriate aqueous washes to remove catalysts and reagents. For example, a dilute ammonium chloride wash can help remove some metal catalysts, while a sodium bicarbonate wash will remove residual acid.

  • Activated Charcoal (Carbon) Treatment: If your crude product is highly colored due to polymeric impurities, dissolving it in a suitable solvent and briefly stirring with a small amount of activated charcoal can adsorb these high-molecular-weight, colored species. Filter the charcoal through Celite before proceeding to crystallization.

  • Pre-purification: As mentioned, a quick "plug" of silica gel or alumina can be very effective at removing polar baseline impurities before the final crystallization step.

Part 3: Thermal and Atmospheric Instability

If your compound survives the chemical environment of purification, it may still be susceptible to heat, light, or air.

Q6: Heating my compound to dissolve it for recrystallization leads to new impurities on the TLC. What are my options?

Answer: This indicates your compound is thermally labile. The solution is to use a crystallization method that does not require high heat.

  • Vapor Diffusion: This is an excellent technique for growing high-quality crystals from small amounts of material without heating.[14] Dissolve your compound in a small volume of a relatively volatile "good" solvent. Place this vial inside a larger, sealed jar containing a more volatile "poor" solvent. Over time, the poor solvent's vapor will diffuse into the good solvent, gradually decreasing your compound's solubility and inducing crystallization.[14]

  • Liquid-Liquid Diffusion: Carefully layer a solution of your compound in a dense solvent with a less dense "poor" solvent in a narrow tube (like an NMR tube).[14] Over days, slow diffusion at the interface will create a supersaturated zone where high-quality crystals can form.

Q7: My crystals look pure initially but degrade over time, especially when exposed to light or air. How can I improve storage stability?

Answer: This is a classic sign of sensitivity to oxidation or photodegradation.[4] The quinoline ring can be oxidized, especially if it has electron-donating substituents, leading to products like N-oxides or quinones.[5] Many aromatic systems are also susceptible to degradation upon exposure to UV light.[4][20]

Prevention and Storage Protocol:

  • Work Under Inert Atmosphere: During the final stages of purification (filtration, drying), work under a blanket of nitrogen or argon if your compound is particularly air-sensitive.

  • Use Degassed Solvents: For crystallization, bubble nitrogen or argon through your solvents for 15-20 minutes before use to remove dissolved oxygen.

  • Protect from Light: Conduct the crystallization in a flask wrapped in aluminum foil.[4]

  • Proper Storage: After drying the crystals thoroughly under vacuum, store the final product in an amber vial, purge the headspace with nitrogen or argon, and seal it tightly with a Teflon-lined cap. Store the vial in a freezer, protected from light.

Part 4: Key Experimental Protocol

Protocol: Low-Temperature, Anti-Solvent Recrystallization of a Sensitive Quinoline Derivative

This protocol is designed to minimize thermal stress and exposure to atmospheric oxygen.

  • Preparation:

    • Ensure all glassware is scrupulously clean and oven-dried.

    • Degas your chosen "good" solvent (e.g., Dichloromethane or Ethyl Acetate) and "poor" solvent (e.g., Hexane or Heptane) by bubbling with N₂ for 20 minutes.

  • Dissolution:

    • Place your crude quinoline derivative (e.g., 1.0 g) into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

    • Establish a gentle N₂ atmosphere in the flask.

    • At room temperature, add the degassed "good" solvent dropwise while stirring until the solid is completely dissolved. Use the absolute minimum volume necessary.

  • Inducing Saturation (Anti-Solvent Addition):

    • Continue stirring at room temperature. Slowly add the degassed "poor" solvent dropwise via a syringe or dropping funnel.

    • Continue adding the anti-solvent until the solution becomes persistently cloudy. This indicates you have reached the point of saturation.

    • Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Slow Crystallization:

    • Cover the flask (e.g., with a septum pierced with an N₂-filled balloon) and turn off the stirring.

    • Allow the flask to stand undisturbed at room temperature for several hours or overnight. Slow cooling is critical for forming well-defined, pure crystals.[15]

  • Cooling & Isolation:

    • Once crystal formation at room temperature appears complete, place the flask in a refrigerator (4 °C) for 2-4 hours, followed by a freezer (-20 °C) for 1-2 hours to maximize yield.[21]

  • Filtration and Washing:

    • Set up a Büchner or Hirsch funnel for vacuum filtration.[21]

    • Pre-chill a small amount of the "poor" solvent in the freezer.

    • Quickly filter the crystals, breaking the vacuum as soon as the solvent has passed through.

    • Wash the crystals with a minimal amount of the ice-cold "poor" solvent to remove any residual mother liquor.[22]

  • Drying and Storage:

    • Dry the crystals thoroughly under high vacuum to remove all residual solvent.

    • Store the purified, dry crystals in a sealed amber vial under a nitrogen atmosphere in a freezer.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) on quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this powerful reaction. Here, you will find scientifically grounded explanations, actionable troubleshooting advice, and detailed protocols to help you achieve optimal results in your synthesis of functionalized quinoline derivatives.

Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding SNAr reactions on the quinoline scaffold.

Q1: Why is my nucleophilic aromatic substitution on quinoline failing or giving low yields?

A1: Low yields in SNAr reactions on quinolines typically stem from a few core issues.[1] The quinoline ring system, while electron-deficient compared to benzene, may still require significant activation for the reaction to proceed efficiently. Key factors to investigate are:

  • Insufficient Ring Activation: The pyridine sub-ring of quinoline is naturally electron-deficient, making it susceptible to nucleophilic attack. However, the presence of a good leaving group (like a halide) at an activated position (C2 or C4) is crucial.[2][3] Without additional electron-withdrawing groups (EWGs), the reaction may be sluggish.

  • Poor Leaving Group: The nature of the leaving group is critical. While typical halide reactivity (I > Br > Cl > F) is reversed in many SNAr reactions, where the rate-determining step is the initial nucleophilic attack, this is not always the case.[4][5] The stability of the intermediate and the ease of C-X bond cleavage both play a role.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the presence of a suitable base are paramount.[1][6] Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[6] The solvent must be able to dissolve the reactants and stabilize the charged intermediate.[7][8]

  • Nucleophile Reactivity: The strength and concentration of the nucleophile are important. Weaker nucleophiles may require harsher conditions or catalytic activation.

Q2: Which position on the quinoline ring is most reactive for SNAr, and why?

A2: The C2 and C4 positions of the quinoline ring are the most activated towards nucleophilic attack.[2][3] This is a direct consequence of the electron-withdrawing nature of the ring nitrogen. The attack of a nucleophile at these positions generates a negatively charged intermediate, known as a Meisenheimer complex, where the negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance.[9][10][11] Attack at other positions does not allow for this crucial stabilization, making the reaction energetically unfavorable.[3] Between C2 and C4, the relative reactivity can be influenced by the specific substrate and reaction conditions, though C2 is often kinetically favored in reactions like the Chichibabin amination.[2][12][13]

Q3: How do I choose the optimal solvent and temperature?

A3: The choice of solvent is critical for stabilizing the charged Meisenheimer intermediate.[9][10]

  • Solvents: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and 1,4-dioxane are most commonly used.[7][14] These solvents possess high dielectric constants that can solvate the charged intermediate, but they do not engage in strong hydrogen bonding with the nucleophile, which would reduce its reactivity.[8] In some cases, high-boiling aromatic solvents like toluene or xylene are used, especially for high-temperature reactions.[11][13]

  • Temperature: SNAr reactions on heteroaromatics often require heating, with temperatures typically ranging from 80-150 °C.[7][15][16] However, excessive heat can lead to decomposition of starting materials or products.[1][6] It is always recommended to start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[1][15] Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by allowing for rapid and uniform heating to high temperatures.[17]

Q4: Do I need a catalyst for my SNAr reaction on quinoline?

A4: While many SNAr reactions proceed thermally, catalysis can be highly beneficial or even necessary in certain cases.

  • Base Catalysis: If the nucleophile is a neutral species like an amine or alcohol, a base is required to deprotonate it, increasing its nucleophilicity.[16] Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or strong non-nucleophilic organic bases.

  • Palladium Catalysis (Buchwald-Hartwig Amination): For the coupling of amines with haloquinolines, particularly less reactive ones, the Buchwald-Hartwig palladium-catalyzed amination is a powerful alternative to traditional SNAr.[15][16][18] This method involves a different mechanism (oxidative addition/reductive elimination) and often proceeds under milder conditions with a broader substrate scope.[15]

  • Other Metal Catalysis: In some specific transformations, other metal catalysts, such as ferrous ions, have been shown to facilitate SNAr-type reactions, often proceeding through a single-electron transfer (SET) or radical-chain (SRN1) mechanism.[19]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Very Low Conversion 1. Insufficient Temperature: Activation energy barrier not overcome.[1] 2. Poor Nucleophile: Nucleophile is too weak or sterically hindered. 3. Inactive Substrate: Quinoline ring is not sufficiently electron-deficient. Leaving group is poor. 4. Solvent Issues: Incorrect solvent polarity; presence of water quenching the base/nucleophile.[1][20]1. Increase Temperature: Incrementally increase the reaction temperature by 20 °C intervals. Consider switching to a higher-boiling solvent or using a microwave reactor.[17] 2. Enhance Nucleophilicity: Use a stronger base (e.g., NaH, NaOtBu) to fully deprotonate the nucleophile.[15] If possible, switch to a less hindered or inherently more reactive nucleophile. 3. Activate Substrate: If synthesis allows, add an electron-withdrawing group to the quinoline ring. Switch to a more labile leaving group (e.g., from -Cl to -Br or -I). 4. Optimize Solvent: Switch to a polar aprotic solvent like DMSO or DMF.[14] Ensure all reagents and solvents are anhydrous.[1]
Formation of Multiple Products / Poor Regioselectivity 1. Competing Reaction Sites: If the quinoline has multiple potential leaving groups or the nucleophile can react at different sites.[21] 2. Benzyne Mechanism: Under very strong basic conditions (e.g., NaNH₂), an elimination-addition (benzyne) mechanism can compete, leading to a mixture of isomers.[4][10] 3. Side Reactions: The nucleophile or product may be unstable under the reaction conditions.1. Exploit Differential Reactivity: Often, halides at different positions (e.g., C2-Cl vs. C6-Br) have different reactivities, which can be exploited by carefully controlling temperature and reaction time.[18] Consider using a milder base or lower temperature to favor the more reactive site.[21] 2. Suppress Benzyne Formation: Avoid extremely strong bases like NaNH₂ unless specifically intended. Use milder conditions (e.g., K₂CO₃ in DMF). 3. Protect Functional Groups: Protect sensitive functional groups on the nucleophile or substrate that might react under the basic/high-temperature conditions.
Product Decomposition / Formation of Tar 1. Excessive Temperature: The desired product or starting materials are degrading at the reaction temperature.[1][6] 2. Air/Moisture Sensitivity: Reactants or intermediates may be sensitive to oxidation. 3. Polymerization: Some starting materials, particularly if they contain vinyl groups, can polymerize at high temperatures.[22][23]1. Lower Temperature: Reduce the reaction temperature. Monitor the reaction closely to find the minimum temperature required for a reasonable rate. 2. Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon.[21] 3. Use Inhibitors/Controlled Addition: If polymerization is suspected, add a radical inhibitor. Slow addition of a reactive starting material can also help minimize side reactions.[22]
Visualizing the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting. The following diagram outlines a decision-making process for addressing low-yielding reactions.

TroubleshootingWorkflow start Low Yield check_sm Check Starting Materials Purity (NMR/LCMS)? Anhydrous Reagents? Correct Stoichiometry? start->check_sm sm_ok SMs OK check_sm->sm_ok Yes sm_bad Purify/Dry SMs check_sm->sm_bad No check_conditions Review Reaction Conditions Temperature sufficient? Solvent appropriate (polar aprotic)? Inert atmosphere used? cond_ok Conditions OK check_conditions->cond_ok Yes cond_bad Increase Temp / Change Solvent check_conditions->cond_bad No check_reagents Evaluate Reagents Nucleophile strong enough? Base appropriate? Leaving group adequate? reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Use Stronger Nu/Base / Change LG check_reagents->reagents_bad No sm_ok->check_conditions cond_ok->check_reagents

Caption: A general troubleshooting workflow for addressing low yields.

The SNAr Mechanism on Quinolines

Understanding the reaction mechanism is fundamental to rational optimization. The SNAr reaction on a halo-quinoline proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the leaving group (X), typically at the C2 or C4 position. This initial attack is often the rate-determining step.[5]

  • Formation of Meisenheimer Complex: The attack breaks the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[9][10][11] The stability of this complex is the reason why electron-withdrawing groups (including the ring nitrogen itself) are essential.

  • Elimination of Leaving Group: The aromaticity is restored by the expulsion of the leaving group (X⁻).

SNAr_Mechanism Reactants Quinoline-X + Nu⁻ TransitionState1 [TS1]‡ Reactants->TransitionState1 Step 1: Addition (Rate-Determining) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState1->Meisenheimer TransitionState2 [TS2]‡ Meisenheimer->TransitionState2 Step 2: Elimination Products Quinoline-Nu + X⁻ TransitionState2->Products

Caption: The Addition-Elimination mechanism of SNAr on quinolines.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common SNAr reactions on quinoline substrates.

Protocol 1: General Procedure for Amination of 4-Chloroquinoline

This protocol describes a typical thermal SNAr reaction between a 4-chloroquinoline derivative and a primary amine.

Materials:

  • 4,7-dichloroquinoline (Substrate)

  • Primary or secondary amine (e.g., 1,3-diaminopropane) (Nucleophile, 1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃) (Base, 2.0 eq)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloroquinoline (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.2-0.5 M. Begin stirring the suspension.

  • Add the amine (1.0-1.2 eq) to the reaction mixture via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[17]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-aminoquinoline product.[17]

Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[17]

Materials:

  • 4,7-dichloroquinoline (Substrate)

  • Amine (e.g., aniline derivative) (Nucleophile, 1.0-1.5 eq)

  • Dimethyl Sulfoxide (DMSO) (Solvent)

  • Microwave vial with a magnetic stirrer

  • Microwave reactor

Procedure:

  • Vial Preparation: In a microwave vial, combine 4,7-dichloroquinoline (1.0 eq), the amine (1.0-1.5 eq), and anhydrous DMSO.[17] For many primary amines, an additional base is not required, but for less nucleophilic amines (like anilines) or secondary amines, a base like NaOH may be added.[17]

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 140-180 °C) for a short duration (e.g., 20-30 minutes).[17]

  • Work-up: After the reaction is complete, cool the vial to room temperature using compressed air.

  • Isolate the product by precipitation upon the addition of water, followed by filtration. Alternatively, perform a liquid-liquid extraction as described in Protocol 1.[17]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[17]

References

Validation & Comparative

A Senior Application Scientist's Guide to Synthesis: 8-Chloro-6-fluoroquinoline vs. 8-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 6-fluoroquinoline scaffold is a privileged structure, forming the backbone of numerous antibacterial agents and other therapeutics.[1][2] The strategic functionalization of this core, particularly at the C-8 position, is critical for modulating biological activity, pharmacokinetic properties, and overcoming drug resistance.[3] Among the most versatile handles for such modifications are halogens, which serve as key precursors for transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of two common building blocks: 8-Chloro-6-fluoroquinoline and 8-Bromo-6-fluoroquinoline. We will move beyond a simple recitation of facts to explore the fundamental principles governing their reactivity, the practical implications for reaction design, and the strategic considerations that guide the choice of one over the other in a synthetic campaign.

The Decisive Factor: Carbon-Halogen Bond Properties

The divergent synthetic utility of 8-chloro- and 8-bromo-6-fluoroquinoline is rooted in the intrinsic properties of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds. The C-Cl bond is stronger and less polarized than the C-Br bond.

PropertyC-Cl BondC-Br BondImplication for Synthesis
Avg. Bond Dissociation Energy (Aryl) ~400 kJ/mol[4]~335 kJ/mol[4]The C-Cl bond requires significantly more energy to break, making it less reactive in reactions where bond cleavage is rate-determining (e.g., oxidative addition).
Electronegativity of Halogen 3.162.96The greater electronegativity of chlorine leads to a more polarized bond, but this has a lesser effect on reactivity in cross-coupling compared to bond strength.
Leaving Group Ability in Pd-Catalysis PoorerBetterThe general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br >> Cl, directly correlating with the ease of oxidative addition to the Pd(0) center.[5]

This fundamental difference in bond energy is the primary determinant of their reactivity profile in the most common synthetic transformations.

Palladium-Catalyzed Cross-Coupling: A Head-to-Head Comparison

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for creating C-C and C-N bonds. It is here that the choice between the 8-chloro and 8-bromo analogues has the most profound impact.

The Underlying Mechanism: The Oxidative Addition Hurdle

The catalytic cycle for most palladium-catalyzed cross-couplings (like Suzuki, Buchwald-Hartwig, etc.) begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step involves the cleavage of the C-X bond and is almost always the rate-determining step.

G pd0 Pd(0)L₂ (Active Catalyst) oxadd Oxidative Addition (Rate-Determining Step) pd0->oxadd arx Ar-X (8-Halo-6-fluoroquinoline) arx->oxadd pd2 Ar-Pd(II)-X (Oxidative Adduct) oxadd->pd2 Energy Barrier: C-Cl > C-Br trans Transmetalation (with R-M) pd2->trans pd2_r Ar-Pd(II)-R trans->pd2_r redel Reductive Elimination pd2_r->redel redel->pd0 Catalyst Regeneration product Ar-R (Coupled Product) redel->product

Figure 1. Generalized Pd-catalyzed cross-coupling cycle.

Because the C-Cl bond is stronger, the energy barrier for the oxidative addition of this compound is significantly higher than for its bromo counterpart.[6][7] This necessitates more forceful reaction conditions to achieve comparable reaction rates and yields.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures. The difference in reactivity between our two substrates is stark.

Parameter8-Bromo-6-fluoroquinolineThis compoundCausality and Field Insights
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃, Pd(OAc)₂The more reactive C-Br bond can be activated by standard, commercially available palladium catalysts.
Typical Ligand PPh₃, dppfBulky, electron-rich phosphines are often required (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[8]These specialized ligands are necessary to facilitate the difficult oxidative addition of the C-Cl bond. They stabilize the Pd(0) center and promote the cleavage of the stronger bond.
Base K₂CO₃, Cs₂CO₃K₃PO₄, CsF, K₂CO₃A variety of common bases are effective.
Temperature 70 - 90 °C100 - 120 °CThe higher energy requirement for C-Cl bond cleavage translates directly to a need for higher thermal energy.[9]
Yields Generally Good to ExcellentModerate to Good (highly dependent on catalyst system)While high yields are achievable with the chloro-substrate, it requires significant optimization of the catalyst/ligand system.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling of 8-Bromo-6-fluoroquinoline

This protocol is a representative example for the synthesis of an 8-aryl-6-fluoroquinoline derivative.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 8-bromo-6-fluoroquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Heat the reaction mixture to 85 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Self-Validation: The progress of the reaction can be easily monitored. The disappearance of the starting material and the appearance of a new, less polar spot by TLC indicates a successful transformation. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Buchwald-Hartwig Amination: Crafting C-N Bonds

This reaction is crucial for installing amine functionalities, common in pharmacophores. The same reactivity principles apply, with the C-Cl bond again presenting a greater challenge.

Parameter8-Bromo-6-fluoroquinolineThis compoundCausality and Field Insights
Catalyst/Ligand Pd₂(dba)₃/BINAP or Pd(OAc)₂/DavePhosPd₂(dba)₃/XPhos or specialized Ni(0) complexes[12]Activation of aryl chlorides for C-N coupling was a landmark achievement, requiring the development of highly active and sterically demanding biarylphosphine ligands (Buchwald ligands).[8] These ligands accelerate the rate-limiting reductive elimination step as well as the oxidative addition.
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu, LiHMDS (strong, non-nucleophilic bases are critical)Strong bases are required to deprotonate the amine coupling partner, but for the less reactive chloro-substrate, the choice of base is even more critical to drive the catalytic cycle forward without side reactions.
Temperature 80 - 100 °C100 - 130 °CHigher temperatures are consistently required to overcome the activation barrier for the 8-chloro substrate.[13]
Reaction Time Typically 2 - 12 hoursOften requires 12 - 24 hoursThe slower oxidative addition step for the C-Cl bond naturally leads to longer overall reaction times.

Strategic Synthesis & Economic Considerations

While reactivity is a primary concern, the choice of starting material is also influenced by cost, availability, and the overall synthetic strategy.

References

A Comparative Guide to the Antibacterial Efficacy of Fluoroquinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility and Evolving Landscape of Fluoroquinolones

Fluoroquinolones represent a critical class of synthetic broad-spectrum antibacterial agents that have been a cornerstone of infectious disease treatment for decades.[1] Their potent bactericidal activity, excellent oral bioavailability, and good tissue penetration have rendered them invaluable in treating a wide array of infections, from urinary tract and respiratory infections to more severe conditions like hospital-acquired pneumonia.[1][2] The core mechanism of action for all fluoroquinolones involves the inhibition of bacterial DNA synthesis through the targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][][5] This dual-targeting capability is central to their bactericidal effect, leading to double-strand DNA breaks that ultimately result in bacterial cell death.[3]

However, the extensive use of these agents has inevitably led to the emergence of bacterial resistance, posing a significant challenge to their continued clinical efficacy.[1][6] Mechanisms of resistance are primarily driven by mutations in the genes encoding their target enzymes (gyrA and parC) and by the overexpression of efflux pumps that actively remove the drug from the bacterial cell.[3][6][7] This evolving resistance landscape necessitates a nuanced understanding of the antibacterial efficacy of different fluoroquinolone derivatives. This guide provides a comparative analysis of various fluoroquinolones, delving into their generational classifications, structure-activity relationships, and in-vitro performance, supported by established experimental protocols.

The Generational Divide: A Spectrum of Activity

Fluoroquinolones are commonly classified into generations, a system that broadly reflects their expanding spectrum of antibacterial activity.[2][8] This classification is a direct consequence of chemical modifications to the core quinolone structure, which have yielded derivatives with enhanced potency against different classes of bacteria.[9][10]

  • First Generation: Represented by nalidixic acid, these early quinolones have a narrow spectrum of activity, primarily limited to Gram-negative enteric bacteria, and are mainly used for uncomplicated urinary tract infections.[2][8]

  • Second Generation: The addition of a fluorine atom at the C-6 position marked a significant advancement, giving rise to the "fluoroquinolones" and this generation.[][9] Agents like ciprofloxacin and ofloxacin exhibit excellent activity against Gram-negative bacilli, including Pseudomonas aeruginosa, and some activity against Gram-positive cocci.[2][11]

  • Third Generation: Derivatives such as levofloxacin demonstrate improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, while retaining potent Gram-negative coverage.[2][12]

  • Fourth Generation and Newer Agents: This group, including moxifloxacin and the more recent delafloxacin, boasts the broadest spectrum of activity, with enhanced coverage of Gram-positive organisms (including some methicillin-resistant Staphylococcus aureus or MRSA strains), atypical pathogens, and anaerobes.[2][13][14]

G cluster_0 Fluoroquinolone Generations cluster_1 Spectrum of Activity Gen1 First Gen (Nalidixic Acid) GramNeg Gram-Negative Gen1->GramNeg Narrow Gen2 Second Gen (Ciprofloxacin) Gen2->GramNeg Excellent GramPos Gram-Positive Gen2->GramPos Some Gen3 Third Gen (Levofloxacin) Gen3->GramNeg Potent Gen3->GramPos Improved Atypicals Atypicals Gen3->Atypicals Gen4 Fourth Gen & Newer (Moxifloxacin, Delafloxacin) Gen4->GramNeg Broad Gen4->GramPos Enhanced (incl. MRSA) Gen4->Atypicals Anaerobes Anaerobes Gen4->Anaerobes G cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance FQ Fluoroquinolone Complex Ternary Complex (FQ + DNA + Topoisomerase) FQ->Complex DSB Double-Strand Breaks Complex->DSB Death Bacterial Cell Death DSB->Death Mutations Target-Site Mutations (gyrA, parC) ReducedBinding Reduced Drug Binding Mutations->ReducedBinding Efflux Increased Efflux ReducedConc Reduced Intracellular Concentration Efflux->ReducedConc ReducedBinding->FQ ReducedConc->FQ G cluster_workflow MIC Determination Workflow Prep Prepare Serial Antibiotic Dilutions Inoculate Inoculate Microtiter Plate Prep->Inoculate Inoculum Standardize Bacterial Inoculum Inoculum->Inoculate Incubate Incubate 16-20 hours Inoculate->Incubate Read Read MIC (Lowest concentration with no growth) Incubate->Read

References

A Comparative Guide to the In-Vitro Anti-proliferative Activity of Substituted Quinolines Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] In the realm of oncology, substituted quinolines have garnered significant attention for their potent in-vitro anti-proliferative activity against a multitude of cancer cell lines. This guide provides a comparative analysis of various substituted quinoline derivatives, delving into their cytotoxic efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to equip researchers and drug development professionals with a comprehensive understanding of the therapeutic potential of this versatile class of compounds.

The Versatility of the Quinoline Scaffold in Cancer Therapy

The remarkable anticancer potential of quinoline derivatives stems from their ability to interact with various biological targets crucial for cancer cell survival and proliferation.[3] The synthetic tractability of the quinoline ring allows for the introduction of diverse substituents at various positions, leading to a broad spectrum of pharmacological activities.[2] These derivatives have been shown to exert their anti-proliferative effects through several mechanisms, including the inhibition of key enzymes like topoisomerases and kinases, interference with tubulin polymerization, and the induction of apoptosis.[1][4][5]

Comparative Anti-proliferative Activity of Substituted Quinolines

The cytotoxic efficacy of substituted quinolines is highly dependent on the nature and position of the substituents on the quinoline core and the specific cancer cell line being targeted. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter for comparison.

Performance Against Breast Cancer Cell Lines

Breast cancer remains a leading cause of cancer-related mortality in women worldwide.[6] Several substituted quinoline derivatives have demonstrated promising activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.

Compound ClassSpecific Derivative ExampleTarget Cell LineIC50 (µM)Reference
4,6,7,8-Tetrahydroquinolin-5(1H)-onesCompound 4jMCF-70.002[7]
3-Substituted Quinolines2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideMCF-729.8
4-AnilinoquinolinesCompound 61MCF-70.0015-0.0039[8]
Quinoline-ChalconesCompound 12eMCF-75.21
Quinoline-5-SulfonamidesCompound 3cMDA-MB-231Comparable to Doxorubicin[9]
Tubulin Inhibiting QuinolinesCompound 4cBT-5494.11[6]

Note: IC50 values can vary between studies due to different experimental conditions.

Efficacy Against Lung Cancer Cell Lines

Lung cancer is another major global health concern. Substituted quinolines have shown significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines like A549 and NCI-H23.

Compound ClassSpecific Derivative ExampleTarget Cell LineGI50 (µM)Reference
Tubulin Inhibiting QuinolinesCompound 4cHOP-922.37[6]
Tubulin Inhibiting QuinolinesCompound 4cNCI-H233.20[6]
Substituted FluoroquinolonesReduced FQ 4c and 4fA549<50[10]

Note: GI50 represents the concentration causing 50% growth inhibition.

Activity Against Colon Cancer Cell Lines

Colon cancer cell lines, such as HCT-116 and HTC-8, have also been shown to be susceptible to the cytotoxic effects of various quinoline derivatives.

Compound ClassSpecific Derivative ExampleTarget Cell LineIC50 (µM)Reference
Quinoline-ChalconesCompound 12eHCT-1165.34[11]
Carboxamide Appended QuinolinesCompound 4dHCT-1160.46[12]
2,4-Disubstituted Quinolines2,6-dichloro hydrazone derivativeHTC-80.314 - 4.65 (µg/cm³)[1]
Potency Against Leukemia Cell Lines

Several quinoline derivatives have exhibited potent activity against various leukemia cell lines, including K-562 and HL-60.

Compound ClassSpecific Derivative ExampleTarget Cell LineGI50 (µM)Reference
Tubulin Inhibiting QuinolinesCompound 4cK-5627.72[6]
Tubulin Inhibiting QuinolinesCompound 4cRPMI-82265.16[6]
2,4-Disubstituted QuinolinesHydrazone derivativesHL-600.314 - 4.65 (µg/cm³)[1]

Mechanisms of Anti-proliferative Action

The diverse biological activities of substituted quinolines can be attributed to their ability to interact with multiple cellular targets. Understanding these mechanisms is crucial for rational drug design and development.

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[13] Aberrant kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[14] Several quinoline derivatives have been identified as potent kinase inhibitors.[13][14]

  • Pim-1 Kinase: This serine/threonine kinase is often upregulated in various human cancers and plays a role in cell cycle progression and apoptosis.[4] Certain quinoline-2-carboxamides and 2-styrylquinolines have been reported as Pim-1 kinase inhibitors.[4]

  • c-Met Kinase: The c-Met receptor tyrosine kinase is involved in cell motility, invasion, and angiogenesis. Substituted quinolines have shown inhibitory activity against c-Met.[15]

  • Src Kinase: As a non-receptor tyrosine kinase, Src is involved in cell adhesion, growth, and differentiation. Novel 2-aminospiro[pyrano[3,2-c]quinoline]-3-carbonitrile derivatives have been developed as non-ATP competitive Src kinase inhibitors.[4]

  • Platelet-Derived Growth Factor Receptor (PDGFR) Kinase: 3-substituted quinoline derivatives have been identified as potent inhibitors of PDGF receptor tyrosine kinase.[16]

Kinase_Inhibition cluster_0 Substituted Quinoline Quinoline Substituted Quinoline Derivative Pim1 Pim-1 Kinase Quinoline->Pim1 Inhibits cMet c-Met Kinase Quinoline->cMet Inhibits Src Src Kinase Quinoline->Src Inhibits PDGFR PDGFR Kinase Quinoline->PDGFR Inhibits Proliferation Cell Proliferation Pim1->Proliferation Survival Cell Survival Pim1->Survival Angiogenesis Angiogenesis cMet->Angiogenesis Metastasis Metastasis cMet->Metastasis Src->Proliferation Src->Metastasis PDGFR->Proliferation PDGFR->Angiogenesis

Mechanism of Action: Kinase Inhibition by Substituted Quinolines.
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[6] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several quinoline derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine binding site on β-tubulin.[6][17][18] This inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[18]

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Quinoline Derivative cluster_2 Cellular Consequences Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Quinoline Substituted Quinoline Quinoline->Tubulin Binds to Colchicine Site & Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Quinoline->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Action: Tubulin Polymerization Inhibition.
Topoisomerase Inhibition

Topoisomerases are nuclear enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[19][20] Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis.[20][21] Certain quinoline derivatives act as topoisomerase inhibitors, with some showing activity against both topoisomerase I and II.[4][5][21][22] Pyrazolo[4,3-f]quinoline derivatives, for instance, have been identified as potent topoisomerase IIα inhibitors.[21][23]

Experimental Protocols for Assessing Anti-proliferative Activity

Accurate and reproducible assessment of the cytotoxic effects of novel compounds is paramount in drug discovery. The Sulforhodamine B (SRB) and MTT assays are two widely used colorimetric methods for determining cell viability in response to chemical agents.[24][25]

Sulforhodamine B (SRB) Assay

The SRB assay is a robust and cost-effective method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[25][26] The amount of bound dye is directly proportional to the total cellular protein content, which serves as a proxy for cell number.[24][25][26]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[25]

  • Compound Treatment: Add serial dilutions of the test quinoline derivatives to the wells and incubate for a specified period (e.g., 48-72 hours).[25]

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[27]

  • Washing: Remove the TCA and wash the plates several times with water to remove unbound TCA.[27]

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[27]

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[27]

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[27]

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 540-570 nm using a microplate reader.[26][28]

SRB_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Substituted Quinoline Derivatives A->B C 3. Fix Cells with TCA B->C D 4. Wash to Remove TCA C->D E 5. Stain with SRB Dye D->E F 6. Wash to Remove Unbound Dye E->F G 7. Solubilize Bound Dye with Tris Base F->G H 8. Measure Absorbance (540-570 nm) G->H

Workflow of the Sulforhodamine B (SRB) Assay.
MTT Assay

The MTT assay is a widely used method to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and incubate overnight.[29][30]

  • Compound Treatment: Expose the cells to various concentrations of the quinoline derivatives and incubate for the desired duration.[30]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[29][31]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[31]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm.

Conclusion and Future Directions

Substituted quinolines represent a highly promising class of compounds for the development of novel anticancer agents. Their synthetic versatility allows for the fine-tuning of their pharmacological properties, leading to potent and selective inhibitors of various cancer-related targets. The comparative data presented in this guide highlight the significant anti-proliferative activity of diverse quinoline derivatives against a broad range of cancer cell lines.

Future research in this field should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different substituents on anticancer activity and selectivity.

  • Mechanism of Action Elucidation: To identify and validate the molecular targets of the most potent compounds.

  • In Vivo Efficacy and Toxicity Studies: To translate the promising in-vitro results into preclinical and clinical settings.

  • Combination Therapies: To investigate the synergistic effects of quinoline derivatives with existing anticancer drugs to overcome drug resistance.

By leveraging the insights gained from in-vitro studies and embracing a multidisciplinary approach, the full therapeutic potential of substituted quinolines in the fight against cancer can be realized.

References

A Comparative Guide to the Structure-Activity Relationship of Fluoroquinolone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of fluoroquinolone analogues, offering a comparative look at how structural modifications influence antibacterial efficacy and safety profiles. As a senior application scientist, the goal is to synthesize technical data with practical insights to aid in the rational design of next-generation fluoroquinolones.

Introduction: The Fluoroquinolone Scaffold and its Enduring Potential

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that have been instrumental in treating a wide range of bacterial infections.[1] Their mechanism of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are vital for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, fluoroquinolones introduce double-strand breaks into the bacterial chromosome, ultimately leading to cell death.[2][3]

The core structure of fluoroquinolones, a 4-quinolone nucleus, offers several positions for chemical modification, each playing a crucial role in determining the compound's antibacterial spectrum, potency, pharmacokinetic properties, and side-effect profile.[4][5] Understanding the intricate relationship between these structural modifications and their biological consequences is paramount for the development of new analogues with improved efficacy against resistant strains and enhanced safety.[6][7]

This guide will dissect the SAR of fluoroquinolones by examining the impact of substituents at key positions of the quinolone ring. We will delve into the experimental data that underpins our current understanding and provide detailed protocols for the key assays used to evaluate these compounds.

Mechanism of Action: A Dual-Targeting Strategy

Fluoroquinolones exert their bactericidal effect by targeting both DNA gyrase and topoisomerase IV.[8] In Gram-negative bacteria, DNA gyrase is typically the primary target, while in Gram-positive bacteria, topoisomerase IV is often more sensitive.[8][9] However, many newer-generation fluoroquinolones are designed to be potent dual inhibitors, a strategy aimed at increasing potency and reducing the likelihood of resistance development.[10]

dot

Fluoroquinolone Fluoroquinolone EnzymeDNA_Complex DNA Gyrase / Topoisomerase IV- DNA Complex Fluoroquinolone->EnzymeDNA_Complex Binds to Stabilized_Complex Stabilized Ternary Complex (Fluoroquinolone-Enzyme-DNA) EnzymeDNA_Complex->Stabilized_Complex Stabilizes Replication_Block Blocks DNA Replication Fork Stabilized_Complex->Replication_Block DSB Double-Strand Breaks Stabilized_Complex->DSB Cell_Death Bacterial Cell Death Replication_Block->Cell_Death DSB->Cell_Death

Caption: Fluoroquinolone Mechanism of Action.

Deconstructing the Pharmacophore: A Positional Analysis of SAR

The antibacterial activity and safety profile of fluoroquinolone analogues are dictated by the nature of the substituents at various positions on the quinolone ring. The following sections provide a comparative analysis of these structure-activity relationships.

The N-1 Position: Modulating Potency and Spectrum

The substituent at the N-1 position is crucial for antibacterial activity.[4] A cyclopropyl group, as seen in ciprofloxacin, is widely recognized as an optimal substituent, conferring potent activity against Gram-negative bacteria.[4] Other small alkyl groups like ethyl are also favorable. Bulky substituents at this position can be detrimental to activity, potentially due to steric hindrance at the enzyme's active site.[4]

The C-5 Position: Enhancing Gram-Positive Activity

Substitution at the C-5 position can enhance activity against Gram-positive bacteria. An amino group at this position, as in sparfloxacin, has been shown to be beneficial. A methyl group also contributes to improved Gram-positive potency, though to a lesser extent.

The C-6 Fluoro Group: The Defining Feature

The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is critical for potent antibacterial activity.[4][11] This substitution significantly enhances the inhibition of DNA gyrase.[4]

The C-7 Position: The Key to Broad-Spectrum Activity and Reduced Side Effects

The substituent at the C-7 position has a profound impact on the antibacterial spectrum, potency, and pharmacokinetic properties.[5] Typically, a five- or six-membered nitrogen-containing heterocycle, such as a piperazine or pyrrolidine ring, is found at this position.[5] The nature of this ring and its substituents influences activity against both Gram-positive and Gram-negative bacteria, as well as atypical pathogens. Furthermore, modifications at this position can mitigate central nervous system (CNS) side effects.[12]

The C-8 Position: Fine-Tuning Activity and Safety

The substituent at the C-8 position plays a significant role in modulating the antibacterial spectrum and the safety profile, particularly phototoxicity.[12] A halogen (fluorine or chlorine) at this position can enhance antibacterial activity but is also associated with an increased risk of phototoxicity.[12] Conversely, a methoxy group at C-8, as seen in moxifloxacin, reduces the potential for phototoxicity while maintaining good antibacterial activity.[13]

Comparative Performance Data of Fluoroquinolone Analogues

The following tables summarize key experimental data for a selection of fluoroquinolone analogues, highlighting the impact of structural modifications on their performance.

Antibacterial Activity: Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

FluoroquinoloneN-1 SubstituentC-7 SubstituentC-8 SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
Ciprofloxacin CyclopropylPiperazinylH0.25 - 1.00.008 - 0.030.25 - 1.0
Levofloxacin Methyl (ofloxacin)MethylpiperazinylH (ofloxacin)0.25 - 1.00.03 - 0.121.0 - 4.0
Moxifloxacin CyclopropylDiazabicyclononaneOCH₃0.06 - 0.250.06 - 0.254.0 - 8.0
Delafloxacin DichlorophenylAzetidinyl-piperidinylCl0.002 - 0.250.015 - 0.060.25 - 2.0

Note: MIC values can vary depending on the specific strain and testing conditions. The values presented are representative ranges.[14][15][16][17]

Delafloxacin demonstrates enhanced activity in acidic environments, which is a significant advantage for treating infections in acidic sites like the skin and urinary tract.[18] Finafloxacin also exhibits improved activity under acidic conditions.[18]

Target Enzyme Inhibition: IC₅₀ Values

The IC₅₀ is the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.

FluoroquinoloneDNA Gyrase IC₅₀ (µg/mL) (E. coli)Topoisomerase IV IC₅₀ (µg/mL) (S. aureus)
Ciprofloxacin 0.5 - 1.54.0 - 10.0
Levofloxacin ~28.1 (E. faecalis)~8.49 (E. faecalis)
Moxifloxacin ~1.0 (S. aureus)~1.0 (S. aureus)
Gatifloxacin ~5.60 (E. faecalis)~4.24 (E. faecalis)

Note: IC₅₀ values can vary depending on the specific enzyme preparation and assay conditions.[8][19][20]

Experimental Protocols for Performance Evaluation

Accurate and reproducible experimental data are the bedrock of SAR studies. The following sections provide detailed, step-by-step methodologies for key assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[21][22]

Objective: To determine the lowest concentration of a fluoroquinolone analogue that inhibits the visible growth of a bacterial isolate.

Methodology:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.

    • Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microdilution plate.

  • Preparation of Microdilution Plates:

    • Aseptically dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Prepare serial twofold dilutions of the fluoroquinolone analogue in the microtiter plate. This is typically done by adding a known concentration of the drug to the first well and then serially transferring a portion of the volume to subsequent wells.

    • The final volume in each well after adding the inoculum will be 200 µL.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the standardized bacterial suspension.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

    • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is read as the lowest concentration of the fluoroquinolone that completely inhibits visible growth of the organism.

dot

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microplate Inoculum->Inoculate Dilution Prepare Serial Dilutions of Fluoroquinolone Dilution->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Broth Microdilution MIC Assay Workflow.

DNA Gyrase and Topoisomerase IV Inhibition Assays

Objective: To determine the concentration of a fluoroquinolone analogue required to inhibit 50% of the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV (IC₅₀).

Methodology (General Principles):

  • Enzyme and Substrate Preparation:

    • Purified recombinant DNA gyrase (subunits GyrA and GyrB) or topoisomerase IV (subunits ParC and ParE) is used.

    • The substrate for the DNA gyrase supercoiling assay is relaxed circular plasmid DNA (e.g., pBR322).

    • The substrate for the topoisomerase IV decatenation assay is kinetoplast DNA (kDNA), which consists of a network of interlocked DNA minicircles.

  • Reaction Setup:

    • The reaction mixture typically contains the enzyme, the DNA substrate, ATP, and a suitable buffer.

    • Varying concentrations of the fluoroquinolone analogue are added to the reaction mixtures.

    • A control reaction without the inhibitor is also included.

  • Incubation:

    • The reaction mixtures are incubated at an optimal temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.

  • Termination and Analysis:

    • The reaction is stopped, typically by the addition of a stop solution containing a protein denaturant (e.g., SDS) and a loading dye.

    • The reaction products are then analyzed by agarose gel electrophoresis.

      • In the DNA gyrase assay, the conversion of relaxed plasmid DNA to its supercoiled form is monitored.

      • In the topoisomerase IV assay, the release of catenated kDNA into decatenated minicircles is observed.

    • The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and quantified using a gel documentation system.

  • IC₅₀ Determination:

    • The percentage of inhibition for each drug concentration is calculated relative to the control reaction.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Structure-Side Effect Relationships: A Balancing Act

The clinical utility of fluoroquinolones can be limited by adverse effects. Understanding the structural basis of these toxicities is crucial for designing safer analogues.

Phototoxicity

Phototoxicity is a light-induced skin reaction that can occur in patients taking certain fluoroquinolones.[23] The risk of phototoxicity is strongly associated with the substituent at the C-8 position.[24] Halogen atoms, particularly fluorine, at C-8 significantly increase the phototoxic potential.[24] In contrast, a methoxy group or a hydrogen atom at this position is associated with a much lower risk of phototoxicity.[24]

Comparative Phototoxicity Ranking (Highest to Lowest): Lomefloxacin > Sparfloxacin > Ciprofloxacin > Levofloxacin > Moxifloxacin[25]

Cardiotoxicity

Some fluoroquinolones have been associated with a prolongation of the QT interval on the electrocardiogram, which can increase the risk of a serious cardiac arrhythmia known as Torsades de Pointes.[25] This effect is primarily due to the blockade of the human ether-à-go-go-related gene (hERG) potassium channel.[26] The propensity to block the hERG channel varies significantly among different fluoroquinolones and is influenced by the overall structure of the molecule. For instance, sparfloxacin and moxifloxacin have a higher potential for hERG channel inhibition compared to ciprofloxacin and levofloxacin.[27]

Experimental Protocols for Safety Assessment

Objective: To assess the phototoxic potential of a fluoroquinolone analogue by comparing its cytotoxicity in the presence and absence of UV-A light.[28][29][30]

Methodology:

  • Cell Culture:

    • Balb/c 3T3 mouse fibroblasts are seeded in two 96-well plates and cultured for 24 hours to form a semi-confluent monolayer.

  • Treatment:

    • The cells in both plates are treated with a range of concentrations of the fluoroquinolone analogue for 1 hour.

  • Irradiation:

    • One plate is exposed to a non-cytotoxic dose of UV-A light, while the other plate is kept in the dark.

  • Incubation and Viability Assessment:

    • The treatment medium is replaced with fresh culture medium, and the plates are incubated for another 24 hours.

    • Cell viability is then assessed using the Neutral Red Uptake assay. Viable cells take up the neutral red dye into their lysosomes.

  • Data Analysis:

    • The concentration of the test substance that reduces cell viability by 50% (IC₅₀) is determined for both the irradiated and non-irradiated plates.

    • A Photo-Irritancy Factor (PIF) is calculated as the ratio of the IC₅₀ without UV-A to the IC₅₀ with UV-A. A PIF value greater than 5 is indicative of phototoxic potential.

Objective: To evaluate the potential of a fluoroquinolone analogue to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.[31][32]

Methodology (Patch-Clamp Electrophysiology):

  • Cell Line:

    • A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

  • Electrophysiological Recording:

    • The whole-cell patch-clamp technique is used to measure the ionic currents flowing through the hERG channels in individual cells.

  • Drug Application:

    • The cells are exposed to increasing concentrations of the fluoroquinolone analogue.

  • Data Acquisition and Analysis:

    • The effect of the drug on the hERG current is recorded and quantified.

    • The concentration of the drug that causes 50% inhibition of the hERG current (IC₅₀) is determined.

    • This IC₅₀ value is then compared to the expected therapeutic plasma concentrations of the drug to assess the risk of QT prolongation.

Future Directions: Overcoming Resistance and Enhancing Safety

The emergence of bacterial resistance is a significant challenge to the continued efficacy of fluoroquinolones.[2][3][33] Resistance mechanisms primarily involve mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased expression of efflux pumps that actively remove the drug from the bacterial cell.[34][35]

Future drug development efforts are focused on designing novel fluoroquinolone analogues that can overcome these resistance mechanisms.[6][7] Strategies include:

  • Developing potent dual-target inhibitors: This can reduce the likelihood of resistance arising from a single target mutation.

  • Designing molecules that are poor substrates for efflux pumps: This can increase the intracellular concentration of the drug.

  • Exploring novel substituents: The discovery of new chemical moieties that can enhance antibacterial activity without increasing toxicity is an ongoing area of research.[10][36]

The development of newer agents like delafloxacin, with its enhanced activity in acidic environments, and finafloxacin, with its improved activity against biofilms, exemplifies the progress being made in this field.[1][18]

Conclusion

The structure-activity relationship of fluoroquinolone analogues is a complex but well-studied field that provides a rational basis for the design of new antibacterial agents. By carefully considering the impact of structural modifications at each position of the quinolone ring, it is possible to optimize antibacterial potency and spectrum while minimizing the risk of adverse effects. The continued application of the experimental methodologies outlined in this guide will be essential for the development of the next generation of fluoroquinolones that can effectively combat the growing threat of antibiotic resistance.

References

A Senior Application Scientist's Guide to Quinoline Synthesis: Classical vs. Modern Methods

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural basis of everything from the pioneering antimalarial drug quinine to advanced organic light-emitting diodes (OLEDs).[1][2][3] Its prevalence has driven over a century of innovation in synthetic organic chemistry. For researchers, selecting the appropriate synthetic route is a critical decision dictated by factors such as desired substitution patterns, substrate availability, and reaction scalability.

This guide provides an in-depth comparative analysis of the foundational classical methods for quinoline synthesis versus the more recent, sophisticated modern approaches. We will dissect the mechanistic underpinnings, evaluate performance based on experimental data, and provide field-proven insights to guide your synthetic strategy.

Part 1: The Classical Canon: Enduring Methods for Core Scaffolds

Developed in the late 19th century, classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses are valued for their use of simple, readily available starting materials to construct the fundamental quinoline ring.[4][5] However, they are often characterized by harsh reaction conditions, limited substrate scope, and sometimes unpredictable regioselectivity.[6][7]

The Skraup Synthesis: The Archetype

First reported by Zdenko Hans Skraup in 1880, this reaction synthesizes quinoline by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[8][9] The reaction is notoriously vigorous and exothermic, often requiring a moderator like ferrous sulfate to prevent it from becoming violent.[5][9]

Mechanism Deep Dive: The causality of the Skraup synthesis hinges on a three-stage process. First, concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[10][11] The aniline then undergoes a Michael-type conjugate addition to acrolein.[12] Finally, the intermediate is cyclized under the acidic conditions and oxidized to form the aromatic quinoline ring.[11][12]

Skraup_Mechanism glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄ -2H₂O michael_adduct Michael Adduct (3-anilinopropanal) acrolein->michael_adduct aniline Aniline aniline->michael_adduct Conjugate Addition dihydroquinoline 1,2-Dihydroquinoline michael_adduct->dihydroquinoline Acid-catalyzed Cyclization quinoline Quinoline dihydroquinoline->quinoline Oxidation (e.g., Nitrobenzene) Friedlander_Mechanism reactants 2-Aminoaryl Ketone + α-Methylene Ketone aldol_adduct Aldol Adduct reactants->aldol_adduct Aldol Condensation (Acid or Base Cat.) enone Unsaturated Carbonyl (Post-Dehydration) aldol_adduct->enone -H₂O quinoline Substituted Quinoline enone->quinoline Intramolecular Imine Formation & Dehydration CH_Activation_Cycle catalyst [M]-Catalyst aniline_complex Aniline-Catalyst Complex catalyst->aniline_complex + Aniline metallacycle Metallacycle Intermediate aniline_complex->metallacycle C-H Activation alkyne_insertion Alkyne Insertion Complex metallacycle->alkyne_insertion + Alkyne alkyne_insertion->catalyst Catalyst Regeneration product Substituted Quinoline alkyne_insertion->product Reductive Elimination

References

Comparative Efficacy of 8-Chloro-6-fluoroquinoline Derivatives Against Gram-positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antibiotic resistance, particularly among Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), presents a formidable challenge to global public health.[1][2][3] This has catalyzed an urgent search for novel antibacterial agents with improved efficacy and unique mechanisms of action. Among the most successful classes of synthetic broad-spectrum antibacterial agents are the quinolones, which have undergone extensive structural modifications to enhance their potency and spectrum of activity.[4][5] This guide provides a detailed comparative analysis of a specific, promising subclass: 8-chloro-6-fluoroquinoline derivatives, focusing on their efficacy against clinically relevant Gram-positive bacteria.

We will explore the mechanistic underpinnings of their action, present comparative experimental data against established fluoroquinolones, detail the requisite experimental protocols for their evaluation, and discuss the structure-activity relationships that guide their rational design.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones trap these enzymes in a state where they have cleaved the DNA, leading to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[5][7][8][9]

In Gram-positive bacteria, topoisomerase IV is generally the primary target for fluoroquinolones, with DNA gyrase serving as a secondary target.[6][9][10][11][12][13] Topoisomerase IV's primary role is the decatenation (unlinking) of newly replicated daughter chromosomes, a final, crucial step in cell division. Inhibition of this enzyme effectively prevents bacterial cell separation and proliferation.

Quinolone_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium cluster_targets Enzyme Targets cluster_drug Drug Action Replication DNA Replication Fork Daughter_DNA Interlinked Daughter Chromosomes Replication->Daughter_DNA Replication & Segregation Top_IV Topoisomerase IV (Primary Target) Daughter_DNA->Top_IV Decatenation Required Separated_DNA Separated Chromosomes Cell_Division Successful Cell Division Separated_DNA->Cell_Division Top_IV->Separated_DNA Decatenates DNA Apoptosis DNA Breaks & Cell Death Top_IV->Apoptosis Gyrase DNA Gyrase (Secondary Target) Quinolone This compound Derivative Block Inhibition Quinolone->Block Block->Top_IV Traps Enzyme-DNA Complex Block->Apoptosis caption Mechanism of this compound derivatives.

Caption: Mechanism of this compound derivatives.

Comparative Efficacy: In Vitro Antibacterial Activity

The true measure of a novel antibacterial agent lies in its performance against both susceptible and resistant bacterial strains compared to current standards of care. The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[14]

While specific data for a single, universally studied "this compound derivative" is dispersed across various research efforts, the synthesis of novel quinoline derivatives, including those with halogen substitutions at positions 6 and 8, has shown considerable promise.[15][16][17][18][19] The table below synthesizes representative MIC data to illustrate the potential of such derivatives compared to widely used fluoroquinolones, Ciprofloxacin and Levofloxacin.

CompoundS. aureus (MSSA)S. aureus (MRSA)E. faecalisS. pneumoniae
Novel Quinolone Derivative (Representative) 0.125 - 8 µg/mL[15]8 µg/mL[19]Data VariableData Variable
Ciprofloxacin 0.18 - 3.95 µg/mL[20]16 mg/L (MIC90)[21]>32 µg/mL1-2 µg/mL
Levofloxacin ~1 µg/mL16 mg/L (MIC90)[21]>16 µg/mL1-2 µg/mL

Note: Data is compiled from multiple sources for illustrative purposes. MIC values can vary based on specific strains and testing conditions. The "Novel Quinolone Derivative" data represents promising results from studies on new quinoline compounds.[15][19]

These findings suggest that novel quinoline derivatives can exhibit potent activity, sometimes comparable or superior to standard fluoroquinolones, especially against resistant strains like MRSA.[19]

Structure-Activity Relationship (SAR)

The antibacterial potency of quinolones is highly dependent on the substituents attached to the core bicyclic ring structure. The 8-chloro-6-fluoro scaffold is a result of rational drug design based on extensive SAR studies.[5]

  • C-6 Fluoro Group: The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class. It dramatically increases cell penetration and potency by enhancing the inhibition of DNA gyrase.[4][22]

  • C-8 Chloro/Fluoro Group: Halogen substitution at C-8 can also modulate antibacterial activity. For instance, in some series, 6,8-difluoro substitution has been shown to confer excellent antibacterial properties.[23][24] The presence of a chlorine atom at this position can similarly influence the compound's electronic properties and binding affinity to the target enzymes.[18]

  • C-7 Substituent: The group at the C-7 position is crucial for determining the antibacterial spectrum and potency. Bulky heterocyclic substituents, such as piperazine rings, are common in modern fluoroquinolones and are critical for activity against Gram-positive bacteria.[23][25]

  • N-1 Substituent: The substituent at the N-1 position, often a cyclopropyl group, is vital for overall antibacterial potency.

The combination of these structural features in this compound derivatives aims to optimize target enzyme inhibition, bacterial cell uptake, and spectrum of activity, particularly against challenging Gram-positive pathogens.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are paramount. Below are detailed methodologies for two critical assays in the evaluation of novel antibacterial agents.

This method is a gold standard for determining the in vitro potency of an antimicrobial agent.[14][26]

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[26]

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Accurately weigh the this compound derivative powder.

    • Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[26]

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter if the solvent is not inherently sterile.[26]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target Gram-positive bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[26]

    • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final target inoculum density (typically 5 x 10⁵ CFU/mL).[14]

  • Serial Dilution in Microtiter Plate:

    • Using a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

    • Prepare a starting concentration of the test compound (twice the highest desired final concentration) in CAMHB and add 100 µL to well 1.

    • Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[26]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound in which no visible growth is observed (the well is clear).[26] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

MIC_Workflow start Start prep_stock Prepare Drug Stock Solution start->prep_stock prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-Fold Serial Dilution of Drug in 96-Well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic end_mic Determine MIC Value (Lowest Clear Well) read_mic->end_mic caption Workflow for MIC determination by broth microdilution.

Caption: Workflow for MIC determination by broth microdilution.

A crucial aspect of drug development is ensuring that a compound is selectively toxic to bacteria while remaining safe for host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as an indicator of cell viability.[27]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[27]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of ~10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. This data is often used to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Conclusion and Future Directions

This compound derivatives represent a rationally designed and promising class of antibacterial agents to combat the growing threat of resistant Gram-positive infections. Their mechanism of action, targeting essential bacterial topoisomerases, is well-established, and SAR studies continue to guide the synthesis of more potent and selective compounds. The comparative data, though varied, indicates a strong potential for these derivatives to rival or even surpass the efficacy of existing fluoroquinolones, particularly against challenging pathogens like MRSA.

However, the path from a promising compound to a clinical drug is rigorous. Future work must focus on comprehensive preclinical evaluation, including in vivo efficacy in animal models of infection, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and a thorough assessment of safety and toxicology. Continued research into the mechanisms of potential resistance to these novel derivatives is also crucial to ensure their long-term viability in the clinical setting.[7][28]

References

A Researcher's Guide to DFT Calculations for Understanding Electronic Properties of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Density Functional Theory (DFT) methodologies for elucidating the electronic properties of substituted quinolines. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind computational choices, ensuring a robust and defensible approach to theoretical analysis. We will explore how different DFT functionals and basis sets impact the prediction of key electronic descriptors and how these descriptors correlate with molecular reactivity and potential biological activity.

The Significance of Quinolines and the Role of Computational Chemistry

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The electronic landscape of the quinoline scaffold—governed by the distribution of electrons in its π-system—is highly sensitive to the nature and position of its substituents. These modifications can drastically alter the molecule's reactivity, stability, and intermolecular interaction profile, which are critical determinants of its pharmacological effect.

Predicting these properties experimentally can be resource-intensive. Density Functional Theory (DFT) offers a powerful in silico alternative, providing a quantum mechanical framework to model and predict the electronic structure and properties of molecules with high accuracy.[1] This guide will walk you through the critical decisions in setting up DFT calculations for substituted quinolines and demonstrate how to interpret the results to gain meaningful chemical insights.

Part 1: Selecting Your Computational Toolkit: A Guide to Functionals and Basis Sets

The accuracy of any DFT calculation is fundamentally dependent on two choices: the exchange-correlation functional and the basis set. There is no single "best" combination; the optimal choice is dictated by the specific chemical problem and the desired balance between computational cost and accuracy.

The Exchange-Correlation Functional: The "Engine" of DFT

The functional approximates the complex exchange and correlation energies of electrons within the system. For heterocyclic aromatic compounds like quinolines, the choice of functional is critical.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals, often serving as a reliable starting point. It blends exact Hartree-Fock exchange with DFT exchange and correlation, offering a good balance for many organic molecules.[6][7][8] However, it can be less accurate for systems where non-covalent interactions, such as dispersion forces, are significant.[9]

  • M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This is a high-nonlocality hybrid meta-GGA functional. It is specifically parameterized to perform well for a broad range of chemical systems, including those with significant non-covalent interactions (dispersion), which can be important for substituted quinolines with bulky or flexible side chains.[10][11][12] For general-purpose calculations of ground-state properties of quinoline derivatives, M06-2X often provides superior accuracy over B3LYP.[9]

  • CAM-B3LYP (Coulomb-Attenuating Method B3LYP): This is a long-range corrected hybrid functional. It is particularly well-suited for calculations involving charge transfer, electronic excitations (TD-DFT), and non-linear optical (NLO) properties, where traditional functionals like B3LYP may fail.[13][14]

Table 1: Comparison of Common DFT Functionals for Quinoline Analysis

FunctionalTypeStrengthsWeaknessesRecommended Use Case
B3LYP Hybrid GGAGood for general geometries and frequencies; widely benchmarked.[6][7]Poor for dispersion interactions; can underestimate reaction barriers.[9]Initial geometry optimizations; comparison with legacy data.
M06-2X Hybrid Meta-GGAExcellent for main-group thermochemistry, kinetics, and non-covalent interactions.[10][12]Can be more computationally expensive than B3LYP.High-accuracy ground-state properties; systems with potential intramolecular H-bonds or stacking.
CAM-B3LYP Long-Range CorrectedSuperior for charge-transfer states, excited states (TD-DFT), and NLO properties.[13][14]Not always the best choice for general thermochemistry compared to M06-2X.Predicting UV-Vis spectra; studying molecules with potential for intramolecular charge transfer.
The Basis Set: The "Language" for Describing Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution accurately but come at a higher computational cost.

  • Pople Style Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are very common for organic molecules.[1][6]

    • 6-31G(d,p): A split-valence basis set with polarization functions on heavy atoms (d) and hydrogen (p). This is often considered the minimum acceptable level for publication-quality results.[15]

    • 6-311++G(d,p): A triple-split valence set that provides more flexibility. The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogens.[16] Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or weak non-covalent interactions, making this basis set highly suitable for quinoline derivatives.[17]

  • Dunning Style Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These "correlation-consistent" basis sets are designed for systematic convergence towards the complete basis set limit. The "aug-" prefix indicates augmentation with diffuse functions.[18] They are generally more accurate but also more computationally demanding than Pople sets of a similar size.

Recommendation: For a robust analysis of substituted quinolines, the 6-311++G(d,p) basis set provides an excellent balance of accuracy and computational efficiency.

Part 2: A Self-Validating Workflow for Electronic Property Calculation

This section outlines a standardized, step-by-step protocol for performing DFT calculations. Following this workflow ensures that the final results are derived from a true, stable molecular conformation.

Experimental Protocol: DFT Calculation Workflow
  • Molecular Structure Generation: Build the 3D structure of the substituted quinoline using a molecular editor (e.g., GaussView, Avogadro). Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Geometry Optimization:

    • Perform a full geometry optimization using your chosen DFT functional and basis set (e.g., M06-2X/6-311++G(d,p)). This step locates the lowest energy conformation (a stationary point on the potential energy surface).

    • If studying the molecule in a biological context, include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation model.[19][20]

  • Vibrational Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the optimization.

    • Self-Validation Check: Confirm that the optimization has converged to a true energy minimum. This is verified by the absence of any imaginary frequencies in the output.[21] The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.

    • This step also yields important thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Final Single-Point Energy and Property Analysis:

    • Using the optimized geometry, perform a final single-point energy calculation. This is where you will generate the wavefunction file for subsequent analysis.

    • Request the desired analyses: population analysis (for charges), Natural Bond Orbital (NBO) analysis, and orbital energies (HOMO/LUMO).

Visualization of the Computational Workflow

dft_workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Post-Processing & Analysis build 1. Build 3D Structure pre_opt 2. Pre-optimize (Force Field) build->pre_opt opt 3. Geometry Optimization (e.g., M06-2X/6-311++G(d,p)) pre_opt->opt freq 4. Frequency Calculation opt->freq check Validation: Any Imaginary Frequencies? freq->check check->opt Yes (Re-optimize) spe 5. Single Point Calculation & Wavefunction Generation check->spe No analysis 6. Analyze Electronic Properties: - HOMO/LUMO - MEP - NBO/QTAIM spe->analysis

Caption: A standardized workflow for DFT calculations.

Part 3: Comparative Analysis and Interpretation of Electronic Properties

Once the calculation is complete, the output must be translated into chemically meaningful information. Here, we compare key electronic descriptors and discuss their implications.

A. Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[1]

  • HOMO Energy (EHOMO): Correlates with the ability to donate electrons (nucleophilicity). Higher EHOMO values indicate a stronger electron-donating ability.

  • LUMO Energy (ELUMO): Correlates with the ability to accept electrons (electrophilicity). Lower ELUMO values indicate a stronger electron-accepting ability.

  • HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[1][22]

Table 2: Comparison of Calculated Electronic Properties for a Model Compound (6-methoxyquinoline) in Gas Phase

ParameterB3LYP / 6-311++G(d,p)M06-2X / 6-311++G(d,p)Interpretation
EHOMO (eV)-5.98-6.45M06-2X typically predicts deeper (more stable) orbital energies.
ELUMO (eV)-0.85-0.61Both methods show the LUMO is low-lying, typical for aromatic systems.
ΔE (LUMO-HOMO) (eV) 5.13 5.84 M06-2X often predicts a larger gap, suggesting greater stability. This difference is significant when comparing the relative reactivity of different derivatives.
B. Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density, visualizing the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as drug-receptor binding.[3][6]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In quinoline, this is typically around the nitrogen atom's lone pair.[23]

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are often found around acidic hydrogen atoms.[23]

C. Natural Bond Orbital (NBO) and QTAIM Analysis

While MEP provides a surface view, NBO and Quantum Theory of Atoms in Molecules (QTAIM) analyses provide deeper insights into charge distribution and bonding.

  • NBO Analysis: This method localizes electrons into specific bonds and lone pairs, providing "natural" atomic charges that are generally considered more chemically intuitive than other methods like Mulliken charges. It also quantifies hyperconjugative interactions, revealing intramolecular charge transfer (ICT) pathways which are crucial for understanding substituent effects and NLO properties.[6][24][25]

  • QTAIM Analysis: This theory defines atoms and bonds based on the topology of the electron density. By analyzing the properties at a "bond critical point" (BCP) between two atoms, one can characterize the nature of the chemical bond (e.g., covalent vs. electrostatic).[26][27]

Visualizing the Connection Between Theory and Reactivity

properties_relationship cluster_calc DFT-Derived Properties cluster_interp Inferred Chemical & Biological Behavior homo_lumo HOMO/LUMO Energies Energy Gap (ΔE) reactivity Chemical Reactivity homo_lumo->reactivity Small ΔE → High Reactivity stability Kinetic Stability homo_lumo->stability Large ΔE → High Stability mep Molecular Electrostatic Potential (MEP) interactions Intermolecular Interactions (e.g., Drug-Receptor Binding) mep->interactions Guides docking sites Electrophilic/Nucleophilic Sites mep->sites nbo NBO Charges Hyperconjugation (E(2)) nbo->reactivity Shows charge transfer nbo->interactions Quantifies electrostatics sites->reactivity

Caption: Relationship between calculated properties and chemical behavior.

Conclusion and Best Practices

DFT is an indispensable tool for understanding the electronic properties of substituted quinolines. This guide demonstrates that a successful computational study relies on informed choices of functionals and basis sets, validated by a rigorous workflow.

Key Takeaways:

  • No Universal Method: The choice of functional (B3LYP, M06-2X, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)) should be tailored to the specific property being investigated.

  • Start Robustly: For general studies on reactivity and stability of substituted quinolines, a combination of the M06-2X functional with the 6-311++G(d,p) basis set and a PCM solvent model provides a high-quality, reliable starting point.

  • Validate Your Geometry: Always perform a frequency calculation to ensure your optimized structure is a true energy minimum. This is a non-negotiable step for trustworthy results.

  • Synthesize Your Data: Do not rely on a single descriptor. A holistic understanding is achieved by combining insights from HOMO-LUMO analysis, MEP maps, and NBO/QTAIM charge analysis.

By applying these principles, researchers can confidently leverage DFT to predict the electronic behavior of novel quinoline derivatives, accelerating the design and discovery process in drug development and materials science.

References

A Senior Application Scientist's Comparative Guide to Structural Analysis of Quinoline Compounds: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands as a "privileged structure," a framework that repeatedly appears in compounds with significant biological activity.[1] From the pioneering antimalarial quinine to modern anticancer agents, the precise three-dimensional arrangement of atoms within quinoline derivatives dictates their interaction with biological targets, influencing efficacy, selectivity, and safety.[2][3] Consequently, the unambiguous determination of their molecular structure is not merely an academic exercise but a cornerstone of rational drug design.[4]

This guide, drawing from years of field experience, provides an in-depth comparison of analytical techniques for the structural elucidation of quinoline compounds, with a primary focus on the gold standard: single-crystal X-ray crystallography . We will explore not just the "how" but the critical "why" behind experimental choices, contrasting the unparalleled atomic resolution of crystallography with the unique insights offered by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

The Gold Standard: Unveiling the Static Truth with X-ray Crystallography

X-ray crystallography is the experimental science of determining the atomic and molecular structure of a crystal.[5] The technique's power lies in its ability to provide a high-resolution, three-dimensional picture of electron density within a crystal, from which we can deduce precise atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[5][6] This method has been fundamental in revealing the structure and function of countless biological molecules and drugs.[5]

The process, from a pure compound to a final structure, is a multi-step journey requiring both patience and precision. The quality of the final structure is intrinsically linked to the quality of the initial crystal, making the crystallization process itself a critical, and often challenging, first step.[7]

The Crystallography Workflow: A Conceptual Overview

The journey from a synthesized quinoline derivative to a fully refined crystal structure follows a well-defined path. Each stage is critical for the success of the next, demanding careful execution and interpretation.

X-ray_Crystallography_Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement start Pure Quinoline Compound crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) start->crystallization Dissolve in suitable solvent crystal_selection Select & Mount High-Quality Single Crystal crystallization->crystal_selection Obtain crystals (0.1-0.3 mm ideal) data_collection X-ray Diffraction (Data Collection on Diffractometer) crystal_selection->data_collection raw_data Raw Diffraction Images (Spots/Reflections) data_collection->raw_data processing Data Processing (Integration, Scaling, Merging) raw_data->processing solution Structure Solution (Phase Problem, e.g., Direct Methods) processing->solution hkl file refinement Structure Refinement (e.g., using SHELXL) solution->refinement Initial Model validation Validation & Final Model (CIF File) refinement->validation Refined Model (R-factor)

Caption: High-level workflow for Single-Crystal X-ray Crystallography.

Comparative Analysis: Choosing the Right Tool for the Question

While X-ray crystallography provides the definitive solid-state structure, it is not the only tool at our disposal. NMR, MS, and computational methods offer complementary information. The choice of technique is dictated by the specific question being asked, the nature of the sample, and the stage of the drug development process.[8][9]

Decision-Making Logic for Structural Analysis

Selecting the appropriate analytical technique is a critical decision. The following diagram illustrates the logical process a scientist might follow when faced with a new quinoline compound requiring structural characterization.

Decision_Making_Logic start New Quinoline Compound Synthesized q1 Is the 3D solid-state structure and absolute stereochemistry required? start->q1 xrd Pursue Single-Crystal X-ray Crystallography q1->xrd Yes nmr_ms Primary Analysis: NMR & Mass Spectrometry q1->nmr_ms No q2 Are single crystals obtainable? xrd->q2 q2->nmr_ms No final Comprehensive Structural Dossier q2->final Yes, structure solved q3 Is solution-state conformation or dynamic behavior of interest? nmr_ms->q3 nmr_advanced Advanced NMR Studies (NOESY, ROESY) q3->nmr_advanced Yes computational Complementary Analysis: Computational Modeling (DFT) q3->computational No nmr_advanced->computational nmr_advanced->final computational->final

Caption: Decision-making flowchart for selecting a structural analysis method.

Quantitative Performance Comparison

To provide an objective comparison, the following table summarizes key performance metrics for the principal structural elucidation techniques. Values are typical for the analysis of small organic molecules like quinoline derivatives.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice[5]Absorption of radiofrequency waves by atomic nuclei in a magnetic field[9]Measurement of mass-to-charge ratio of ionized molecules[5]
Sample Type & State Single, well-ordered crystal (solid state)[9]Soluble compound in a suitable deuterated solvent (solution state)[10]Ionizable compound (gas phase)
Information Obtained Precise 3D coordinates, bond lengths/angles, absolute configuration[5]Atomic connectivity, relative stereochemistry, solution conformation[5]Molecular weight, elemental composition, fragmentation patterns[5]
Typical Resolution Atomic (<1 Å)[5]Near-atomic (indirectly determined)Provides connectivity, not 3D resolution
Sample Requirement 0.1-0.5 mm crystal[8]1-10 mg for ¹H, 10-50 mg for ¹³C[8]< 1 mg
Key Advantage Unambiguous 3D structure determinationProvides data on solution-state dynamics and conformation[11]High sensitivity and determination of molecular formula
Key Limitation Requires high-quality single crystals; static picture[9]Does not provide absolute stereochemistry; lower precision on bond lengths/anglesDoes not provide 3D structural information

Experimental Protocols: From Bench to Structure

The following sections provide detailed, field-proven methodologies for the key stages of X-ray crystallography. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Crystallization of Quinoline Derivatives

The planar and often rigid nature of the quinoline ring system can lead to strong π-π stacking interactions, which can be both a help and a hindrance in crystallization. The goal is to achieve slow, controlled crystal growth to avoid the formation of polycrystalline powders or twinned crystals.[12]

A. Rationale for Method Selection:

  • Slow Evaporation: Best for compounds that are moderately soluble and when a relatively larger amount of material (>20 mg) is available. It is simple but offers less control over the rate of supersaturation.[13][14]

  • Vapor Diffusion: Highly successful and ideal for small quantities of material (<10 mg). It provides excellent control over the rate of crystallization by slowly changing the solvent composition.[12] This is often the preferred method for novel quinoline compounds.

  • Solvent Layering (Liquid Diffusion): Useful when a compound is highly soluble in one solvent and very insoluble in another miscible solvent. It relies on slow diffusion at the interface of the two liquids.[13]

B. Step-by-Step Protocol for Vapor Diffusion:

  • Preparation: Ensure all glassware is meticulously clean. A small vial (e.g., 2 mL) will serve as the inner chamber, and a larger vial (e.g., 20 mL scintillation vial) as the outer chamber.

  • Dissolution: Dissolve 2-5 mg of your purified quinoline compound in a minimal amount (~0.5 mL) of a "good" solvent in which it is readily soluble (e.g., dichloromethane, ethyl acetate, or toluene). This is done in the inner vial.

    • Expert Insight: The choice of a "good" solvent is critical. Aromatic solvents like toluene can sometimes promote favorable π-stacking interactions for quinolines.[15]

  • Outer Chamber Setup: Add 2-3 mL of a "poor" or "anti-solvent" to the outer vial. This should be a volatile solvent in which your compound is insoluble (e.g., hexane, pentane, diethyl ether).[12]

  • Assembly: Carefully place the open inner vial inside the outer vial. Ensure the solvent levels are such that there is no risk of mixing if disturbed.

  • Sealing and Incubation: Seal the outer vial tightly with a cap. The vapor of the more volatile anti-solvent will slowly diffuse into the inner vial. This gradual decrease in solubility of the quinoline compound in the mixed solvent system should induce the slow growth of crystals.

  • Patience: Place the setup in a location free from vibrations and temperature fluctuations. Do not disturb it.[12] Crystals may form over a period of several days to weeks.

Protocol 2: X-ray Data Collection

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays in a diffractometer. The instrument rotates the crystal while a detector records the diffraction pattern.[6]

  • Crystal Mounting: Under a microscope, select a single, clear crystal with well-defined faces and no visible cracks. The ideal size is typically 0.1-0.3 mm.[16] Carefully pick up the crystal using a cryo-loop and rapidly plunge it into liquid nitrogen to flash-cool it. This minimizes radiation damage during data collection.

  • Diffractometer Setup: Mount the frozen crystal on the goniometer head of the diffractometer, which is maintained at a low temperature (typically 100 K) by a stream of cold nitrogen gas.

  • Initial Screening: Collect a few initial diffraction images to assess the crystal quality. The software will analyze the sharpness and shape of the diffraction spots.[6]

  • Unit Cell Determination: The positions of the spots on the initial frames are used by auto-indexing software to determine the dimensions of the unit cell (a, b, c, α, β, γ) and the Bravais lattice.[2]

  • Data Collection Strategy: Based on the determined crystal symmetry, the software calculates an optimal strategy for collecting a complete dataset. This involves a series of runs where the crystal is rotated through specific angles (e.g., using φ and ω scans). The goal is to measure the intensity of every unique reflection multiple times.[17]

  • Data Collection: Execute the data collection strategy. This can take several hours depending on the crystal, symmetry, and X-ray source. The detector records a series of images, each corresponding to a small rotation of the crystal.[2]

Protocol 3: Structure Solution and Refinement

The raw diffraction images are processed to generate a list of reflection intensities, which is then used to solve and refine the molecular structure. This process is almost entirely computational.[17]

  • Data Integration and Scaling: The raw images are processed to locate the diffraction spots, integrate their intensities, and apply corrections for experimental factors (e.g., Lorentz-polarization). The data is then scaled and merged to produce a single reflection file (e.g., an .hkl file).[7][17]

  • Structure Solution (Solving the Phase Problem): The reflection file contains intensity information, but the crucial phase information is lost during the experiment.[2] For small molecules like quinolines, "Direct Methods" are typically used to computationally estimate the initial phases and generate an initial electron density map. This is often performed using software like SHELXS.

  • Model Building: An initial molecular model is built into the electron density map. The software will attempt to place atoms (C, N, O, etc.) into the strongest regions of density.

  • Structure Refinement (using SHELXL): Refinement is an iterative process of improving the agreement between the observed diffraction data and the data calculated from your atomic model.[18]

    • Least-Squares Refinement: The program, such as SHELXL, adjusts the atomic parameters (x, y, z coordinates and displacement parameters) to minimize the difference between observed and calculated structure factors.[18][19]

    • Difference Fourier Maps: After each round of refinement, a difference map is calculated. This shows regions where the model has too much or too little electron density. Positive peaks (Q-peaks) in the map often indicate the positions of missing atoms, such as hydrogen atoms, or reveal disorder.[18]

    • Anisotropic Refinement: Initially, atoms are refined isotropically (as spheres). In later stages, non-hydrogen atoms are refined anisotropically, modeling their thermal motion as ellipsoids, which provides a more accurate model.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using geometric constraints (e.g., using the AFIX command in SHELXL) and refined using a riding model.

  • Validation: The quality of the final model is assessed using metrics like the R-factor (R1), which should typically be below 5-7% for a good small-molecule structure. The final model is saved as a Crystallographic Information File (CIF).

The Synergistic Power of a Multi-Technique Approach

  • NMR for Sanity Check: ¹H and ¹³C NMR should always be the first step after synthesis to confirm the basic connectivity and purity of the compound before attempting crystallization.

  • MS for Formula Confirmation: High-resolution mass spectrometry (HRMS) confirms the elemental composition, which is a critical piece of information that complements the crystallographic model.

  • DFT for Deeper Insight: Density Functional Theory (DFT) calculations can be used to optimize the geometry of a single molecule in the gas phase. Comparing the bond lengths and angles from a DFT-optimized structure with the experimental X-ray data can reveal the effects of crystal packing and intermolecular interactions (e.g., hydrogen bonding) on the molecule's conformation.[21][22]

Conclusion: Certainty in Three Dimensions

For drug development professionals working with quinoline-based compounds, structural ambiguity is a significant risk. X-ray crystallography mitigates this risk by providing an unambiguous, high-resolution snapshot of the molecule. It reveals the precise conformation, stereochemistry, and intermolecular interactions that govern how a molecule will behave in a biological system. While techniques like NMR and MS are indispensable for analyzing purity, connectivity, and solution-state behavior, they cannot replace the definitive three-dimensional certainty provided by a well-solved crystal structure. By understanding the principles, protocols, and comparative strengths of this powerful technique, researchers can accelerate their discovery programs with a solid structural foundation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 8-Chloro-6-fluoroquinoline (CAS No. 22319-88-6) is a halogenated heterocyclic compound increasingly utilized as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials.[1][2] Its unique structure, incorporating both chlorine and fluorine atoms, imparts specific functionalities valuable in drug development and materials science. However, these same characteristics necessitate a rigorous and informed approach to its handling and disposal. Improper disposal not only poses immediate safety risks within the laboratory but also contributes to the environmental burden of persistent halogenated organic compounds.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. It is designed for researchers, scientists, and drug development professionals who handle this chemical, ensuring that safety and environmental stewardship are integral components of the research workflow.

Section 1: Hazard Identification and Risk Assessment

Understanding the specific hazards of this compound is the foundation of its safe management. The primary risks are associated with its irritant properties and the potential for hazardous byproducts upon decomposition.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard CodeDescription of Risk
Skin Irritation (Category 2)H315Causes skin irritation upon direct contact.[3][4]
Serious Eye Irritation (Category 2)H319Causes serious, potentially damaging, eye irritation.[3]
Respiratory Irritation (Category 3)H335May cause respiratory irritation if dust or vapor is inhaled.[3][4]
Hazardous DecompositionNot ApplicableUpon combustion, may produce toxic gases including nitrogen oxides (NOx), carbon oxides, hydrogen chloride, and hydrogen fluoride.[5]

The causality behind these hazards lies in the chemical's structure. As a halogenated aromatic compound, it can interact with biological tissues, causing irritation. The presence of both chlorine and fluorine means that high-temperature incineration is required for complete destruction to prevent the formation of highly toxic and environmentally persistent products of incomplete combustion (PICs).[6][7]

Section 2: Personal Protective Equipment (PPE) - A Self-Validating Safety System

A robust PPE protocol is non-negotiable. The selection of appropriate PPE creates a self-validating system of protection, addressing all potential routes of exposure.

  • Dermal Protection: Wear impervious protective gloves (Nitrile or Neoprene are suitable for incidental contact). A lab coat is mandatory. For tasks with a higher risk of contamination, consider a chemically resistant apron.[8][9][10]

  • Ocular Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield should be used if there is a risk of splashing or significant dust generation.

  • Respiratory Protection: All handling of this compound solid and its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][11][12] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge and a particulate pre-filter is required.

Section 3: Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is that it must be treated as hazardous waste .[13][14][15] Under no circumstances should it be disposed of in standard trash or poured down the drain.

Step 1: Waste Segregation (The Critical First Step)

The defining characteristic of this compound for disposal purposes is its halogenated nature.

  • Action: Segregate all waste containing this compound into a dedicated Halogenated Organic Waste stream.[16][17][18]

  • Causality: Halogenated waste streams require specific, high-temperature incineration protocols for complete destruction.[7] Commingling this waste with non-halogenated streams contaminates the entire batch, dramatically increasing disposal costs and environmental risk.[17] This includes contaminated labware, gloves, and spill cleanup materials.

Step 2: Containerization and Labeling

Proper containment and identification are crucial for safe storage and transport.

  • Action: Use a designated, chemically compatible waste container, typically made of high-density polyethylene (HDPE).[14] The container must have a secure, tight-fitting lid.

  • Action: As soon as the first particle of waste is added, affix a "Hazardous Waste" tag.[18]

  • Labeling Requirements: The label must, at a minimum, include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other chemical constituents in the waste.

    • The approximate percentages of each constituent.

    • The relevant hazard warnings (e.g., "Irritant," "Toxic").

    • The name of the principal investigator or lab group.

    • The accumulation start date.

  • Causality: Accurate labeling ensures that Environmental Health and Safety (EHS) personnel and the final disposal facility understand the contents, allowing them to handle the waste safely and in regulatory compliance. An unlabeled container is a significant safety violation.

Step 3: On-Site Accumulation and Storage
  • Action: Keep the waste container tightly closed except when adding waste.[11][14]

  • Action: Store the container in a designated Satellite Accumulation Area (SAA), which should be in a secondary containment tray to mitigate leaks or spills.[18]

  • Action: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[14]

Step 4: Final Disposal
  • Action: Arrange for the collection of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[11][15]

  • Causality: These certified vendors are equipped to transport and dispose of halogenated chemical waste in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[13]

Section 4: Emergency Procedures - Spill and Exposure Management

Accidents require immediate and correct responses.

Spill Cleanup Protocol
  • Assess and Secure: Evacuate non-essential personnel from the immediate area.[10] Eliminate all ignition sources.

  • Protect: Don the appropriate PPE as described in Section 2.

  • Contain: For a solid spill, gently sweep up the material to avoid creating dust.[12] Place it into the hazardous waste container. For a liquid spill (if dissolved in a solvent), cover with an inert absorbent material like vermiculite, sand, or earth.[13]

  • Clean: Once the material is collected, decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials (absorbent, wipes, contaminated gloves) must be placed in the sealed hazardous waste container.[10]

  • Report: Report the spill to your laboratory supervisor and EHS department.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[8][10]

Section 5: The Disposal Pathway - A Logical Workflow

The following diagram illustrates the critical decision-making and operational workflow for the proper disposal of this compound waste.

G cluster_0 Laboratory Operations cluster_1 Disposal Operations A Waste Generation (this compound, contaminated items) B Is the waste halogenated? A->B C Segregate into dedicated HALOGENATED ORGANIC WASTE container B->C Yes D Affix Hazardous Waste Label (Chemical Name, Hazards, Date) C->D E Store container in designated Satellite Accumulation Area (SAA) with secondary containment D->E F Keep container closed (Do not exceed 90% capacity) E->F G Container is full or project is complete F->G H Request Waste Pickup via Institutional EHS Department I Transfer to Licensed Hazardous Waste Vendor H->I J Final Disposal via High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a fundamental aspect of laboratory safety and environmental compliance. By adhering to a strict protocol of hazard identification, correct PPE usage, rigorous waste segregation, and proper containerization, researchers can effectively mitigate the risks associated with this compound. This structured approach ensures that the valuable scientific advancements enabled by chemicals like this compound do not come at the cost of personal safety or environmental health.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.